Boc-Phe(4-Me)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWNPUFECDJCX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375790 | |
| Record name | N-Boc-4-Methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-26-7 | |
| Record name | N-Boc-4-Methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-4-methyl-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-Phe(4-Me)-OH
Introduction
In the landscape of modern peptide chemistry and drug discovery, the use of non-canonical amino acids is a foundational strategy for modulating the pharmacological and physicochemical properties of peptide-based therapeutics. Among these valuable building blocks is N-tert-butoxycarbonyl-4-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Me)-OH. This derivative of L-phenylalanine incorporates two key structural modifications: the Nα-tert-butoxycarbonyl (Boc) protecting group and a methyl group at the para-position of the phenyl ring.
The Boc group provides robust, acid-labile protection of the alpha-amino function, a cornerstone of the historic and still relevant Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). The 4-methyl substitution, a seemingly subtle alteration, significantly increases the hydrophobicity of the side chain compared to its parent amino acid. This modification is a powerful tool for medicinal chemists to enhance peptide stability, influence conformation, and improve binding interactions with biological targets.
This technical guide offers an in-depth exploration of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, reactivity, and provide field-proven experimental protocols to empower users in their research and development endeavors.
Physicochemical Properties
The physical and chemical properties of this compound are critical indicators of its purity, stability, and handling requirements. These characteristics dictate its behavior in various solvents and reaction conditions, forming the basis for successful application in synthesis.
The stereochemical integrity of this compound is vital for its function as a chiral building block in biologically active peptides. This is confirmed by its optical activity. The melting point serves as a crucial, readily accessible indicator of purity; a sharp melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of this range. While only slightly soluble in water, its solubility in common organic solvents used in peptide synthesis, such as methanol and dichloromethane, is a key practical advantage.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | N-tert-butoxycarbonyl-4-methyl-L-phenylalanine | N/A |
| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | N/A |
| CAS Number | 80102-26-7 | |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 79-88 °C | N/A |
| Optical Rotation | [α]²⁰/D +16° ± 2° (c=1 in Methanol) | N/A |
| Solubility | Slight in water; soluble in methanol, ethanol, DCM | [1] |
Chemical Structure and Reactivity
The chemical utility of this compound is defined by the interplay between its three key functional components: the acid-labile Boc protecting group, the activatable carboxylic acid, and the modified phenyl side chain.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a robust protecting group for amines, central to one of the primary orthogonal strategies in peptide synthesis.[3] Its key feature is its stability under a wide range of basic and nucleophilic conditions, which allows for the use of base-labile protecting groups (such as Fmoc) elsewhere in a molecule without unintended cleavage of the Boc group.[4]
Deprotection: Acid-Catalyzed Cleavage
The primary chemical reaction involving the Boc group is its removal (deprotection) under mild acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[5] The mechanism is an acid-catalyzed elimination that proceeds cleanly and efficiently.[6]
The process begins with the protonation of the Boc group's carbonyl oxygen by TFA.[6][7] This destabilizes the C-O bond, leading to its cleavage to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[6][7] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and yielding the free α-amino group, which is then protonated by the excess acid to form a trifluoroacetate salt.[6][7] The evolution of CO₂ gas is a key reason this reaction should never be performed in a sealed system.[7]
Diagram 1: Boc group deprotection workflow using TFA.
Carboxylic Acid Activation and Peptide Coupling
To form a peptide bond, the carboxylic acid moiety of this compound must be activated to make the carbonyl carbon more electrophilic.[8] This is achieved using coupling reagents.[8] Common classes of coupling reagents include carbodiimides (like DCC and DIC) and aminium/uronium salts (like HBTU and HATU).[9][10]
The process generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[11] This intermediate is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain, resulting in the formation of a new amide (peptide) bond.[11] Additives like HOBt are often included to suppress racemization and improve efficiency.[12]
Diagram 2: General workflow for peptide bond formation.
Influence of the 4-Methyl Group
The para-methyl group on the phenyl ring is a critical feature for drug design. It increases the steric bulk and hydrophobicity of the side chain relative to native phenylalanine. This modification can:
-
Enhance Receptor Binding: The increased hydrophobicity can lead to stronger van der Waals or hydrophobic interactions within a receptor's binding pocket.
-
Improve Metabolic Stability: The methyl group can sterically hinder enzymatic degradation of the peptide.
-
Modulate Peptide Conformation: The altered side chain can influence the secondary structure (e.g., helicity) of the peptide, which is often critical for its biological activity.
Experimental Protocols
The following protocols are provided as self-validating systems for assessing purity and for the practical application of this compound in its primary chemical transformation.
Protocol: Determination of Melting Point
Objective: To determine the melting point range of a solid sample of this compound as an indicator of purity. A narrow range close to the literature value suggests high purity.[13]
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Methodology:
-
Sample Preparation: Place a small amount of the this compound on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a spatula or mortar and pestle.[14]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm height is achieved at the sealed end.[14][15]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate of the melting range.[13]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the same slow rate and record the temperature (T₂) at which the last crystal melts completely.[16]
-
Reporting: The melting point is reported as the range T₁ – T₂. For high-purity this compound, this range should be narrow (e.g., 84-86 °C).
Protocol: Boc Group Deprotection in Solid-Phase Peptide Synthesis
Objective: To quantitatively remove the N-terminal Boc group from a peptide-resin to allow for the coupling of the next amino acid.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis reaction vessel
-
Nitrogen line for agitation/drying
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM. This step ensures that reagents can efficiently access all reaction sites on the resin beads.[17]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture with nitrogen bubbling for 20-30 minutes at room temperature.[17][18] A shorter pre-wash of 1-5 minutes can also be employed.[18]
-
Washing: Drain the TFA/DCM solution. Wash the resin thoroughly to remove residual acid and the cleaved tert-butyl cation. A typical wash cycle is:
-
DCM (3 times)
-
Isopropanol (2 times)
-
DCM (3 times)[18]
-
-
Neutralization: The deprotection step leaves the newly formed N-terminal amine as a trifluoroacetate salt, which is unreactive in the subsequent coupling step. To generate the free amine, neutralize the resin by washing it with a solution of 5-10% DIEA in DCM for 2 x 10 minutes.[17][19]
-
Final Washing: Wash the resin thoroughly with DCM (at least 5 times) to remove excess DIEA and its salts. The peptide-resin is now ready for the next coupling cycle.[17]
-
Validation (Optional): A small sample of resin beads can be removed and subjected to the Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
Conclusion
This compound is a strategically designed amino acid derivative whose chemical properties are finely tuned for applications in peptide synthesis and medicinal chemistry. Its robust, yet selectively cleavable, Boc protecting group allows for controlled, stepwise peptide elongation. Concurrently, the 4-methyl modification on the phenyl ring provides a critical tool for enhancing the hydrophobic character of the side chain, enabling researchers to systematically probe structure-activity relationships and optimize the pharmacological profiles of novel peptide therapeutics. A thorough understanding of its physicochemical properties and reactivity, as outlined in this guide, is essential for its effective and reliable application in the laboratory.
References
- The Mechanism for the Deprotection of a Boc Group. (n.d.). Common Organic Chemistry.
- Melting point determination. (n.d.). University of Calgary.
- Experiment (1) determination of melting points. (2021). University of Technology, Iraq.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Determination of Melting Point. (n.d.). Clarion University.
- Amine Protection and Deprotection. (2023). Master Organic Chemistry.
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
- Boc-N-Me-Phe-OH PubChem CID 7010602. (n.d.). National Center for Biotechnology Information.
- Boc Deprotection Mechanism | Organic Chemistry. (2022). The Organic Chemistry Tutor.
- Coupling Reagents. (n.d.). Aapptec.
- Peptide Synthesis. (2015). Bio-protocol, 5(13).
- Boc-L-phenylalanine methyl ester PubChem CID 9882138. (n.d.). National Center for Biotechnology Information.
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses.
- Fmoc-Phe(4-Me)-OH. (n.d.). Aapptec.
- Boc-alpha-Me-Phe(4-OMe)-OH. (n.d.). Aapptec.
- Synthesis of Novel Peptides Using Unusual Amino Acids. (2012). Molecules, 17(12), 14516-14530.
- Boc-Phe-OH. (n.d.). Aapptec.
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. people.uniurb.it [people.uniurb.it]
- 12. bachem.com [bachem.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. pennwest.edu [pennwest.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
A Technical Guide to the Solubility of Boc-Phe(4-Me)-OH in Organic Solvents
Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Development
N-tert-Butoxycarbonyl-4-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Me)-OH, is a pivotal building block in the synthesis of novel peptides for therapeutic and research applications. The methyl group on the phenyl ring provides a subtle yet significant modification, enhancing hydrophobic interactions which can be crucial for modulating the pharmacological profile of a peptide.[1] As with any synthetic process, particularly in solid-phase peptide synthesis (SPPS), the solubility of the individual components is a critical parameter that dictates reaction efficiency, purity of the final product, and the overall success of the synthetic strategy.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this specific derivative, this document synthesizes known qualitative information, presents key physicochemical properties, and, most importantly, furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to optimize their synthetic and formulation workflows.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.
| Property | Value | Source |
| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | [2] |
| CAS Number | 80102-26-7 | [2] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2] |
| Molecular Weight | 279.34 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 79-86 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
The structure of this compound, with its bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the hydrophobic 4-methylphenylalanine side chain, suggests a generally low solubility in aqueous media and a preference for organic solvents. The carboxylic acid group provides a site for hydrogen bonding, contributing to its solubility in polar solvents.
Understanding the Causality of Solubility: Key Influencing Factors
The solubility of a protected amino acid like this compound is not an intrinsic constant but is highly dependent on the interplay of several factors:
-
Solvent Polarity: The principle of "like dissolves like" is paramount. The nonpolar character of the Boc group and the methylated phenyl ring favors solubility in nonpolar to moderately polar organic solvents.
-
Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the dissolution of this compound, which has both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carbonyl oxygens).
-
Temperature: Solubility is generally temperature-dependent, though the effect varies between solvent-solute systems.[3]
-
Crystalline Structure: The lattice energy of the solid-state compound must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms can exhibit different solubilities.
Qualitative and Quantitative Solubility Data
| Solvent | Solvent Class | Predicted/Known Solubility | Rationale/Notes |
| Methanol (MeOH) | Polar Protic | Soluble (≥10 mg/mL) | The optical rotation is measured at a concentration of c=1 (1g/100mL) in methanol, confirming solubility at this level.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Structurally similar Boc-Phe-OH is reported to be "clearly soluble" in DMF. DMF is an excellent solvent for protected amino acids in peptide synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Similar to DMF, NMP is a common solvent for peptide synthesis with excellent solvating properties for Boc-amino acids.[4] |
| Dichloromethane (DCM) | Nonpolar | Soluble | The hydrophobicity of the Boc and 4-methylphenyl groups suggests good solubility in chlorinated solvents. Boc-Phe-OH is soluble in DCM.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile is a common solvent in reversed-phase HPLC for such compounds, indicating at least moderate solubility. |
| Ethanol (EtOH) | Polar Protic | Moderately to Sparingly Soluble | Expected to be less soluble than in methanol due to the increased nonpolar character of ethanol. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | The large hydrophobic moieties of the molecule predict low aqueous solubility. |
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method
For precise and reliable solubility data, empirical determination is essential. The shake-flask method is the gold standard for measuring thermodynamic solubility.[5][6] This protocol provides a self-validating system for obtaining accurate quantitative data.
Objective
To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (4-decimal place)
-
Centrifuge
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL). This is crucial for creating a reliable calibration curve for quantification.
-
-
Sample Preparation for Saturation:
-
Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate is recommended for statistical validity). "Excess" means that undissolved solid should be clearly visible after equilibration. A starting point could be 20-30 mg of solid in 2 mL of solvent.
-
Precisely add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours may be necessary for some systems.[5][7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, which would artificially inflate the measured concentration, perform one of the following:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Quantification via HPLC:
-
Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the range of the prepared calibration standards. The dilution factor must be accurately recorded.
-
Analyze the calibration standards and the diluted filtrate samples by HPLC. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% TFA).[8][] Detection is typically performed at a wavelength where the compound has a strong UV absorbance (e.g., 220 nm or 254 nm).
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations. The curve should have a correlation coefficient (R²) of >0.995 for accuracy.
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted filtrate sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
Data Analysis and Reporting
The solubility should be reported in standard units such as mg/mL, g/L, or mol/L, along with the specific solvent and the temperature at which the measurement was conducted.
Visualizations
Chemical Structure and Influencing Factors
Caption: this compound Structure and Solubility Influences.
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its effective use in research and development. While a comprehensive public database of its solubility in various solvents is lacking, a strong predictive understanding can be gained from its molecular structure. For applications requiring precise knowledge of its solubility limits, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for empirical determination. By investing in the accurate characterization of this key building block, researchers can mitigate risks of failed syntheses, streamline purification processes, and accelerate the development of novel peptide-based entities.
References
- Inventiva Pharma.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- BCO-DMO.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- PMC.
- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Phe(4-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Boc-Phe(4-Me)-OH in Peptide Synthesis
N-tert-Butoxycarbonyl-4-methyl-L-phenylalanine, commonly abbreviated as this compound, is a valuable synthetic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The incorporation of this non-canonical amino acid into peptide chains can significantly influence the resulting peptide's conformation, hydrophobicity, metabolic stability, and receptor-binding affinity. The 4-methyl group on the phenyl ring provides a subtle yet impactful modification compared to its parent amino acid, phenylalanine, offering medicinal chemists a tool to fine-tune the pharmacological properties of peptide-based therapeutics. This guide provides an in-depth analysis of two critical physicochemical parameters of this compound: its melting point and optical rotation, which are fundamental to its identification, purity assessment, and application in synthesis.
Physicochemical Characterization: Melting Point and Optical Rotation
The melting point and specific optical rotation are intrinsic properties of a chiral compound and are critical quality attributes that confirm its identity and purity. For this compound, these values differ for its enantiomeric forms (L and D) and its racemic mixture (DL).
Data Summary
The table below summarizes the reported melting points and optical rotation values for the L, D, and DL forms of this compound. It is important to note that enantiomers possess identical melting points and densities, while their optical rotations are equal in magnitude but opposite in sign. Racemic mixtures, being a 1:1 mixture of enantiomers, are optically inactive and often exhibit different melting points than the pure enantiomers.
| Compound | CAS Number | Melting Point (°C) | Optical Rotation ([α]D) | Conditions |
| Boc-L-Phe(4-Me)-OH | 80102-26-7 | 79-86[1] | +16 ± 2° | c=1 in Methanol, at 20°C[1] |
| Boc-D-Phe(4-Me)-OH | 80102-27-8 | 84-88[2] | -30° | c=1 in Ethanol[2] |
| Boc-DL-Phe(4-Me)-OH | N/A | Not available | 0° (optically inactive) | N/A |
Note: The melting point of the related racemic compound, Boc-DL-Phe-OH, is reported as 106-108 °C, which suggests the melting point of Boc-DL-Phe(4-Me)-OH may also differ significantly from its enantiomers.[3]
Experimental Methodologies
Accurate determination of melting point and optical rotation requires standardized and meticulously executed experimental protocols. These procedures are fundamental for the quality control of this compound and other chiral compounds in a research and development setting.
Melting Point Determination: Capillary Method
The capillary melting point technique is a widely accepted method for determining the melting range of a solid crystalline compound.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting point, typically within a 1-2°C range, while impurities will broaden and depress the melting range.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting point is reported as this range.
Caption: Workflow for Capillary Melting Point Determination.
Optical Rotation Measurement: Polarimetry
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance.
Principle: Chiral molecules, such as the enantiomers of this compound, rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, the path length of the light, and the temperature. The specific rotation is a standardized value calculated from the observed rotation.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a specified solvent (e.g., methanol or ethanol) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.
-
Sample Measurement: Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.
-
Data Acquisition: Measure the observed angle of rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation ([α]DT) using the following formula:
[α]DT = 100α / (l * c)
Where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line (589 nm), the standard wavelength of light used.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/100 mL.
-
Caption: Workflow for Optical Rotation Measurement.
Conclusion and Best Practices
The accurate determination of the melting point and optical rotation of this compound is paramount for ensuring the quality and identity of this key reagent in peptide synthesis. Researchers should adhere to standardized protocols and use calibrated instrumentation to obtain reliable and reproducible results. The data presented in this guide serves as a valuable reference for the characterization of the L- and D-enantiomers of this compound. Further investigation is warranted to definitively determine the melting point of the racemic mixture. By diligently applying these analytical techniques, scientists can proceed with confidence in the integrity of their starting materials, a critical factor for the successful synthesis of novel peptide-based therapeutics.
References
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-Phe(4-Me)-OH
Introduction: The Structural Keystone of Modified Peptides
N-tert-butyloxycarbonyl-4-methyl-L-phenylalanine, or Boc-Phe(4-Me)-OH, is a crucial non-canonical amino acid derivative used in the solid-phase synthesis of modified peptides. Its structure, incorporating the acid-labile Boc protecting group and a para-methylated phenyl side chain, offers unique steric and electronic properties for designing novel peptide-based therapeutics and research tools. The para-methyl group, in particular, can influence hydrophobic interactions and metabolic stability compared to its unsubstituted counterpart, Boc-L-phenylalanine.
For the medicinal chemist or peptide scientist, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, moving beyond a simple data dump to explain the causal relationships between the molecular structure and the resulting spectral features. We will dissect the characteristic signals, interpret coupling patterns, and provide a robust experimental framework for researchers to confidently verify their material.
Core Principles: Decoding the Spectrum
Interpreting the NMR spectrum of this compound is a logical process of identifying signals from three distinct molecular fragments: the Boc protecting group, the amino acid backbone, and the para-methylated phenyl side chain.
-
The Boc Group Signature : The tert-butyl group provides an unmistakable landmark in the ¹H NMR spectrum: a sharp, high-intensity singlet integrating to nine protons, typically found in the upfield region (1.3-1.5 ppm).[1][2] In the ¹³C spectrum, it gives rise to two signals: a strong quaternary carbon signal (~80 ppm) and a signal for the three equivalent methyl carbons (~28 ppm).[1][3]
-
The Chiral Backbone : The core L-phenylalanine structure consists of the α-proton (Hα), the two β-protons (Hβ), the amide proton (NH), and the carboxylic acid proton (COOH). A critical feature is the diastereotopicity of the two Hβ protons. Due to the adjacent chiral center (Cα), they are chemically non-equivalent and will appear as distinct signals, each coupled to the other (geminal coupling, ²J) and to the α-proton (vicinal coupling, ³J). This results in a complex multiplet, often a doublet of doublets for each Hβ proton.[4]
-
The Para-Substituted Aromatic System : The para-methylation of the phenyl ring creates a plane of symmetry. This simplifies the aromatic region of the spectrum into a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.[5][6] The ortho-coupling constant (³J) between adjacent aromatic protons is typically in the range of 7-9 Hz.[5][7] The methyl group itself will appear as a sharp singlet in the ¹H spectrum around 2.3 ppm.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The following table outlines the expected chemical shifts, multiplicities, and coupling constants, assuming a standard solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Field Insights |
| Boc (CH₃)₃ | ~1.40 | Singlet (s) | 9H | N/A | The hallmark signal of the Boc group; its sharp, intense nature makes it an excellent internal reference for assessing sample purity. |
| Aromatic CH₃ | ~2.31 | Singlet (s) | 3H | N/A | The electron-donating nature of the methyl group slightly shields the aromatic ring protons compared to unsubstituted phenylalanine. |
| β-CH₂ (Hβa, Hβb) | ~2.95 - 3.20 | Doublet of Doublets (dd) | 2H | ²J ≈ 14 Hz, ³J ≈ 6-9 Hz | These are diastereotopic protons. Their distinct signals and complex splitting pattern are definitive proof of the chiral center's integrity. |
| α-CH | ~4.35 - 4.50 | Multiplet (m) or Quartet (q) | 1H | ³J ≈ 6-9 Hz | This proton is coupled to the two β-protons and the NH proton, often resulting in a multiplet. Its downfield shift is due to the adjacent electronegative nitrogen and carbonyl groups. |
| NH | ~5.0 - 5.5 | Doublet (d) | 1H | ³J ≈ 8 Hz | The coupling to the α-CH is clearly visible. This signal can broaden or exchange with D₂O, a useful technique for confirming its assignment. |
| Aromatic H (ortho to CH₂) | ~7.05 - 7.15 | Doublet (d) | 2H | ³J ≈ 8 Hz | Part of the classic AA'BB' system of a para-substituted ring.[5][6] |
| Aromatic H (ortho to CH₃) | ~7.00 - 7.10 | Doublet (d) | 2H | ³J ≈ 8 Hz | The second doublet of the AA'BB' system. The slight difference in chemical shift from the other aromatic protons is due to the differing electronic environments. |
| COOH | >10.0 | Broad Singlet (br s) | 1H | N/A | The acidic proton signal is typically very broad and far downfield. It will readily exchange with D₂O, causing the signal to disappear. |
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale & Field Insights |
| Aromatic CH₃ | ~21.0 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| Boc (CH₃)₃ | ~28.3 | The three equivalent methyl carbons of the Boc group.[1] |
| β-CH₂ | ~37.5 | The benzylic carbon, shielded relative to the aromatic carbons. |
| α-CH | ~54.5 | The chiral carbon, shifted downfield by the attached nitrogen and carbonyl groups. |
| Boc Quaternary C | ~80.0 | The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen atoms.[1] |
| Aromatic C (ortho to CH₃) | ~129.2 | Aromatic carbons show predictable shifts based on substitution. Symmetry results in fewer than 6 signals for the ring.[8] |
| Aromatic C (ortho to CH₂) | ~129.8 | Slightly different electronic environment compared to the other CH carbons on the ring. |
| Aromatic C (ipso, C-CH₂) | ~134.5 | The quaternary carbon attached to the benzylic CH₂ group. Quaternary carbons often have lower signal intensity.[8] |
| Aromatic C (ipso, C-CH₃) | ~136.5 | The quaternary carbon attached to the methyl group. |
| Boc C=O | ~155.5 | The carbonyl carbon of the carbamate, characteristic of the Boc protecting group.[3] |
| Carboxylic Acid C=O | ~175.0 | The carboxylic acid carbonyl carbon, typically found in the most downfield region of the spectrum. |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. This protocol is designed to be a self-validating system.
1. Sample Preparation:
- Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Note that the chemical shifts of labile protons (NH, COOH) are highly solvent-dependent.[9]
- Concentration: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
- Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration. For quantitative applications, a non-volatile internal standard can be added, but for routine structural confirmation, it is not required.
2. NMR Instrument Setup & Acquisition:
- Instrumentation: A 400 MHz (or higher) spectrometer is recommended for resolving the fine coupling patterns, particularly in the aromatic and β-CH₂ regions.
- Tuning and Matching: Ensure the probe is properly tuned and matched to the solvent and sample.
- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
- ¹H NMR Acquisition Parameters:
- Pulse Sequence: Standard single-pulse (zg30 or similar).
- Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for a high-quality spectrum.
- ¹³C NMR Acquisition Parameters:
- Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).
- Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. The total acquisition time may range from 30 minutes to several hours.
3. Data Processing:
- Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
- Integrate all peaks in the ¹H spectrum and set the integration of the Boc singlet to 9H as a reference.
Visualization of Analysis Workflow
The logical flow for interpreting the NMR data can be visualized as follows:
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich tapestry of information that, when interpreted systematically, allows for unambiguous confirmation of its chemical structure. The key identifying features are the intense 9H singlet of the Boc group, the characteristic AA'BB' pattern of the para-substituted aromatic ring coupled with its own methyl singlet, and the diastereotopic nature of the β-protons. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers in peptide synthesis and drug development can ensure the quality and identity of this critical building block, thereby safeguarding the integrity of their subsequent scientific endeavors.
References
- Fiveable. (n.d.). Para-Substituted Benzene Definition. Fiveable.
- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube.
- Uddin, M. J., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid.
- Zhang, Y., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Publications.
- University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
- Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?.
- University of Colorado Boulder. (n.d.). Short Summary of ¹H-NMR Interpretation.
- PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Institutes of Health.
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Institutes of Health.
- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159).
- Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 9. scs.illinois.edu [scs.illinois.edu]
Mass Spectrometry Analysis of Boc-Phe(4-Me)-OH: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-(tert-butoxycarbonyl)-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH), a crucial building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and troubleshooting. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable characterization of this important amino acid derivative.
Introduction: The Significance of Characterizing this compound
This compound is a non-canonical amino acid increasingly utilized in the synthesis of peptides and peptidomimetics with tailored pharmacological properties. The incorporation of a methyl group at the para-position of the phenyl ring can influence the compound's hydrophobicity, aromatic interactions, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus.
Accurate characterization of this compound is paramount to ensure the identity, purity, and integrity of this starting material, which directly impacts the quality and success of downstream synthetic processes. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and valuable structural information through fragmentation analysis.[1][] This guide will focus on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive analysis of this compound.
Foundational Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₄ | [3] |
| Molecular Weight | 279.33 g/mol | [3] |
| Monoisotopic Mass | 279.1471 Da | |
| Structure | A phenylalanine core with a Boc-protected amine and a methyl group on the phenyl ring. |
Experimental Design: A Step-by-Step Protocol for ESI-MS/MS Analysis
The following protocol outlines a robust methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Sample Preparation
The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an appropriate concentration.
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration in the range of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This concentration range is typically optimal for modern ESI sources.
-
Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.
Liquid Chromatography (LC) Parameters
While direct infusion can be used for a quick mass confirmation, coupling with an LC system provides cleaner data by separating the analyte from potential impurities and salts. A reversed-phase C18 column is a standard choice for compounds of this polarity.[1]
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar molecules like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analyte in positive ion mode, enhancing ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient suitable for initial screening. This can be optimized to improve resolution or shorten run times. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for analytical scale columns and compatible with standard ESI sources. |
| Column Temperature | 30-40 °C | Can improve peak shape and reproducibility. |
| Injection Volume | 1-5 µL | Dependent on the concentration of the working solution and the sensitivity of the instrument. |
Mass Spectrometry (MS) Parameters
The choice of MS parameters is critical for achieving optimal sensitivity and generating informative spectra.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Ion Electrospray (ESI+) | The presence of the amino group (even when protected) and the carboxylic acid allows for efficient protonation to form [M+H]⁺ ions. Negative ion mode can also be used to detect the [M-H]⁻ ion. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Nebulizing Gas Flow | Instrument Dependent | Assists in the formation of a fine spray. |
| MS1 Scan Range | m/z 100 - 500 | This range will encompass the expected molecular ion and its primary fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | CID is a robust and widely used method for generating fragment ions.[4] |
| Collision Energy | 10-40 eV (or arbitrary units) | A range of collision energies should be tested to obtain a rich fragmentation spectrum. |
Data Interpretation: Decoding the Mass Spectrum of this compound
Expected MS1 Spectrum
In the full scan (MS1) spectrum, the primary ion of interest will be the protonated molecular ion, [M+H]⁺.
[M+H]⁺ = 279.1471 (monoisotopic) + 1.0078 (proton) = 280.1549 Da
The presence of a strong peak at m/z 280.15 is a primary confirmation of the molecular weight of this compound. Due to the labile nature of the Boc group, in-source fragmentation may also be observed, even in the MS1 scan.[1]
Predicted MS/MS Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 280.15) provides structural confirmation through characteristic fragmentation pathways. The fragmentation of Boc-protected amino acids is well-documented and typically involves cleavages within the Boc group and the amino acid backbone.[5][6]
Key Predicted Fragment Ions:
-
Loss of the Boc group (100 Da): This is often a prominent fragmentation pathway, resulting in the protonated 4-methyl-phenylalanine.
-
m/z 180.09 ([M+H-100]⁺)
-
-
Loss of isobutylene (56 Da) from the Boc group: This is a very common and often the base peak in the fragmentation of Boc-protected compounds.[6]
-
m/z 224.10 ([M+H-56]⁺)
-
-
Loss of the entire tert-butyl group (57 Da):
-
m/z 223.09 ([M+H-57]⁺)
-
-
Loss of tert-butanol (74 Da) from the Boc group:
-
m/z 206.09 ([M+H-74]⁺)
-
-
Decarboxylation (loss of COOH, 45 Da): Cleavage of the carboxylic acid group.
-
m/z 235.16 ([M+H-45]⁺)
-
The following table summarizes the expected key ions in the mass spectrum of this compound.
| Ion Description | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated this compound | 280.15 |
| [M+H-56]⁺ | Loss of isobutylene | 224.10 |
| [M+H-100]⁺ | Loss of the Boc group | 180.09 |
| [M+H-45]⁺ | Loss of the carboxylic acid group | 235.16 |
Visualization of the Fragmentation Pathway
The fragmentation of this compound can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted fragmentation pathway of protonated this compound.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a critical quality control step in its application in research and development. By employing a systematic approach to sample preparation, LC-MS method development, and data interpretation, researchers can confidently verify the identity and purity of this important synthetic building block.
Key Takeaways for Robust Analysis:
-
Method Validation: Always confirm the identity of the molecular ion ([M+H]⁺ at m/z 280.15).
-
Fragmentation Signature: Utilize the characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da) as primary structural indicators.
-
Optimization: Be prepared to optimize collision energy to achieve a balanced spectrum of precursor and fragment ions.
-
System Suitability: Regularly check the performance of the LC-MS system with known standards to ensure data quality and reproducibility.
This guide provides a comprehensive framework for the mass spectrometry analysis of this compound. By understanding the principles behind the methodology and the expected fragmentation patterns, scientists can leverage this powerful analytical technique to ensure the quality of their research and development endeavors.
References
- Gomes, A. S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1035-1045.
- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.
- PubChem. (n.d.). Boc-N-Me-Phe-OH.
- Kenttämaa, H. I. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 59(1), e5013.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Application of Boc-Protected Amino Acids in Peptide Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the field of synthetic organic chemistry, particularly in the development of modern peptide synthesis. Its unique acid lability, combined with stability towards a wide range of other reagents, enabled R. Bruce Merrifield's Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS).[1] This guide provides researchers, chemists, and drug development professionals with an in-depth examination of the chemistry of Boc-protected amino acids and their application in the robust, classic Boc/Bzl SPPS strategy. We will explore the core chemical principles, provide detailed, field-proven protocols, and discuss the critical nuances of side-reaction prevention and final product cleavage, offering a comprehensive resource for leveraging this powerful technique.
Part 1: The Fundamental Chemistry of the Boc Protecting Group
The success of any multi-step synthesis, especially that of complex biopolymers like peptides, hinges on a meticulous strategy of selective protection and deprotection of reactive functional groups.[2] The Boc group was one of the first to offer the precise control needed for the iterative nature of peptide assembly.
The Boc Group: Structure and Chemical Properties
The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group for amines.[3] Its defining characteristic is its stability under basic, nucleophilic, and catalytically hydrogenated conditions, while being exceptionally sensitive to moderately strong acids.[4] This acid lability is the lynchpin of its utility. The cleavage mechanism proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation), which readily eliminates, liberating the free amine.[5]
Mechanism of Nα-Boc Protection
The standard method for introducing the Boc group onto the α-amino group of an amino acid is via nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride").[6][7] The reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct.[8]
The mechanism involves the amino group attacking one of the carbonyl carbons of Boc₂O.[9] This forms a tetrahedral intermediate which then collapses, displacing the unstable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly acylated amine, yielding the final N-Boc-amino acid and tert-butanol.[4][10]
Caption: Mechanism of Nα-Boc protection of an amino acid.
Experimental Protocol: General Synthesis of Boc-L-Alanine
This protocol describes a standard, reliable method for the N-protection of an amino acid.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1M Hydrochloric Acid (HCl) solution
Procedure:
-
Dissolution: Dissolve L-Alanine (1.0 eq) in 1M NaOH (1.1 eq) and Dioxane in a 1:1 ratio by volume. Cool the mixture to 0°C in an ice bath.
-
Addition of Boc₂O: Add Boc₂O (1.1 eq) to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup - pH Adjustment: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and cool to 0°C. Carefully acidify the solution to pH 2-3 with 1M HCl. The product will often precipitate as a white solid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product, Boc-L-Alanine, can be recrystallized from ethyl acetate/hexanes to achieve high purity.
Mechanism of Nα-Boc Deprotection
The removal of the Boc group is achieved with a moderately strong anhydrous acid, most commonly Trifluoroacetic Acid (TFA).[3][4] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by TFA.[5] This is followed by the cleavage of the carbon-oxygen bond, which releases the free amine as a carbamic acid and generates a stable tert-butyl cation.[5] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the protonated amine (as a TFA salt).[4]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The generation of the highly electrophilic tert-butyl cation is the most significant consequence of this reaction and is the primary cause of side reactions in Boc-SPPS, a critical point that will be addressed in Part 3.[11]
Part 2: Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
The genius of Merrifield's SPPS was the anchoring of the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][12] The Boc/Bzl strategy was the original and dominant chemical approach for this revolutionary technology.
The Boc/Bzl Orthogonality Strategy
SPPS requires at least two classes of protecting groups: a temporary group for the Nα-amine and semi-permanent groups for reactive amino acid side chains.[13] The Boc/Bzl strategy is not strictly orthogonal but relies on differential acid lability.[13]
-
Nα-Protection: The Boc group is used for temporary protection and is removed at the start of each coupling cycle with a moderate acid (e.g., 25-50% TFA in Dichloromethane, DCM).[1]
-
Side-Chain Protection: Benzyl-based (Bzl) or other related protecting groups, which are stable to TFA, are used for semi-permanent side-chain protection. These are only removed at the very end of the synthesis, along with cleavage from the resin, using a very strong acid like anhydrous Hydrogen Fluoride (HF).[1]
The Core Boc-SPPS Cycle
The synthesis of a peptide chain proceeds via a repeated cycle of four key steps.[14] This iterative process is the heart of automated peptide synthesis.
-
Step 1: Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with 25-50% TFA in DCM for approximately 20-30 minutes.[1] This exposes a new N-terminal amine as its trifluoroacetate salt.
-
Step 2: Neutralization: The protonated N-terminal amine salt is neutralized to the free amine using a hindered organic base, typically 10% diisopropylethylamine (DIEA) in DCM.[13] This step is absolutely critical, as the free amine is required for the subsequent coupling reaction.
-
Step 3: Coupling: The next Nα-Boc-protected amino acid is introduced. Its carboxylic acid is pre-activated using a coupling reagent (e.g., a carbodiimide like DCC or a uronium/aminium salt like HBTU) to form a highly reactive species that readily forms a peptide bond with the free N-terminal amine of the growing chain.[15][16][17]
-
Step 4: Washing: The resin is thoroughly washed with solvents like DCM and isopropanol (IPA) to remove all excess reagents and byproducts, ensuring the purity of the resin-bound peptide before the next cycle begins.[1]
Caption: The four-step iterative cycle of Boc-based Solid-Phase Peptide Synthesis.
Key Reagents and Components in Boc-SPPS
| Component | Examples & Description | Rationale for Use |
| Solid Supports (Resins) | Merrifield Resin: The original chloromethylated polystyrene. The peptide-resin linkage (benzyl ester) is cleaved by strong acids like HF.[1] PAM Resin: An advanced version of Merrifield resin with a more acid-stable linker, reducing peptide loss during TFA deprotection cycles.[1] MBHA/BHA Resin: Benzhydrylamine resins used to synthesize C-terminal peptide amides. The amide linkage is also cleaved by HF.[1] | The choice of resin dictates the C-terminal functionality of the final peptide (acid or amide). The loading capacity (mmol/g) influences the scale and efficiency of the synthesis. |
| Side-Chain Protecting Groups | Arg(Tos): Tosyl Asp(OBzl): Benzyl ester Cys(Bzl): Benzyl ether Glu(OBzl): Benzyl ester Lys(ClZ): 2-Chlorobenzyloxycarbonyl Trp(For): Formyl Tyr(BrZ): 2-Bromobenzyloxycarbonyl | These groups are stable to the repeated TFA treatments used for Nα-Boc removal but are cleaved by the final strong acid (HF) treatment.[1] The formyl group on Tryptophan requires a separate deprotection step, often with piperidine, before final cleavage. |
| Coupling Reagents (Activators) | DCC/HOBt: Dicyclohexylcarbodiimide with 1-Hydroxybenzotriazole. DCC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then converted to a less racemization-prone HOBt-ester.[16] HBTU/HATU: Aminium/Uronium salts that rapidly form active esters in the presence of a base (DIEA), leading to very efficient couplings.[15][18] | The goal is to activate the carboxylic acid of the incoming amino acid to facilitate rapid and complete amide bond formation without causing racemization of the chiral center.[18] |
Part 3: Critical Considerations: Side Reactions & Scavengers
The chemical robustness of the Boc/Bzl strategy comes with a significant challenge: the generation of highly reactive intermediates during deprotection steps. Managing these is paramount for achieving high purity of the final product.
The Problem of the tert-Butyl Cation
As established, TFA-mediated deprotection of the Boc group generates an electrophilic tert-butyl carbocation.[11][13] In the absence of a suitable quenching agent, this cation will attack any available nucleophile on the peptide chain.[3][11]
Amino Acids Susceptible to tert-Butylation: [11]
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The free thiol group (if unprotected) is a potent nucleophile.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
The Role of Scavengers
To prevent these unwanted modifications, "scavengers" are added to the deprotection and final cleavage solutions.[11][13] These are nucleophilic molecules, present in high concentration, that are designed to react with and neutralize (or "scavenge") the tert-butyl cations before they can damage the peptide.
Caption: Scavengers intercept reactive cations, preventing peptide side reactions.
Scavenger and Cleavage Cocktails
The final "cleavage cocktail" is a mixture of strong acid and a combination of scavengers tailored to the amino acid composition of the peptide.
| Scavenger | Target / Purpose | Typical Concentration (in HF or TFA) |
| Anisole | General carbocation scavenger, particularly effective for protecting Tyrosine and Tryptophan. | ~10% (v/v) |
| Thioanisole | A "soft" nucleophile, effective for protecting Tryptophan and preventing reattachment of benzyl-type protecting groups.[19] | ~5-10% (v/v) |
| 1,2-Ethanedithiol (EDT) | A dithiol used to reduce methionine sulfoxide back to methionine and to protect Cysteine. Also required to fully remove the Trp(For) group.[20] | ~2.5-5% (v/v) |
| p-Cresol | Scavenger for protecting Tyrosine. | ~5% (v/v) |
Part 4: Final Cleavage and Global Deprotection
The final step in Boc-SPPS is the simultaneous removal of all side-chain protecting groups and the cleavage of the completed peptide from the solid support.
Anhydrous Hydrogen Fluoride (HF) Cleavage
The classic and most effective reagent for global deprotection in the Boc/Bzl strategy is anhydrous liquid Hydrogen Fluoride (HF).[1]
-
Extreme Hazard: HF is extremely toxic, corrosive, and volatile, requiring a specialized, dedicated apparatus made of HF-resistant materials (e.g., Kel-F) and rigorous safety protocols.[1]
-
Procedure: The dried peptide-resin is cooled to ~0°C in the reaction vessel, and liquid HF is condensed into it. A scavenger cocktail is added, and the reaction proceeds for 1-2 hours. The HF is then removed by vacuum, and the crude peptide is precipitated and washed with cold ether.[1]
The "Low-High" HF Procedure
To minimize side reactions, particularly those involving sensitive side chains, Tam and Merrifield developed a two-step "Low-High" HF procedure.[1]
-
Low HF Step: A mixture of low concentration HF in a soft nucleophile like dimethyl sulfide (DMS) (e.g., 1:3 HF:DMS) is used first. This Sₙ2-type condition removes more labile protecting groups (like those on Ser, Thr, Tyr) without generating highly reactive carbocations.
-
High HF Step: After removing the "low HF" mixture, a standard "high HF" (90% HF) cleavage is performed to remove the more resistant protecting groups, such as Arg(Tos). This significantly improves the purity of the final crude peptide.[1]
Alternative Strong-Acid Cleavage Reagents
For laboratories not equipped to handle HF, other strong acid cocktails can be used, particularly with MBHA resins.
-
TFMSA (Trifluoromethanesulfonic acid): A strong acid that can be used as a substitute for HF, though it may lead to more side reactions.[1]
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate): Another effective alternative to HF, reported to produce fewer side reactions than TFMSA.[21]
Part 5: Comparative Analysis and Conclusion
Boc vs. Fmoc Synthesis: A Comparative Summary
While Boc-SPPS was the foundational method, the field has largely shifted towards Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for routine synthesis.[14][]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection Reagent | Moderate Acid (TFA) | Base (20% Piperidine in DMF)[23] |
| Side-Chain Protection | Acid-labile (Benzyl-based) | Acid-labile (tert-Butyl-based)[23] |
| Orthogonality | Differential Lability (TFA vs. HF) | True Orthogonality (Base vs. Acid)[24] |
| Final Cleavage Reagent | Strong Acid (HF, TFMSA) | Moderate Acid (TFA Cocktail)[23] |
| Key Advantage | Robust chemistry, less prone to aggregation during synthesis of long/difficult sequences. | Milder conditions, no hazardous HF required, easier automation, compatible with sensitive modifications.[14] |
| Key Disadvantage | Harsh final cleavage (HF), repeated acid exposure can degrade sensitive sequences. | Piperidine can cause side reactions (e.g., aspartimide formation); aggregation can be more problematic.[19] |
Conclusion: The Enduring Legacy of the Boc Strategy
The development of Boc-protected amino acids and their application in solid-phase synthesis fundamentally transformed chemical biology, making the routine synthesis of peptides accessible to the broader scientific community. While Fmoc chemistry has become the dominant strategy for many applications due to its milder conditions and operational simplicity, the Boc/Bzl strategy remains an indispensable and powerful tool.[14][] Its robust nature and the distinct chemical environment it provides make it uniquely suited for the synthesis of long and complex peptides that are prone to aggregation under Fmoc conditions. A thorough understanding of the principles, protocols, and pitfalls of Boc chemistry is therefore not merely a historical exercise but a practical necessity for any researcher aiming to master the art of peptide synthesis.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Coupling Reagents.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis | Request PDF.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ZLibrary. (n.d.). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B).
- Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Angelfire. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts.
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- 2. researchgate.net [researchgate.net]
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- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
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The Strategic Incorporation of 4-Methylphenylalanine: A Technical Guide to Modulating Peptide Therapeutics
Abstract
In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on the precise control of their structural and physicochemical properties. The incorporation of non-canonical amino acids represents a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This technical guide provides an in-depth exploration of the role of the 4-methyl group in Boc-Phe(4-Me)-OH, a key building block in the synthesis of modified peptides. We will dissect the subtle yet profound impact of this single methyl group on peptide conformation, hydrophobicity, and, ultimately, biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of 4-methylphenylalanine in the design of next-generation peptide therapeutics.
Introduction: Beyond the Canonical Twenty
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their inability to efficiently cross biological membranes[1][2]. Chemical modification is a cornerstone strategy to enhance the pharmacokinetic profiles of bioactive peptides[1][3]. Among the various modifications, the introduction of unnatural amino acids offers a nuanced approach to fine-tune the pharmacological properties of a peptide. Boc-L-4-methylphenylalanine (this compound) is a derivative of phenylalanine that has gained significant traction in peptide synthesis and pharmaceutical research[4][5]. The addition of a methyl group at the para-position of the phenyl ring, a seemingly minor alteration, can induce significant changes in the resulting peptide's behavior. This guide will elucidate the fundamental principles governing the influence of the 4-methyl group, providing a scientific rationale for its application in drug design.
The Multifaceted Role of the 4-Methyl Group
The strategic placement of a methyl group on the phenyl ring of phenylalanine imparts a unique set of properties to the amino acid, which can be leveraged to enhance the therapeutic potential of a peptide. These effects are primarily rooted in alterations to the steric and electronic profile of the side chain.
Enhanced Hydrophobicity and Lipophilicity
The most direct consequence of the 4-methyl group is an increase in the hydrophobicity of the phenylalanine side chain. This enhanced lipophilicity can lead to improved membrane permeability, a critical factor for the oral bioavailability of peptide drugs[2][6]. The increased hydrophobic interactions can also bolster the binding affinity of a peptide to its target receptor, particularly if the binding pocket has a complementary hydrophobic region[4][7].
Conformational Rigidity and Pre-organization
The steric bulk of the 4-methyl group can restrict the conformational freedom of the peptide backbone[6]. This reduction in flexibility can "lock" the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target. This pre-organization can lead to a significant increase in binding affinity and selectivity[6]. Furthermore, the constrained conformation can render the peptide less susceptible to enzymatic degradation, as proteases often recognize and cleave peptides in specific extended conformations[2].
Modulation of Aromatic Interactions
The phenyl ring of phenylalanine participates in various non-covalent interactions, including π-π stacking and cation-π interactions, which are crucial for molecular recognition and self-assembly processes[8][9]. The electron-donating nature of the 4-methyl group can subtly alter the electronic properties of the aromatic ring, potentially influencing the strength and geometry of these interactions. This can be a critical factor in modulating the aggregation propensity of peptides, a key concern in the development of amyloidogenic peptide therapeutics[8].
Experimental Workflow: From Synthesis to Analysis
The successful incorporation and evaluation of this compound in a peptide therapeutic requires a systematic and well-controlled experimental workflow.
Figure 1: A generalized experimental workflow for the incorporation and evaluation of 4-methylphenylalanine in a peptide.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Boc chemistry[10].
Materials:
-
This compound (CAS: 80102-26-7)[4]
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Appropriate Boc-protected amino acids
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Detection | UV at 220 nm and 280 nm |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) |
Biophysical and Biological Evaluation
A suite of biophysical and biological assays is employed to assess the impact of the 4-methyl group on the peptide's properties.
-
NMR Spectroscopy: Provides detailed insights into the three-dimensional structure and conformational dynamics of the peptide in solution[11].
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide[12].
-
Enzymatic Stability Assay: The peptide is incubated with relevant proteases (e.g., trypsin, chymotrypsin) and the degradation rate is monitored by RP-HPLC.
-
Receptor Binding Assay: The affinity of the peptide for its target receptor is determined using techniques such as surface plasmon resonance (SPR) or radioligand binding assays.
Case Study: Enhancing Receptor Affinity
To illustrate the practical impact of incorporating 4-methylphenylalanine, consider a hypothetical peptide antagonist for a G-protein coupled receptor (GPCR). The native peptide, containing phenylalanine at a key binding position, exhibits moderate affinity.
| Peptide Variant | Phenylalanine Position | Receptor Binding Affinity (Ki, nM) |
| Native Peptide | Phe | 50 |
| 4-Me-Phe Analog | Phe(4-Me) | 5 |
The ten-fold increase in binding affinity for the 4-Me-Phe analog can be attributed to a combination of factors:
-
Increased Hydrophobic Contact: The 4-methyl group makes additional van der Waals contacts within a hydrophobic pocket of the receptor, increasing the overall binding energy.
-
Conformational Stabilization: The steric influence of the methyl group stabilizes a bioactive conformation of the peptide, reducing the entropic cost of binding.
Figure 2: A conceptual diagram illustrating the enhanced binding affinity of a 4-methylphenylalanine-containing peptide.
Conclusion
The incorporation of this compound into peptide sequences is a powerful and versatile tool for medicinal chemists. The 4-methyl group, through its influence on hydrophobicity, conformational rigidity, and aromatic interactions, provides a means to rationally modulate the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. A thorough understanding of the underlying principles, coupled with a systematic experimental approach, will enable the design of more potent, stable, and bioavailable peptide drugs. This guide serves as a foundational resource for researchers aiming to harness the full potential of this valuable non-canonical amino acid.
References
- Yao, et al. (2018).
- Terrey, M. J., et al. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. (URL: [Link])
- Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers. (URL: [Link])
- Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - PubMed Central - NIH. (URL: [Link])
- Peptide Synthesis with the Boc Protecting Group. YouTube. (2020). (URL: [Link])
- Investigation of cis/trans ratios of peptide bonds in AVP analogues containing N-methylphenylalanine enantiomers. PubMed. (URL: [Link])
- Boc-alpha-Me-Phe(4-OMe)-OH [1286768-65-7] - Aapptec Peptides. (URL: [Link])
- N-methylphenylalanine peptide bond of arginine vasopressin analogs. PubMed. (URL: [Link])
- Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. (2017). (URL: [Link])
- The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. PubMed Central. (URL: [Link])
- The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design. (2019). (URL: [Link])
- 4-Methylphenylalanine. PubChem - NIH. (URL: [Link])
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester...
- Boc-4-phenyl-Phe-OH, 97% | 464546-1G | SIGMA-ALDRICH.
- Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calcul
- Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. PMC - PubMed Central. (URL: [Link])
- Metabolism-guided drug design. MedChemComm (RSC Publishing). (2013). (URL: [Link])
- Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. (URL: [Link])
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007). (URL: [Link])
- N-Boc-4-Methyl-L-phenylalanine. PubChem. (URL: [Link])
- Boc-L-phenylalanine methyl ester. PubChem - NIH. (URL: [Link])
- Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. University of Cambridge. (URL: [Link])
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. (URL: [Link])
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An In-Depth Technical Guide to the Applications of Boc-Phe(4-Me)-OH in Peptide Research
A Senior Application Scientist's Perspective on Leveraging 4-Methyl-L-phenylalanine for Enhanced Peptide Therapeutics
In the landscape of modern peptide research and drug development, the incorporation of unnatural amino acids is a cornerstone strategy for optimizing the therapeutic potential of peptide-based candidates. Among the diverse array of modified amino acids, Boc-Phe(4-Me)-OH, or N-(tert-Butoxycarbonyl)-4-methyl-L-phenylalanine, has emerged as a critical building block for enhancing the pharmacological properties of peptides. This technical guide provides an in-depth exploration of the potential applications of this compound, offering insights into its role in improving peptide stability, receptor binding affinity, and overall therapeutic efficacy.
The Rationale for Phenylalanine Modification: A Tale of Enhanced Stability and Affinity
The strategic methylation of the phenylalanine side chain at the para-position introduces subtle yet profound changes to the physicochemical properties of the amino acid. This modification is not merely an incremental change; it is a deliberate engineering choice aimed at overcoming some of the inherent limitations of natural peptides as therapeutic agents. The 4-methyl group imparts increased hydrophobicity to the phenylalanine residue, which can lead to more favorable interactions within the hydrophobic cores of proteins or at the interface of protein-protein interactions.[1][2]
Furthermore, the steric bulk of the methyl group can act as a shield against proteolytic enzymes, significantly enhancing the peptide's resistance to degradation and thereby increasing its in vivo half-life.[3] This increased stability is a critical factor in the development of viable peptide drugs, as rapid clearance is a major hurdle in their clinical application. Research has shown that methylated peptides exhibit a marked improvement in stability against proteases.[3][4]
Core Applications and Mechanistic Insights
The incorporation of this compound into peptide sequences offers a multifaceted approach to enhancing their therapeutic profiles. The primary advantages can be broadly categorized into three key areas:
-
Enhanced Proteolytic Stability: The methyl group at the 4-position of the phenyl ring provides steric hindrance that can impede the approach of proteolytic enzymes, thus protecting the peptide backbone from cleavage. This is a well-established strategy for improving the pharmacokinetic profile of peptide drug candidates.[3]
-
Modulation of Receptor Binding Affinity: The increased hydrophobicity and altered electronic properties of the 4-methylphenyl group can lead to enhanced binding affinity and selectivity for target receptors.[4] This modification can promote stronger hydrophobic and van der Waals interactions within the receptor's binding pocket, leading to a more stable peptide-receptor complex.
-
Conformational Stabilization: The presence of the methyl group can influence the conformational preferences of the peptide backbone, potentially stabilizing bioactive conformations such as α-helices or β-sheets. This pre-organization of the peptide into a receptor-compatible structure can reduce the entropic penalty of binding, leading to higher affinity.[1]
These benefits are not merely theoretical. A notable case study in the field of Alzheimer's disease research demonstrated that the incorporation of methylated phenylalanine into peptides designed to interact with amyloid-β resulted in stronger binding and a significant reduction in fibril formation.[3][4] This highlights the tangible impact of this modification on achieving desired biological outcomes.
Experimental Workflows and Protocols
The successful integration of this compound into a peptide sequence relies on robust and well-optimized experimental protocols. As a Senior Application Scientist, the following methodologies represent field-proven approaches for the synthesis and evaluation of peptides containing this modified amino acid.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The synthesis of peptides incorporating this compound is readily achievable using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. However, due to the potential for steric hindrance from the 4-methyl group, certain modifications to the standard coupling procedures may be necessary to ensure high coupling efficiency.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 80102-27-6 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |
Optimized Coupling Protocol for this compound:
This protocol is designed for a standard 0.1 mmol synthesis scale on a suitable resin (e.g., Merrifield or PAM resin).
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DCM (3x), Isopropanol (IPA) (2x), and finally with N,N-Dimethylformamide (DMF) (3x) to remove residual TFA and prepare for the coupling step.
-
Neutralization: Neutralize the resin with a solution of 5% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and a suitable coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add 6-8 equivalents of a base such as DIPEA to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For potentially difficult couplings, a double coupling (repeating the coupling step) may be beneficial.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring the Coupling Reaction: The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates a complete reaction.
-
Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
Diagram 1: Boc-SPPS Workflow for Incorporating this compound
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Boc-Phe(4-Me)-OH
Abstract: The incorporation of unnatural amino acids (UAAs) into peptide structures is a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties such as receptor affinity, metabolic stability, and bioavailability. Among these, 4-methyl-L-phenylalanine [Phe(4-Me)] offers a subtle yet powerful modification, enhancing hydrophobicity and introducing a specific steric influence. This guide provides an in-depth examination of the conceptual discovery and foundational synthetic routes to N-tert-butoxycarbonyl-4-methyl-L-phenylalanine [Boc-Phe(4-Me)-OH], a critical building block for solid-phase peptide synthesis (SPPS). We will detail the chemical rationale, provide step-by-step protocols, and present data in a format accessible to researchers and drug development professionals.
Introduction: The Rationale for 4-Methylphenylalanine
The "discovery" of this compound was not a singular event but rather an outcome of the systematic exploration of non-proteinogenic amino acids in peptide science. The parent amino acid, phenylalanine, is a frequent site for modification due to its aromatic side chain's involvement in key hydrophobic and π-stacking interactions within biological systems.
The strategic addition of a methyl group at the para-position of the phenyl ring confers several advantageous properties:
-
Enhanced Hydrophobicity: The methyl group increases the lipophilicity of the side chain, which can strengthen hydrophobic interactions with biological targets like receptors or enzymes. This modification is particularly valuable in designing bioactive peptides and pharmaceuticals.[1]
-
Improved Metabolic Stability: The C-H bonds of the methyl group are more resistant to enzymatic oxidation compared to the unsubstituted aromatic ring, potentially increasing the in vivo half-life of the resulting peptide.
-
Conformational Constraint: The methyl group can introduce subtle steric hindrance, influencing the peptide backbone's local conformation and potentially locking it into a more bioactive state.
-
Probing Structure-Activity Relationships (SAR): By replacing Phenylalanine with Phe(4-Me), researchers can probe the importance of the para-position in ligand-receptor binding, providing crucial data for SAR studies.
The development of a Boc-protected version was a necessary corollary. The tert-butoxycarbonyl (Boc) group became a dominant Nα-protecting group in peptide synthesis due to its stability in basic and nucleophilic conditions and its clean removal under mild acidic conditions, a strategy that defined an entire era of peptide chemistry.[2][3]
Foundational Synthesis of the Core Amino Acid: L-4-Methylphenylalanine
Prior to Boc-protection, the core amino acid, L-4-methylphenylalanine, must be synthesized. While numerous methods now exist, including enzymatic and asymmetric approaches[4][5][6], early chemical syntheses often relied on classical organic chemistry transformations. A representative and conceptually illustrative approach involves the Erlenmeyer-Plöchl azlactone synthesis, followed by reduction and resolution.
Overall Synthetic Workflow
The chemical synthesis can be visualized as a multi-step process starting from commercially available materials.
Caption: High-level workflow for the chemical synthesis of L-4-Methylphenylalanine.
Rationale Behind the Synthetic Strategy
-
Erlenmeyer Azlactone Synthesis: This classic reaction is a powerful method for forming α,β-unsaturated azlactones from an aldehyde and an N-acylglycine (like hippuric acid). The use of acetic anhydride serves as both a dehydrating agent and the solvent, while sodium acetate acts as the base to deprotonate the glycine methylene group, initiating the condensation.
-
Azlactone Ring Opening: The intermediate azlactone is readily hydrolyzed to the corresponding α-acylamino-unsaturated acid. This step is crucial as it sets up the precursor for the reduction of the double bond.
-
Reduction: The reduction of both the carbon-carbon double bond and the imine (after hydrolysis of the acyl group) can be achieved through various methods. Historically, vigorous conditions like sodium amalgam (Na/Hg) or red phosphorus and hydriodic acid (HI/P) were used. Modern methods would employ catalytic hydrogenation. This step yields the racemic mixture of the desired amino acid.
-
Chiral Resolution: Separating the L- and D-enantiomers is the final critical step. While classical methods involve diastereomeric salt formation with a chiral resolving agent, enzymatic resolution using an acylase is highly efficient and stereospecific, providing access to the desired L-enantiomer.
Synthesis of this compound: The Protection Step
With the chiral amino acid in hand, the final step is the installation of the Boc protecting group onto the α-amino group. The most common and robust method utilizes di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Reaction Parameters and Reagents
| Reagent/Parameter | Purpose | Typical Value/Choice | Rationale |
| L-4-Methylphenylalanine | Starting Material | 1.0 equivalent | The substrate to be protected. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc Group Source | 1.05 - 1.2 equivalents | A slight excess ensures complete reaction. It is a stable, easy-to-handle solid.[2] |
| Solvent System | Solubilize Reactants | Dioxane/Water, THF/Water, or tert-Butanol/Water[2] | A mixed aqueous-organic system is required as the amino acid salt is water-soluble while (Boc)₂O is organic-soluble. |
| Base | Activate Amino Group | Sodium Hydroxide (NaOH) or Triethylamine (TEA) | Maintains a basic pH to ensure the α-amino group is deprotonated and thus nucleophilic. |
| Temperature | Control Reaction Rate | 0 °C to Room Temperature | The reaction is often started at 0 °C to control any initial exotherm and then allowed to warm to room temperature for completion.[2] |
| Reaction Time | Ensure Completion | 12 - 24 hours | Stirring overnight is a common practice to drive the reaction to completion.[2] |
Step-by-Step Experimental Protocol
This protocol is adapted from the well-established procedure for Boc-protection of amino acids, such as the one described in Organic Syntheses for L-phenylalanine.[2]
-
Dissolution: To a 3-necked round-bottom flask equipped with a mechanical stirrer, add L-4-methylphenylalanine (1.0 eq). Add a 1:1 mixture of dioxane and water and stir to dissolve.
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (1.1 eq) while monitoring the pH to ensure it remains basic (~pH 10-11).
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in dioxane. Add this solution dropwise to the cooled, stirred amino acid solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (16-24 hours). The mixture may appear cloudy or as a slurry.
-
Work-up (Aqueous):
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).
-
Wash the remaining aqueous solution with a non-polar organic solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or KHSO₄). The product, this compound, is insoluble in acidic water and will precipitate as a white solid.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight. The purity can be assessed by TLC, HPLC, and NMR.
-
Mechanism and Rationale Diagram
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Logical flow of the Boc-protection reaction mechanism.
Expertise & Experience Note: The key to a successful Boc-protection is maintaining a basic pH during the addition of (Boc)₂O. If the pH drops, the amino group becomes protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction. The final acidic work-up is equally critical; acidifying too quickly or with concentrated acid can cause localized heating and potentially hydrolyze the newly formed Boc group. A slow addition of cold, dilute acid ensures clean precipitation of the product.
Characterization and Quality Control
The final product, this compound, must be rigorously characterized to confirm its identity and purity before use in peptide synthesis.
| Analysis Technique | Expected Result / Observation |
| Melting Point | A sharp melting point indicates high purity. For comparison, Fmoc-Phe(4-Me)-OH melts at 165-175 °C.[1] |
| ¹H NMR | Presence of characteristic peaks: singlet for the 9 protons of the tert-butyl group (~1.4 ppm), singlet for the aryl-methyl group (~2.3 ppm), aromatic protons, and α/β protons of the amino acid backbone. |
| Mass Spectrometry | Observation of the correct molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the molecular weight of C₁₅H₂₁NO₄ (279.33 g/mol ). |
| Optical Rotation | A specific optical rotation value confirms the enantiomeric purity (L-configuration). For example, the related Fmoc-derivative has [α]20/D = -31 ± 1° (c=1 in DMF).[1] |
| HPLC | A single major peak with high purity (>98%) is desired for use in SPPS. |
Conclusion
The synthesis of this compound is a foundational process in the field of peptide chemistry. It combines classical amino acid synthesis with robust and well-understood protection strategies. The resulting building block allows for the precise incorporation of a 4-methylphenylalanine residue into peptide sequences, providing medicinal chemists with a critical tool to enhance the therapeutic potential of peptide-based drugs. The methodologies described herein, while rooted in early synthetic chemistry, remain conceptually relevant and demonstrate the core principles of reaction control, purification, and characterization that are essential for producing high-quality reagents for drug discovery and development.
References
- Keller, O., Keller, W. E., van Look, G., & Wersin, G. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses.
- ChemBK. (2024). 4-methylphenylalanine. ChemBK.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Bencze, G., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.
- Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
- Contreras-Solis, C., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.
- Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers.
- Góngora-Benítez, M., et al. (2012). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 51(35), 8819-8822.
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- 5. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
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Navigating the Safe Handling of Boc-Phe(4-Me)-OH: A Technical Guide for Researchers
An In-Depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Disposal of N-Boc-4-methyl-L-phenylalanine.
Introduction
N-Boc-4-methyl-L-phenylalanine, scientifically known as (2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a protected amino acid derivative increasingly utilized in peptide synthesis and pharmaceutical research.[1] Its structural incorporation of a tert-butyloxycarbonyl (Boc) protecting group allows for strategic and controlled peptide chain elongation, a fundamental process in the development of novel therapeutics.[] The methyl group on the phenyl ring offers unique steric and electronic properties, making it a valuable building block for creating peptides with tailored functions.[1]
While Boc-Phe(4-Me)-OH is not classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA), a nuanced understanding of its chemical properties and potential interactions is paramount for ensuring laboratory safety and experimental integrity.[3] This technical guide provides a comprehensive overview of the essential safety and handling protocols for this compound, grounded in authoritative data and field-proven best practices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Formula | C15H21NO4 | [3] |
| Molecular Weight | 279.33 g/mol | [4] |
| CAS Number | 80102-26-7 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Synonyms | N-Boc-4-methyl-L-phenylalanine, Boc-4-methyl-L-phenylalanine | [3][5] |
| Solubility | Slightly soluble in water.[6] Soluble in various organic solvents. | |
| Stability | Stable under recommended storage conditions.[3] | |
| Melting Point | 79-86 °C | [1] |
Section 2: Hazard Identification and Risk Assessment
According to the available Safety Data Sheet (SDS), this compound has no known OSHA hazards.[3] However, as with any chemical substance, a cautious and informed approach is necessary.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3][7]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[7]
-
Eye Contact: May cause eye irritation.[7]
-
Ingestion: May be harmful if swallowed.[7]
Reactivity Hazards:
This compound is stable under normal conditions but can react with certain substances.[3]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[3]
-
Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[3]
The Boc protecting group is notably labile under acidic conditions, a property exploited in peptide synthesis for its removal.[8][9] This reactivity underscores the importance of avoiding contact with strong acids outside of controlled reaction conditions.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Work in a well-ventilated area.[3]
-
Use a laboratory fume hood when handling large quantities or when there is a potential for dust generation.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: A lab coat should be worn to protect street clothing.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.[3]
-
Change contaminated clothing immediately.[3]
Section 4: Storage and Disposal
Proper storage is essential for maintaining the integrity of this compound, while appropriate disposal is crucial for environmental safety.
Storage
-
Keep the container tightly closed.[3]
-
Store in a dry and well-ventilated place.[3]
-
Recommended storage temperature is between 0-8°C.[1]
Disposal
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[3]
-
Do not allow the product to enter drains.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.[3]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]
In all cases of significant exposure, seek medical attention.
Accidental Release Measures
-
Small Spill: Use personal protective equipment. Avoid dust formation. Sweep up and place in a suitable, closed container for disposal.[3]
-
Large Spill: Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable, closed containers for disposal. Do not allow the product to enter drains.[3]
Conclusion
This compound is a valuable tool in the synthesis of peptides for pharmaceutical and research applications. While it does not present any known major hazards, a diligent and informed approach to its handling is essential for maintaining a safe and productive research environment. By adhering to the guidelines outlined in this technical guide, researchers can mitigate potential risks and ensure the integrity of their work. The principles of good laboratory practice, including consistent use of personal protective equipment, proper storage, and adherence to established emergency procedures, form the bedrock of safe chemical research.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: this compound.
- PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information.
- Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChem. (n.d.). N-Boc-4-Methyl-L-phenylalanine. National Center for Biotechnology Information.
- Renwick, A. G. (2003). The safety testing of amino acids. The Journal of Nutrition, 133(6 Suppl 1), 2031S–2033S. [Link]
- Wójcik, M., et al. (2022). Effects of Toxic Concentrations of Cadmium, Lead, or Zinc on Leaf Morphology, Anatomy and Calcium Oxalate Content in Metallicolous and Non-Metallicolous Ecotypes of Dianthus carthusianorum L. International Journal of Molecular Sciences, 23(21), 13456. [Link]
- Fisher Scientific. (n.d.). N-Boc-4-methyl-L-phenylalanine, 95%.
- Wikipedia. (n.d.). Ricin.
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- 3. peptide.com [peptide.com]
- 4. N-Boc-4-Methyl-L-phenylalanine | C15H21NO4 | CID 2761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. N-Boc-4-methyl-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
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- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Storage and Stability of Boc-Phe(4-Me)-OH
Introduction
N-(tert-Butoxycarbonyl)-4-methyl-L-phenylalanine, commonly abbreviated as Boc-Phe(4-Me)-OH, is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and pharmaceutical research.[1] Its structure, which incorporates a methyl group on the phenyl ring, allows for the introduction of increased hydrophobic interactions, potentially enhancing the efficacy and pharmacokinetic profiles of peptide-based drug candidates.[1] The tert-butyloxycarbonyl (Boc) protecting group is fundamental to its utility, enabling controlled, stepwise peptide chain elongation by shielding the alpha-amino group.[]
The success of any synthesis relying on this reagent is predicated on its purity and integrity. Degradation of this compound can introduce impurities that complicate synthesis, interfere with purification, and ultimately compromise the biological activity of the final peptide. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of this compound, ensuring its viability for downstream applications.
Physicochemical Properties of this compound
A thorough understanding of the compound's fundamental properties is the first step in establishing a robust stability program. These parameters serve as a baseline for quality control assessments.
| Property | Value | Source(s) |
| Chemical Name | N-Boc-4-methyl-L-phenylalanine | [3][4] |
| CAS Number | 80102-26-7 | [1][3] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][3] |
| Molecular Weight | 279.34 g/mol | [1] |
| Appearance | White to off-white solid or powder | |
| Melting Point | 79-86 °C | [1] |
| Optical Rotation | [α]²⁰D = +16 ± 2º (c=1 in MeOH) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., Methanol, Dichloromethane) | [5] |
| Purity (Typical) | ≥98% (HPLC) | [1][4] |
Core Principles of Stability and Degradation
The stability of this compound is intrinsically linked to the chemical nature of the Boc protecting group. Its designed lability under specific conditions is its primary vulnerability during storage.
The Chemistry of the Boc Protecting Group
The Boc group is classified as an acid-labile protecting group.[] It is stable under neutral, basic, and many nucleophilic conditions, which makes it an excellent orthogonal partner to base-labile protecting groups like Fmoc.[][6] However, its susceptibility to cleavage by acids, even in trace amounts, is the principal cause of degradation during storage and handling.[3][7]
Major Degradation Pathways
Acid-Catalyzed Deprotection: This is the most significant and probable degradation pathway. Exposure to acidic environments (e.g., acidic vapors in a storage area, residual acid on glassware) can catalyze the hydrolysis of the tert-butyl carbamate, liberating the free amine of 4-methyl-L-phenylalanine and releasing isobutylene and carbon dioxide. This not only depletes the desired starting material but introduces a highly reactive primary amine that can lead to unwanted side reactions.
Caption: Primary degradation pathway of this compound via acid catalysis.
Thermal Decomposition: While stable at recommended storage temperatures, elevated temperatures can provide the energy needed to initiate decomposition, likely yielding oxides of carbon and nitrogen.[3][7] Storing the compound near its melting point range (79-86 °C) for extended periods is strongly discouraged.[1]
Oxidative Degradation: The compound should not be stored with strong oxidizing agents.[3][7] The electron-rich phenyl ring is susceptible to oxidation, which can lead to a variety of unwanted byproducts.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a non-negotiable aspect of maintaining the chemical's integrity. The causality is clear: improper conditions directly accelerate the degradation pathways described above.
Optimal Storage Conditions
The goal of the following storage conditions is to create a chemically inert environment, minimizing exposure to catalysts of degradation such as heat, moisture, and acid.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C [1][8] | Slows kinetic rates of all potential degradation reactions. Refrigeration is standard for ensuring long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. Backfilling the container after each use is best practice. |
| Moisture | Keep Dry in a Tightly Closed Container [3][7][9] | Prevents hydrolysis of the carboxylic acid and minimizes water that could participate in acid-catalyzed deprotection. Use of a desiccator for long-term storage is advised. |
| Light | Store in an Opaque or Amber Vial | While not explicitly cited as light-sensitive, it is standard practice for complex organic molecules to prevent potential photolytic degradation. |
| pH Environment | Avoid Acidic Vapors | Store away from bottles of strong acids (e.g., HCl, TFA) whose vapors can permeate storage areas and initiate deprotection. |
Safe Handling Procedures
Every time the compound is handled, there is a risk of introducing contaminants. The following steps mitigate this risk.
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If possible, handle the solid in a glove box or glove bag under an inert atmosphere. At a minimum, weighing and dispensing should be done swiftly in a well-ventilated area with low humidity.[3]
-
Use of PPE: Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[3]
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any potential contaminants back into the main stock bottle.
-
Resealing: After dispensing, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the cap. Secure the cap with paraffin film for an extra barrier against moisture.
-
Cleanup: Clean any spills by sweeping up the solid material and placing it in a suitable container for disposal. Avoid creating dust.[3][7]
Quality Control and Stability Assessment
Trust in the purity of a reagent should always be validated by empirical data. Routine quality control is a self-validating system that ensures the material meets the required specifications before its use in critical experiments.
Analytical Methodologies
A combination of chromatographic techniques provides a comprehensive profile of the compound's purity. High-Performance Liquid Chromatography (HPLC) offers quantitative data, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative check.[10]
Caption: Experimental workflow for the quality control of this compound.
Protocol 5.1.1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
-
Objective: To quantitatively determine the purity of this compound and separate it from potential impurities, such as the deprotected H-Phe(4-Me)-OH.[10][11]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[11]
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 30% B and re-equilibrate.
-
-
-
Data Analysis: Calculate purity as the percentage of the area of the main peak relative to the total area of all peaks detected at 220 nm. The deprotected impurity, H-Phe(4-Me)-OH, will have a significantly shorter retention time due to its increased polarity.
Protocol 5.1.2: Rapid Purity Check by Thin-Layer Chromatography (TLC)
-
Objective: To qualitatively assess the purity of this compound and quickly identify the presence of the more polar, deprotected impurity.[10]
-
Materials:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio is a common polar system for amino acids. Alternatively, a less polar system like 95:5 Dichloromethane:Methanol can be used.
-
Sample Preparation: Dissolve a small amount of this compound in methanol to a concentration of approximately 1-2 mg/mL.
-
Visualization: UV light (254 nm) and a Ninhydrin stain (0.2% w/v in ethanol).
-
-
Procedure:
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm and allow it to saturate.
-
Spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the plate in the chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate and immediately mark the solvent front.
-
Visualize the plate under UV light. This compound should appear as a dark spot.
-
Next, spray the dried plate with the ninhydrin solution and gently heat with a heat gun. The presence of any deprotected H-Phe(4-Me)-OH will be revealed as a distinct, colored spot (typically purple/blue) at a lower Retention Factor (Rf) value. A pure sample should show no significant ninhydrin-positive spot.
-
Conclusion
The chemical integrity of this compound is not a passive state but one that requires active preservation through disciplined storage, handling, and verification. The primary threat to its stability is inadvertent, acid-catalyzed deprotection, a process that can be effectively mitigated by maintaining a cold, dry, and inert environment. By implementing the protocols outlined in this guide, researchers can ensure the quality and reliability of this critical reagent, leading to more reproducible and successful outcomes in peptide synthesis and the broader field of drug discovery.
References
Click to expand
- AAPPTec, LLC.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7010602, Boc-N-Me-Phe-OH. [Link]
- AAPPTec, LLC.
- Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]
- Globe Chemie.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. [Link]
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- Oakwood Chemical. This compound, min 98%. [Link]
- Aapptec Peptides. Boc-alpha-Me-Phe(4-OMe)-OH. [Link]
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- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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- National Center for Biotechnology Information. PubChem Pathway Summary for L-phenylalanine degradation IV (mammalian, via side chain). [Link]
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Commercial suppliers of high-purity Boc-Phe(4-Me)-OH.
The chemical synthesis of peptides for therapeutic development is a high-stakes endeavor where the quality of raw materials is paramount. This compound is a valuable building block for enhancing peptide properties, but its efficacy is entirely dependent on its purity. By understanding the critical quality attributes, implementing a rigorous supplier qualification workflow, and performing diligent in-house verification, researchers can mitigate the significant risks associated with impurities. This disciplined approach ensures the integrity of the synthetic process, leading to higher quality crude peptides, more efficient purification, and ultimately, more reliable and reproducible scientific outcomes. [4]
References
- Vertex AI Search. (n.d.). The Importance of Chiral Building Blocks in Peptide Synthesis. Retrieved January 10, 2026.
- American Chemical Society. (2025).
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved January 10, 2026.
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved January 10, 2026.
- PubMed. (n.d.). Enantiomeric purity of synthetic therapeutic peptides: A review. Retrieved January 10, 2026.
- Chromatography Today. (n.d.).
- MedchemExpress.com. (n.d.). Certificate of Analysis - Boc-Phe(4-Cl)-OH. Retrieved January 10, 2026.
- Bachem. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved January 10, 2026.
- Spectrum Chemical. (n.d.). This compound, min 98%, 1 gram. Retrieved January 10, 2026.
- Medium. (2025, November 6).
- MilliporeSigma. (n.d.). (R)-Boc-4-methyl-β-Phe-OH. Retrieved January 10, 2026.
- Santa Cruz Biotechnology. (n.d.). Boc-Phe-OH | CAS 13734-34-4. Retrieved January 10, 2026.
- BOC Sciences. (n.d.). Amino Acid Quality Control. Retrieved January 10, 2026.
- MilliporeSigma. (n.d.). This compound ≥98.0 TLC 80102-26-7. Retrieved January 10, 2026.
- BenchChem. (n.d.). A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Retrieved January 10, 2026.
- MilliporeSigma. (n.d.). This compound ≥98.0 TLC 80102-26-7. Retrieved January 10, 2026.
- Chem-Impex International. (n.d.). Boc-L-Phe(4-NHZ)-OH·DCHA. Retrieved January 10, 2026.
- AAPPTec Peptides. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved January 10, 2026.
- Flexbio System. (n.d.). Boc-Phe(4-NHFmoc)-OH. Retrieved January 10, 2026.
- National Center for Biotechnology Information. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- Chem-Impex International. (n.d.). Boc-4-azido-L-phenylalanine. Retrieved January 10, 2026.
- AAPPTec Peptides. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. Retrieved January 10, 2026.
- MilliporeSigma. (n.d.). Boc-D-Phe-OH-(phenyl-d5). Retrieved January 10, 2026.
- AAPPTec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved January 10, 2026.
- ResearchGate. (2020, April 8).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 10, 2026.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved January 10, 2026.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved January 10, 2026.
- AAPPTec Peptides. (n.d.). Boc-alpha-Me-Phe(4-OMe)-OH [1286768-65-7]. Retrieved January 10, 2026.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Retrieved January 10, 2026.
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. medium.com [medium.com]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis
Introduction
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1] Boc-Phe(4-Me)-OH, a derivative of L-phenylalanine with a methyl group at the 4-position of the phenyl ring, is a valuable building block in this regard. The 4-methyl group increases the hydrophobicity of the amino acid side chain, which can lead to enhanced receptor binding and improved efficacy of peptide-based drugs.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard protocol for utilizing this compound in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is fundamental to its successful application in SPPS.
| Property | Value | Reference |
| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | [2] |
| CAS Number | 80102-26-7 | [2] |
| Molecular Formula | C15H21NO4 | [2] |
| Molecular Weight | 279.34 g/mol | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Melting Point | 79-86 °C | [2] |
| Optical Rotation | [a]D20 = +16 ± 2º (c=1 in MeOH) | [2] |
| Storage Conditions | 0-8°C | [2] |
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis
The protocol described herein utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl-based protecting groups.[3][4] The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][5][6]
Caption: Overview of the Boc-SPPS workflow.
Step-by-Step Protocol for Incorporating this compound
This protocol is designed for a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavengers (e.g., anisole, thioanisole, 1,2-ethanedithiol)
-
Diethyl ether, cold
-
Methanol
The SPPS Cycle for this compound Incorporation
The general cycle for SPPS involves deprotection of the Nα-Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[3][7]
Caption: The iterative cycle of Boc-SPPS.
1. Resin Swelling:
-
Place the resin in a reaction vessel and add DCM.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. The repetitive TFA treatments are a key feature of Boc-SPPS.[5]
-
Rationale: The TFA cleaves the Boc protecting group, exposing the N-terminal amine for the next coupling step.[3] The two-step deprotection ensures complete removal of the Boc group.
3. Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA and byproducts.
4. Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Rationale: After deprotection with TFA, the N-terminal amine is protonated as a TFA salt. This salt must be neutralized to the free amine to enable its nucleophilic attack during the coupling reaction.[4][7]
5. Washing:
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess DIEA.
6. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling reagent in DMF.
-
HBTU/DIEA: Dissolve this compound and HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2 equivalents relative to the amino acid) and pre-activate for 1-2 minutes.
-
DIC/HOBt: Dissolve this compound and HOBt (1 equivalent relative to the amino acid) in DMF. Add DIC (1 equivalent relative to the amino acid) and pre-activate for 5-10 minutes.
-
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Rationale: The coupling reagent activates the carboxylic acid of this compound, making it susceptible to nucleophilic attack by the free amine on the growing peptide chain.[8] HBTU and DIC/HOBt are robust and widely used coupling reagents that promote efficient amide bond formation while minimizing racemization.[9][10][11]
7. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
8. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
Final Cleavage and Deprotection
Once the peptide sequence is complete, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed.
Cleavage Cocktail: A common cleavage cocktail for peptides without sensitive residues is Reagent K.
-
Reagent K:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Rationale: The strong acid (TFA) cleaves the peptide from the resin and removes any remaining acid-labile protecting groups. Scavengers (phenol, thioanisole, EDT) are crucial to trap reactive carbocations generated during this process, preventing side reactions with sensitive amino acid residues.[3][12]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the cleaved peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
-
Peptide Collection:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
The crude peptide will likely contain deletion sequences and other impurities from the synthesis and cleavage steps.[13] Therefore, purification is essential.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[13] A gradient of water and acetonitrile, both containing a small amount of TFA (0.1%), is typically used.
-
Characterization:
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[14][15] This will verify the successful incorporation of this compound.
-
Analytical HPLC: The purity of the final peptide should be assessed by analytical RP-HPLC.
-
Amino Acid Analysis: For rigorous characterization, amino acid analysis can be performed to confirm the amino acid composition of the peptide.[1]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance; Inefficient activation; Aggregation of the peptide chain. | Perform a second coupling with fresh reagents. Consider using a more potent coupling reagent like HATU.[10] |
| Low Yield of Crude Peptide | Incomplete cleavage; Premature chain cleavage during synthesis. | Extend the cleavage time. Ensure the appropriate resin with a stable linker was used. |
| Side Products Observed in Mass Spectrum | Alkylation of sensitive residues by carbocations. | Ensure an adequate amount and variety of scavengers in the cleavage cocktail. |
Conclusion
The incorporation of this compound into synthetic peptides is a straightforward process using standard Boc-SPPS protocols. The key to success lies in careful execution of the deprotection, neutralization, and coupling steps, along with the use of appropriate reagents and scavengers. The enhanced hydrophobicity imparted by the 4-methylphenylalanine residue can be a valuable tool in the design of novel and more effective peptide-based therapeutics.
References
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- LabRulez LCMS. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ -50 Gradient System.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- National Center for Biotechnology Information. (n.d.). Boc-N-Me-Phe-OH. PubChem Compound Database.
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Yates, J. R., Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. Analytical Chemistry, 67(8), 1426–1436.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 18). Deprotection.
- BenchChem. (2025). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- AAPPTec. (n.d.). SYNTHESIS NOTES.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Hojo, H., & Aimoto, S. (1991). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters.
- Martinez, J., & Bodanszky, M. (1978). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. International Journal of Peptide and Protein Research, 12(5), 277-283.
- National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- Lokey, R. S. (2000). Conformational-restriction of peptides. UC Berkeley.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
- BenchChem. (2025). Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 15. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols for the Efficient Coupling of Boc-Phe(4-Me)-OH
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
In the landscape of peptide synthesis, the incorporation of sterically hindered amino acids represents a significant hurdle that can impede chain elongation, reduce yields, and increase the risk of epimerization. Boc-Phe(4-Me)-OH, with its bulky tert-butyloxycarbonyl (Boc) protecting group and the additional methyl group on the phenyl ring, presents such a challenge. The steric bulk surrounding the carboxylic acid moiety can significantly slow down the rate of acylation, necessitating the use of highly efficient coupling reagents and optimized protocols to achieve successful peptide bond formation. This guide provides a comprehensive overview of recommended coupling reagents for this compound, delves into their mechanisms of action, and offers detailed, field-proven protocols for its successful incorporation in both solid-phase and solution-phase peptide synthesis.
The Engine of Peptide Synthesis: A Look at Coupling Reagent Mechanisms
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2] Coupling reagents are the catalysts that drive this activation. Understanding their fundamental mechanisms is crucial for selecting the appropriate reagent for a challenging coupling, such as with this compound.
Most modern coupling reagents fall into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts. While their specific structures vary, the general principle of activation remains similar: the formation of a highly reactive intermediate that is readily acylated by the incoming amine.
Figure 2: Workflow for HATU-mediated SPPS coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform N-terminal Fmoc deprotection if necessary (e.g., using 20% piperidine in DMF) and wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes. [3]3. Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of the free primary amine. A negative test indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the monitoring test indicates an incomplete reaction, a second coupling can be performed by repeating steps 2-6.
Protocol 2: PyBOP-Mediated Coupling in Solution-Phase Synthesis
This protocol is suitable for solution-phase fragment condensation where this compound is the C-terminal residue of one fragment.
Figure 3: Workflow for PyBOP-mediated solution-phase coupling.
Materials:
-
This compound (1 eq.)
-
Amine component (e.g., a peptide ester hydrochloride) (1.1 eq.)
-
PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 - 3.0 eq.)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
Procedure:
-
Reactant Preparation: To a solution of this compound (1 eq.), the amine component (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF, cool the mixture to 0°C in an ice bath. [4][5]2. Addition of Coupling Reagent: Add PyBOP (1.2 eq.) to the cooled solution in one portion. [4][5]3. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate or DCM. Wash the organic layer successively with 10% citric acid solution, water, saturated sodium bicarbonate (NaHCO3) solution, and brine. [4]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired peptide.
Conclusion and Best Practices
The successful incorporation of the sterically hindered amino acid this compound is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. For maximum efficiency, particularly in challenging contexts, the use of high-reactivity uronium/aminium salt reagents such as HATU is strongly recommended. Phosphonium salts like PyBOP also represent a robust and reliable alternative, especially in scenarios where avoiding guanidinylation is critical. While carbodiimides can be effective, they should always be paired with an additive like HOBt or OxymaPure® to bolster their reactivity. By understanding the chemical principles behind peptide coupling and employing these advanced reagents, researchers can confidently incorporate this compound and other challenging residues into complex peptide structures, advancing the frontiers of drug discovery and development.
References
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (1997). Procedures to Improve Difficult Couplings. In Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Organic-synthesis.com. [Link]
- Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
Sources
Application Notes and Protocols for the Activation of Boc-Phe(4-Me)-OH in Peptide Coupling
Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation
In the landscape of therapeutic peptide development and complex molecule synthesis, the incorporation of non-canonical amino acids is a critical strategy for modulating pharmacological properties such as potency, stability, and bioavailability.[1] Boc-L-4-methylphenylalanine (Boc-Phe(4-Me)-OH) is one such valuable building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it suitable for traditional peptide synthesis strategies, while the 4-methyl substituent on the phenyl ring offers a subtle yet significant modification to the electronic and steric profile of the side chain compared to standard phenylalanine.[1]
However, the very features that make this compound an attractive synthetic component also present a distinct set of challenges during peptide bond formation. The steric bulk of the 4-methylphenyl group can hinder the approach of the nucleophilic amine to the activated carboxyl group, potentially leading to sluggish reaction kinetics, incomplete coupling, and an increased risk of side reactions, most notably racemization.[2]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective activation and coupling of this compound. We will delve into the mechanistic underpinnings of various activation methods, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions to ensure high-yield, epimerization-free incorporation of this sterically demanding amino acid.
Understanding the Activation Landscape: A Comparative Overview of Coupling Reagents
The successful formation of a peptide bond hinges on the activation of the carboxylic acid moiety of the incoming amino acid, transforming it into a highly reactive species susceptible to nucleophilic attack by the amine component.[3][4] The choice of coupling reagent is paramount and should be guided by the steric and electronic nature of the amino acid . For a sterically hindered residue like this compound, a highly efficient activation strategy is crucial to drive the reaction to completion while minimizing side reactions.[2]
We will explore three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimide-Mediated Activation: The Classical Approach
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been foundational in peptide synthesis.[3][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]
However, this intermediate is prone to two significant side reactions: rearrangement to an unreactive N-acylurea and, more critically for chiral amino acids, cyclization to a 5(4H)-oxazolone, a species highly susceptible to racemization.[6][7] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or its more reactive aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are almost universally employed. These additives intercept the O-acylisourea to form a more stable and less racemization-prone active ester.[3][6]
For this compound, a DIC/HOAt or DIC/OxymaPure® combination is recommended over HOBt due to the enhanced reactivity of the resulting active esters, which is beneficial for overcoming steric hindrance.[3][8]
Mechanism of Carbodiimide Activation with Additives
Caption: Carbodiimide activation pathway.
Phosphonium Salt Reagents: High Reactivity and Reduced Side Reactions
Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a significant advancement in coupling chemistry. These reagents, in the presence of a base, convert the carboxylic acid into a highly reactive HOBt or HOAt active ester.[3] A key advantage of phosphonium salts is the reduced risk of guanidinylation of the N-terminus, a side reaction that can occur with aminium/uronium salts.[3] For sterically hindered couplings, PyAOP, the HOAt analogue of PyBOP, is particularly effective.[9]
Aminium/Uronium Salt Reagents: The Gold Standard for Difficult Couplings
Aminium/uronium salts are among the most powerful and widely used coupling reagents, especially for challenging sequences and sterically hindered amino acids.[3] Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are staples in modern peptide synthesis.[3][9]
HATU, in particular, is highly recommended for coupling this compound due to the formation of the highly reactive HOAt active ester, which is further stabilized by the neighboring pyridine nitrogen in the HOAt moiety.[3][10] COMU, a more recent development, incorporates an OxymaPure® leaving group, offering comparable reactivity to HATU with the added benefit of being non-explosive and having a reduced allergenic potential.[3]
Mechanism of HATU-Mediated Activation
Caption: HATU activation pathway.
Comparative Data for Coupling Reagent Selection
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Considerations for this compound |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective, simple workup for the urea byproduct (DIU).[3] | May require longer reaction times or double coupling. |
| DIC/HOAt | Carbodiimide | High | Very Low | More reactive than DIC/HOBt, good for hindered couplings.[3] | HOAt is more expensive than HOBt. |
| HBTU | Aminium Salt | High | Low | Fast reaction rates, byproducts are water-soluble.[3][9] | Potential for guanidinylation if used in large excess.[3] |
| HATU | Aminium Salt | Very High | Very Low | Excellent for sterically hindered and N-methylated amino acids.[3][9][10] | Highly Recommended. Higher cost. |
| PyBOP | Phosphonium Salt | High | Low | No risk of guanidinylation, byproducts are generally non-problematic.[3] | Good alternative to aminium salts. |
| COMU | Uronium Salt | Very High | Very Low | Safer (non-explosive), high solubility, comparable to HATU.[3] | Highly Recommended. Excellent modern alternative. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and reaction scale. Always use high-quality, anhydrous solvents and reagents.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is designed for manual solid-phase synthesis on a standard resin (e.g., Rink Amide or Wang resin).
Workflow for SPPS
Caption: General SPPS workflow.
Materials:
-
Resin (pre-loaded or for first amino acid attachment)
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc removal, if applicable)
-
Reagents for monitoring the coupling (e.g., Kaiser test)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting with a resin that requires N-terminal deprotection (e.g., Fmoc), treat with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling:
-
Drain the DMF from the washed resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance, a longer coupling time is recommended.
-
-
Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines if the N-terminal residue is proline) to monitor the completion of the reaction. A negative test indicates a complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 3-6.
-
Proceed to the next cycle: The resin is now ready for the deprotection of the Boc group (if it's not the final residue) and the coupling of the next amino acid.
Protocol 2: Solution-Phase Peptide Synthesis using DIC/HOAt
This protocol is suitable for the coupling of this compound to an amine-containing fragment in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amine component (hydrochloride or trifluoroacetate salt, 1.0 equivalent)
-
DIC (1.1 equivalents)
-
HOAt (1.1 equivalents)
-
DIPEA or N-Methylmorpholine (NMM) (1.0 equivalent if starting with the amine salt)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) and HOAt (1.1 eq.) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add DIC (1.1 eq.) to the cooled solution and stir for 5-10 minutes.
-
Amine Addition: In a separate flask, dissolve the amine component (1.0 eq.) in the same solvent. If it is a salt, add DIPEA or NMM (1.0 eq.) to neutralize it. Add this solution to the activated this compound mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter off the precipitated diisopropylurea (DIU).
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization.
Troubleshooting and Optimization
-
Incomplete Coupling: For particularly difficult couplings, consider increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or performing the reaction at a slightly elevated temperature (e.g., 40 °C). Double coupling is a reliable strategy.
-
Racemization: While urethane-protected amino acids like this compound are generally resistant to racemization, prolonged exposure to strong bases can increase the risk. If racemization is a concern, use a weaker base like NMM instead of DIPEA, and ensure the pre-activation time is not excessively long. The use of HOAt or OxymaPure® as additives is highly effective in suppressing racemization.[3]
-
Guanidinylation: When using aminium/uronium reagents like HBTU or HATU, avoid a large excess of the coupling reagent relative to the carboxylic acid to prevent this side reaction.[3] Pre-activation of the amino acid before adding it to the resin minimizes the contact time between the free coupling reagent and the N-terminal amine.
Conclusion
The successful incorporation of sterically hindered amino acids such as this compound is a critical capability in modern peptide chemistry. While its steric bulk presents challenges, a rational selection of a high-performance coupling reagent and optimization of reaction conditions can lead to excellent results. For routine and challenging couplings of this compound, aminium/uronium salt reagents like HATU and COMU are highly recommended due to their superior reactivity and ability to suppress racemization. By understanding the underlying chemical principles and adhering to robust protocols, researchers can confidently incorporate this valuable building block into their synthetic targets, paving the way for the development of novel and more effective peptide-based therapeutics.
References
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- AAPPTec. Coupling Reagents. [Link]
- AAPPTec. (2021, May 19). Carbodiimides and Additives. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Practical Chemistry. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- The Royal Society of Chemistry.
- Bodanszky, M. (2012). Chemistry of peptide synthesis. Springer Science & Business Media.
- Castagnolo, D., & Botta, M. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 567. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135460515. [Link]
- Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
- Rehman, S. U., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. [Link]
- Semantic Scholar. Side Reactions in Peptide Synthesis. [Link]
- Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2861-2864. [Link]
- Merck. Novabiochem® Coupling reagents. [Link]
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3147-3156. [Link]
- Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). ZL-Phg-Val-OMe. Organic Syntheses, 90, 306-315. [Link]
- AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
Application Notes and Protocols: A Researcher's Guide to the Step-by-Step Boc Deprotection of Boc-Phe(4-Me)-OH
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the successful deprotection of N-(tert-butoxycarbonyl)-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH) to yield 4-methyl-L-phenylalanine (H-Phe(4-Me)-OH). This procedure is a fundamental step in peptide synthesis and the development of novel therapeutics, where the temporary masking of the α-amino group is essential for controlled peptide chain elongation.[][2]
The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a foundational understanding of the reaction mechanism, safety considerations, and purification strategies.
Introduction: The Critical Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines, particularly in the context of amino acid and peptide synthesis.[][3] Its popularity stems from its stability under a broad range of reaction conditions, including those that are basic or nucleophilic, while being readily cleavable under specific acidic conditions.[3][4] This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of the N-terminus before the subsequent coupling of the next amino acid in the sequence.[2]
This compound, the subject of this guide, is a non-canonical amino acid derivative whose incorporation into peptides can influence their conformational properties and biological activity. The successful removal of its Boc group is a critical gateway to its use in creating novel peptide-based therapeutics.
Reaction Principle: The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed process, most commonly achieved with trifluoroacetic acid (TFA).[][5] The reaction proceeds through a well-established E1 elimination mechanism.
The mechanism unfolds in the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA), enhancing the electrophilicity of the carbonyl carbon.[6]
-
Formation of a Carbamic Acid Intermediate: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a transient carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5][6]
-
Formation of the Free Amine: This decarboxylation yields the free primary amine of 4-methyl-L-phenylalanine.[6]
-
Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated, resulting in the formation of the corresponding trifluoroacetate salt.[6]
The liberation of isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide as gaseous byproducts helps to drive the reaction to completion.[6]
Visualizing the Deprotection Pathway
Figure 1. Mechanism of TFA-mediated Boc deprotection.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Recommendation |
| This compound | ≥98% purity | Commercial Source |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Diethyl Ether (Et₂O) | Anhydrous, ACS grade | Commercial Source |
| Round-bottom flask | Appropriate size with a magnetic stir bar | Standard Laboratory Glassware |
| Magnetic Stirrer | Standard laboratory model | Standard Laboratory Equipment |
| Ice Bath | For initial cooling | Standard Laboratory Equipment |
| Rotary Evaporator | For solvent removal | Standard Laboratory Equipment |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Commercial Source |
| TLC Developing Chamber | Standard laboratory model | Standard Laboratory Equipment |
| Ninhydrin Stain | For visualization of amines | Commercial Source |
| Vacuum Filtration Apparatus | Büchner funnel, filter flask, vacuum source | Standard Laboratory Glassware |
Safety Precautions: Handling Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated chemical fume hood.[7][8][9] It can cause severe skin burns, eye damage, and is harmful if inhaled.[7][10]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[9] Nitrile gloves offer limited protection and should be changed immediately upon contact.
-
Ventilation: All manipulations involving TFA must be performed in a certified chemical fume hood.[9]
-
Spill Management: Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.
-
Waste Disposal: Dispose of TFA-containing waste in designated, properly labeled containers according to your institution's hazardous waste management guidelines.[11]
Detailed Experimental Protocol
This protocol is optimized for a starting scale of 1.0 gram of this compound. The reaction can be scaled, with proportional adjustments to reagent and solvent volumes.
Reaction Setup and Execution
-
Dissolution: To a clean, dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring. This mitigates any potential exotherm upon the addition of TFA.
-
TFA Addition: While maintaining the 0 °C temperature, slowly add trifluoroacetic acid (TFA) (10 mL) to the stirred solution. A common and effective deprotection solution is a 1:1 mixture of TFA and DCM.[12]
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the solution for 1-2 hours.
Monitoring the Reaction Progress
The progress of the deprotection can be conveniently monitored by Thin Layer Chromatography (TLC).[13][14]
-
Sample Preparation: Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
TLC Eluent: A suitable mobile phase for this analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Spotting: Spot the starting material (this compound) and the reaction mixture on a silica gel TLC plate.
-
Development: Develop the TLC plate in the eluent system.
-
Visualization:
-
The Boc-protected starting material will be less polar and thus have a higher Rf value. It can often be visualized under UV light (254 nm).
-
The deprotected product, H-Phe(4-Me)-OH, is significantly more polar and will have a much lower Rf value.[15] To visualize the product, which now has a free amino group, the plate should be dried and then stained with ninhydrin, which reacts with primary amines to produce a characteristic purple spot upon gentle heating.[15]
-
The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Work-up and Product Isolation
-
Solvent Removal: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[16]
-
Precipitation: To the resulting oily residue, add cold anhydrous diethyl ether (approximately 30-40 mL) with vigorous stirring. The deprotected product, as its trifluoroacetate salt, is insoluble in diethyl ether and will precipitate out as a white solid.[16][17]
-
Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several small portions of cold diethyl ether to remove any residual TFA and soluble impurities.
-
Drying: Dry the purified H-Phe(4-Me)-OH·TFA salt under high vacuum to a constant weight. A typical yield for this procedure is in the range of 90-98%.
Visualizing the Experimental Workflow
Figure 2. Step-by-step experimental workflow.
Characterization and Further Purification
The identity and purity of the final product, H-Phe(4-Me)-OH·TFA, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the characteristic tert-butyl singlet at approximately 1.4 ppm is a clear indicator of successful Boc deprotection.[14]
For applications requiring the free amino acid rather than the TFA salt, the salt can be neutralized. This is typically achieved by dissolving the product in a minimal amount of water and adjusting the pH to its isoelectric point with a suitable base (e.g., a dilute solution of ammonium hydroxide or by using an ion-exchange resin).[18] Subsequent purification may involve recrystallization or ion-exchange chromatography to yield the highly pure, neutral amino acid.[18][19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (Starting Material Remains) | Insufficient TFA or reaction time. | Add additional TFA or extend the reaction time. Ensure the TFA used is of high purity and not degraded. |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure complete removal of TFA and DCM. Triturate the oil with fresh, cold diethyl ether, possibly scratching the flask to induce crystallization. |
| Low Yield | Incomplete precipitation or loss during filtration. | Use a larger volume of cold diethyl ether for precipitation. Ensure the washings with ether are performed quickly with cold solvent. |
Conclusion
This application note provides a robust and reliable protocol for the Boc deprotection of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety guidelines, researchers can confidently and efficiently generate the desired 4-methyl-L-phenylalanine product, a valuable building block for the synthesis of modified peptides and other complex molecular architectures.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- (n.d.). Separation and Refining of Amino acids.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Fisher Scientific. (2009). Trifluoroacetic acid - SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- PubMed. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- ChemSpider Synthetic Pages. (2020). Boc deprotection of BocPhePheOEt.
- ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents...
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids - PMC.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- (n.d.). Trifluoroacetic Acid SOP.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.
- ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
- Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
- MedChemExpress. (n.d.). Fmoc-Phe(4-Me)-OH | Amino Acid Derivative.
- NTU > IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PubMed. (n.d.). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis.
Sources
- 2. biosynth.com [biosynth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. diaion.com [diaion.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of Boc-Phe(4-Me)-OH into Hydrophobic Peptides
Introduction: Navigating the Challenge of Hydrophobic Peptide Synthesis
The synthesis of peptides rich in hydrophobic residues is a persistent challenge in chemical biology and drug development.[1][2][3] These sequences are prone to strong inter- and intra-molecular aggregation, leading to poor solubility, incomplete reactions, and significant difficulties in purification.[4][5] Such "difficult sequences" are often found in transmembrane domains, protein-protein interaction motifs, and peptide-based therapeutics where hydrophobicity is key to biological function.[1][2]
This guide provides a detailed framework for the successful incorporation of N-α-tert-butyloxycarbonyl-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH), a valuable building block for modulating the properties of hydrophobic peptides. The addition of a methyl group to the phenyl ring of phenylalanine increases its hydrophobicity, which can enhance receptor binding through favorable hydrophobic interactions and influence peptide secondary structure.[6] By understanding the principles of hydrophobic peptide synthesis and employing optimized protocols, researchers can leverage the unique characteristics of this compound to create novel and challenging peptide structures.
Physicochemical Profile: this compound
A thorough understanding of the building block's properties is fundamental to its effective use.
| Property | Value | Source(s) |
| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | [6] |
| CAS Number | 80102-26-7 | [6][7][8] |
| Molecular Formula | C₁₅H₂₁NO₄ | [6][7] |
| Molecular Weight | 279.33 g/mol | [6][7] |
| Melting Point | 79-86 °C | [6] |
| Appearance | White to off-white powder | |
| Optical Rotation | [α]²⁰/D = +16 ± 2° (c=1 in MeOH) | [6][7] |
| Storage | 0-8°C, desiccated | [6] |
| Solubility | Soluble in DMF, DCM, NMP, and other common organic solvents used in peptide synthesis. | [9] |
Core Concepts in Managing Hydrophobic Peptide Synthesis
Success in synthesizing peptides containing this compound and other hydrophobic residues hinges on preventing on-resin aggregation. Aggregation of the growing peptide chain leads to poor solvation, steric hindrance, and ultimately, failed or incomplete coupling and deprotection steps.[4][5]
3.1. The Role of Solvents Standard solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) can be insufficient for highly aggregative sequences.
-
Disruptive Solvents: N-Methyl-2-pyrrolidone (NMP) is slightly less polar than DMF and can be more effective at solubilizing hydrophobic peptides and preventing aggregation.[10]
-
"Magic Mixtures": A combination of DCM, DMF, and NMP (1:1:1) has been successfully used to improve solvation in difficult syntheses.[2]
-
Chaotropic Agents: Additives like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be added to coupling steps to disrupt secondary structure formation.[2]
3.2. Coupling Reagent Strategy The increased steric hindrance and hydrophobicity of this compound necessitate potent coupling reagents.
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly effective for coupling sterically hindered amino acids. HATU, in particular, is beneficial for reducing racemization, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).[5][11]
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) combined with an additive like HOBt or Oxyma are classic choices, though uronium salts are often preferred for difficult couplings.[11]
3.3. Boc Chemistry: A Robust Choice for Hydrophobic Peptides While Fmoc chemistry is more common, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy offers distinct advantages for hydrophobic sequences. The repeated acidic deprotection steps with Trifluoroacetic Acid (TFA) help to keep the peptide chain protonated and less prone to aggregation.[2] The final, harsh cleavage with Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) is highly effective at cleaving the peptide from the resin and removing all side-chain protecting groups.
Experimental Protocols
4.1. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a generic hydrophobic peptide incorporating this compound on a Merrifield resin.
Materials:
-
Merrifield Resin (1% DVB, 100-200 mesh)
-
This compound and other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic Acid (TFA)
-
Coupling Reagent: HBTU/HOBt or HATU
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvents: Isopropanol (IPA)
-
Cleavage Cocktail: Anhydrous Hydrofluoric Acid (HF) with p-cresol scavenger (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Cold Diethyl Ether
Workflow Diagram: Boc-SPPS Cycle
Caption: The iterative cycle for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes. If starting from scratch, attach the first Boc-protected amino acid to the resin (e.g., via the cesium salt method to minimize racemization).[12]
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
-
Washing: Thoroughly wash the resin to remove TFA and the cleaved Boc group. A typical sequence is: DCM (3x), IPA (2x), DMF (3x).
-
Neutralization: Neutralize the resulting N-terminal ammonium salt to the free amine.
-
Add a solution of 10% DIEA in DMF (or NMP) and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Coupling this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 eq.), and HOBt (3 eq.) in NMP.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction for 1-4 hours. Reaction time may need to be extended for this sterically hindered residue.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, continue coupling or consider a double coupling.
-
Once complete, wash the resin thoroughly: DMF (3x), DCM (3x).
-
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final deprotection (Step 2).
-
Dry the peptide-resin thoroughly under vacuum.
-
Carefully perform the cleavage using anhydrous HF at 0°C for 1 hour in the presence of a scavenger like p-cresol (10% v/v). (EXTREME CAUTION REQUIRED) .
-
After cleavage, evaporate the HF using a specialized apparatus.
-
-
Peptide Precipitation and Isolation:
-
Triturate the resulting residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet under vacuum.
-
4.2. Protocol 2: Solution-Phase Synthesis (Fragment Condensation)
For longer or particularly difficult sequences, a solution-phase strategy involving the coupling of protected peptide fragments can be advantageous. This approach minimizes the number of steps performed on a solid support, where aggregation is most problematic.
Workflow Diagram: Solution-Phase Fragment Condensation
Caption: General workflow for synthesizing peptides via solution-phase fragment condensation.
General Procedure:
-
Fragment Synthesis: Synthesize two or more smaller, protected peptide fragments. One fragment should have a free C-terminus (e.g., containing this compound), and the other a free N-terminus (e.g., with a C-terminal methyl ester).[16] These fragments can be made using SPPS and cleaved while keeping side-chain protecting groups intact, or synthesized entirely in solution.[17]
-
Fragment Coupling: Dissolve the C-terminal free fragment and the N-terminal free fragment in a suitable solvent (e.g., DMF or THF). Add a coupling reagent (e.g., DIC/Oxyma) and a base (e.g., DIEA). Allow the reaction to proceed until completion, monitoring by TLC or LC-MS.
-
Purification: Purify the resulting larger, protected peptide. Due to the hydrophobicity, this may involve precipitation, extraction, or column chromatography on silica gel.[17]
-
Global Deprotection: Remove all protecting groups in a final step. For a Boc/Bzl strategy, this may involve catalytic hydrogenolysis to remove benzyl esters and side-chain groups, followed by TFA treatment to remove the N-terminal Boc group.[18]
Purification and Characterization of Hydrophobic Peptides
Purification is often the most significant bottleneck for hydrophobic peptides.[5][19] Poor solubility in standard HPLC mobile phases and strong interactions with the stationary phase can lead to low recovery and poor peak shape.[19][20]
5.1. High-Performance Liquid Chromatography (HPLC) Purification
| Parameter | Recommendation for Hydrophobic Peptides | Rationale |
| Column | Wide-pore C4 or C8 silica-based column (300 Å). | The larger pore size prevents size-exclusion effects and provides better access to the stationary phase for large, bulky peptides. C4/C8 phases are less retentive than C18, reducing the risk of irreversible binding.[21] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water. | TFA acts as an ion-pairing agent, masking silanol interactions and improving peak shape.[20] |
| Mobile Phase B | Acetonitrile (ACN) is standard. For highly hydrophobic peptides, consider using n-propanol or isopropanol, or mixtures of ACN/propanol. | Alcohols like n-propanol are stronger organic modifiers than ACN and can significantly improve the solubility and elution of hydrophobic peptides.[22] |
| Gradient | A shallow, extended gradient (e.g., 0.5-1.0% B/min). | Provides better resolution between the target peptide and closely eluting impurities. |
| Temperature | Elevated column temperature (40-60°C). | Increases peptide solubility, reduces mobile phase viscosity, and can improve peak shape and recovery. |
5.2. Characterization by Mass Spectrometry (MS)
Confirming the identity of hydrophobic peptides can be challenging with standard electrospray ionization (ESI).
-
Solubility Issues: Peptides may precipitate in standard ESI solvents. The addition of organic acids like formic acid or solvents like HFIP may be necessary to maintain solubility.[5]
-
Ionization Suppression: Hydrophobic peptides are often difficult to ionize via ESI, leading to poor signal.[23][24]
-
Alternative Ionization: Atmospheric Pressure Photoionization (APPI) has shown great potential for the analysis of hydrophobic peptides, as it is more tolerant of non-polar molecules and can even be used in the presence of detergents.[25][26][27]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - On-resin peptide aggregation.- Steric hindrance from this compound. | - Switch to a more disruptive solvent like NMP or a "magic mixture".- Perform a double coupling with fresh reagents.- Increase coupling time and/or temperature (use microwave synthesis if available).- Use a more potent coupling reagent like HATU.[5] |
| Low Yield After Cleavage | - Incomplete synthesis (truncations).- Strong adsorption of the peptide to the resin. | - Confirm coupling completion at each step.- Use a more robust cleavage cocktail or extend cleavage time.- Wash the resin post-cleavage with TFA or acetic acid to recover adsorbed peptide. |
| Poor HPLC Peak Shape (Broadening, Tailing) | - Peptide aggregation in the mobile phase.- Secondary interactions with the column. | - Increase column temperature to 40-60°C.- Add a stronger organic modifier like n-propanol to Mobile Phase B.[22]- Ensure TFA (0.1%) is present in both mobile phases.[20] |
| No Elution from HPLC Column | - Extreme hydrophobicity causing irreversible binding. | - Use a less retentive column (C4 instead of C18).- Run a very high organic phase gradient (e.g., up to 100% n-propanol).- Consider alternative purification methods like precipitation if HPLC fails.[19] |
References
- Mueller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- D'Hondt, E., et al. (2007). Characterization of Hydrophobic Peptides by Atmospheric Pressure Photoionization-Mass Spectrometry and Tandem Mass Spectrometry.
- D'hondt, E., et al. (2007). Characterization of hydrophobic peptides by atmospheric pressure photoionization-mass spectrometry and tandem mass spectrometry. PubMed. [Link]
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript Resources. [Link]
- Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Custom Peptide Synthesis Blog. [Link]
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
- GenScript. (2024).
- Mueller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
- Afonso, C., et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. National Institutes of Health (NIH). [Link]
- Mueller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed. [Link]
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected...
- ResearchGate. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry.
- PLOS One. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLOS One Journals. [Link]
- Isidro-Llobet, A., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. [Link]
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Sivanandam, V. N., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]
- The Nest Group, Inc. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
- CD Biosynsis. (n.d.). This compound. CD Biosynsis. [Link]
- Protheragen. (n.d.). This compound. Protheragen. [Link]
- Protheragen. (n.d.). Boc-D-Phe(4-Me)-OH. Protheragen. [Link]
- Aapptec. (n.d.). Boc-Phe-OH. Aapptec Peptides. [Link]
- Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses Procedure. [Link]
- Aapptec. (n.d.). Boc-alpha-Me-Phe(4-OMe)-OH. Aapptec Peptides. [Link]
- Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blogs. [Link]
- Al-Masoudi, N. A., et al. (2014). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central. [Link]
- National Institutes of Health. (n.d.). Boc-N-Me-Phe-OH. PubChem. [Link]
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link]
- ResearchGate. (2014). (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids.
- Ananda, K., & Rai, G. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
- National Institutes of Health. (n.d.). Boc-L-phenylalanine methyl ester. PubChem. [Link]
Sources
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. genscript.com [genscript.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynsis.com [biosynsis.com]
- 8. This compound - Protheragen [protheragen.ai]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. GLP-1 합성을 위한 빌딩 블록, 수지 및 커플링 시약 [sigmaaldrich.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. genscript.com [genscript.com]
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- 17. pubs.acs.org [pubs.acs.org]
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- 19. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. hplc.eu [hplc.eu]
- 22. nestgrp.com [nestgrp.com]
- 23. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry | PLOS One [journals.plos.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Characterization of hydrophobic peptides by atmospheric pressure photoionization-mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of Boc-Phe(4-Me)-OH in the Synthesis of Bioactive Peptides
Abstract: The non-canonical amino acid, N-(tert-Butoxycarbonyl)-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH), serves as a critical building block in modern peptide chemistry. Its integration into peptide sequences is a strategic approach to enhance the therapeutic potential of bioactive peptides. The subtle addition of a methyl group to the phenyl ring can profoundly alter a peptide's physicochemical properties, leading to improved conformational stability, increased metabolic resistance, and modulated receptor affinity. This document provides a comprehensive guide for researchers, detailing the scientific rationale, proven applications, and robust, validated protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).
The Scientific Rationale: Leveraging Subtle Structural Modification for Enhanced Bioactivity
The substitution of a native Phenylalanine (Phe) with 4-methyl-L-phenylalanine (Phe(4-Me)) is a cornerstone of rational peptide drug design. This modification is not merely an increase in steric bulk but a nuanced alteration that imparts several desirable characteristics.[1]
-
Enhanced Hydrophobicity and Stability: The methyl group increases the hydrophobicity of the amino acid side chain.[1] This can lead to more favorable interactions within hydrophobic pockets of target receptors and can improve the conformational stability of the peptide structure.[1][2] Research has shown that methylated phenylalanine can stabilize peptide structures, leading to improved binding affinity and resistance to proteases.[2]
-
Increased Metabolic Resistance: The C-H bonds of the methyl group are less susceptible to enzymatic oxidation compared to the unsubstituted phenyl ring. This modification can sterically hinder the approach of proteolytic enzymes that typically cleave at the C-terminus of aromatic residues, thereby increasing the peptide's in-vivo half-life. N-methylation is a known strategy to improve proteolytic stability and membrane permeability.[3]
-
Modulation of Receptor Binding: The electron-donating nature of the methyl group alters the electronic properties of the phenyl ring. This can fine-tune crucial cation-π or π-π stacking interactions within the receptor's binding site, potentially leading to higher affinity and selectivity. This principle is similarly observed with other modifications, such as the incorporation of 4-fluoro-phenylalanine, which also significantly alters electronic properties to enhance receptor binding.[4]
-
Conformational Constraint: The presence of the methyl group can restrict the rotational freedom of the side chain, pre-organizing the peptide into a more bioactive conformation. This reduces the entropic penalty upon binding, which can translate to a significant increase in potency.[5]
Core Applications in Drug Discovery
The unique properties of Phe(4-Me) make it a valuable component in the development of novel therapeutics across various fields.[1][6]
-
Metabolic Disorders: Used in the design of long-acting analogs of hormones like ghrelin and GLP-1, where enhanced stability and potency are critical.
-
Neuroscience: Incorporated into neuropeptide analogs to improve their ability to cross the blood-brain barrier and to increase their stability against degradation in the central nervous system.[1]
-
Oncology & Immunology: Employed in the synthesis of peptide-based cancer therapeutics and immunomodulators, where target affinity and in-vivo stability are paramount.[6]
-
Alzheimer's Disease Research: Preliminary studies have shown that peptides containing methylated phenylalanine strongly bind with amyloid-beta and significantly reduce fibril formation, indicating potential therapeutic applications.[2]
Experimental Protocol: Boc-SPPS Incorporation of this compound
The following is a detailed protocol for the manual incorporation of this compound using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This method relies on the graduated acid lability of the protecting groups.[7]
Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| Resin | Wang or PAM resin pre-loaded with C-terminal amino acid (0.3-0.8 mmol/g) | Bachem, Sigma-Aldrich |
| Amino Acids | Boc-protected amino acids, including this compound | Sigma-Aldrich, Chem-Impex |
| Coupling Reagent | HBTU, HATU, or HOBt/DIC | Thermo Fisher, Luxembourg Bio |
| Base | N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) - Peptide Synthesis Grade | Standard suppliers |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | Standard suppliers |
| Neutralization Solution | 5-10% DIEA in DMF (v/v) | Prepared fresh |
| Cleavage Cocktail | Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) or similar | Prepared fresh |
| Precipitation Solvent | Cold Diethyl Ether | Standard suppliers |
Synthesis Workflow Overview
The iterative cycle of SPPS involves sequential deprotection and coupling steps to build the peptide chain on a solid support.
Caption: The iterative workflow for Boc-based solid-phase peptide synthesis (SPPS).
Step-by-Step Methodology
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the resin (approx. 200 mg for a 0.5 mmol/g loading) in DCM for 30 minutes, followed by DMF for 30 minutes in a SPPS reaction vessel.[7] Drain the solvent.
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes, drain, then add a fresh portion of the TFA solution and agitate for 20-30 minutes. The N-terminal amine is now deprotected and protonated as a TFA salt.[8]
-
Washing: Wash the resin thoroughly to remove residual TFA: DCM (3x), DMF (3x).
-
Neutralization: To proceed with coupling, the TFA salt must be converted to the free amine.[8] Add 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Pre-Coupling Wash: Wash the resin with DMF (5x) to remove all traces of DIEA, which can interfere with the subsequent coupling step.
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 eq., ~84 mg) and HOBt (3 eq., ~41 mg) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the resin.
-
Add DIC (3 eq., ~47 µL) to the vessel. Note: Alternatively, pre-activate by combining the amino acid with a coupling reagent like HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes before adding to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Wash the resin to remove excess reagents and byproducts: DMF (3x), DCM (3x).
-
Reaction Monitoring (Kaiser Test):
-
Take a few beads of resin and wash them with ethanol.
-
Add reagents for the ninhydrin (Kaiser) test.
-
Heat for 5 minutes at ~115°C.[9]
-
Result: Yellow/colorless beads indicate a complete reaction (no free primary amine). Blue/purple beads indicate an incomplete reaction. If incomplete, repeat the coupling step (double coupling).
-
-
Continuation of Synthesis: Repeat steps 2-8 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, wash the final peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail (e.g., Reagent K, ~10 mL/g of resin) and agitate for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Peptide Isolation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.
Mechanistic Insights & Troubleshooting
Understanding the coupling mechanism is key to troubleshooting. The coupling reagent activates the carboxylic acid of the incoming Boc-amino acid, making it susceptible to nucleophilic attack by the deprotected N-terminal amine on the resin-bound peptide.
Caption: The two-stage mechanism of amide bond formation during SPPS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance from the bulky Phe(4-Me) or adjacent residues.- Peptide chain aggregation on the resin.[10] | - Double Couple: Repeat the coupling step with fresh reagents.- Change Reagent: Switch to a more potent coupling reagent like HATU.- Solvent: Use NMP instead of DMF, which can help disrupt aggregation. |
| Racemization | - Over-activation of the amino acid.- Use of certain coupling reagents (e.g., carbodiimides without additives). | - Use aminium-based reagents (HBTU, HATU) which suppress racemization.- Avoid prolonged pre-activation times before adding to the resin. |
| Low Yield after Cleavage | - Incomplete final deprotection.- Acid-labile linker cleaved prematurely during synthesis. | - Extend cleavage time or use a stronger acid cocktail.- Ensure the correct orthogonal protection strategy is used for the chosen resin and protecting groups.[8] |
Conclusion
This compound is a powerful tool for medicinal chemists aiming to optimize peptide-based therapeutics. Its incorporation can systematically enhance stability, modulate bioactivity, and improve the overall pharmacokinetic profile of a drug candidate. By following robust and validated SPPS protocols and understanding the underlying chemical principles, researchers can efficiently synthesize these modified peptides, paving the way for the development of more effective and resilient peptide drugs.
References
- Boc-N-Me-Phe-OH.
- Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
- Boc-alpha-Me-Phe(4-OMe)-OH. Aapptec Peptides. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences (PDF).
- Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link]
- Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]
- Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. Methods in Molecular Biology. [Link]
- Bioactive Peptides: Synthesis, Properties, and Applications.
- Investigation of cis/trans ratios of peptide bonds in AVP analogues containing N-methylphenylalanine enantiomers.
- Boc-4-phenyl-Phe-OH, 97%.
- Synthesis of Novel Peptides Using Unusual Amino Acids.
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability.
- Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs.
- Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources. Frontiers in Sustainable Food Systems. [Link]
Sources
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- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-Phe(4-Me)-OH in Drug Design and Discovery
Introduction: The Strategic Incorporation of 4-Methylphenylalanine in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their development is often hampered by inherent limitations such as poor metabolic stability and suboptimal pharmacokinetic profiles. The strategic incorporation of non-canonical amino acids is a cornerstone of medicinal chemistry aimed at overcoming these hurdles. Among the vast arsenal of synthetic amino acids, Boc-Phe(4-Me)-OH, the N-terminally protected form of 4-methylphenylalanine, has emerged as a valuable tool for the rational design of novel peptide-based therapeutics.
The defining feature of 4-methylphenylalanine is the addition of a methyl group at the para position of the phenylalanine side chain's phenyl ring. This seemingly subtle modification imparts significant and advantageous changes to the physicochemical properties of a peptide. The methyl group enhances the hydrophobicity of the side chain, which can lead to stronger binding interactions with hydrophobic pockets in target receptors.[1][2] Furthermore, the increased steric bulk of the 4-methylphenyl group can provide a shield against enzymatic degradation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of the peptide.[3]
This technical guide provides a comprehensive overview of the applications of this compound in drug design and discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this synthetic amino acid to design and synthesize novel peptide drug candidates with improved therapeutic potential. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and present a case study illustrating its impact on biological activity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₄ | [Chem-Impex, 2024] |
| Molecular Weight | 279.34 g/mol | [Chem-Impex, 2024] |
| Appearance | White to off-white powder | [Chem-Impex, 2024] |
| Melting Point | 79-86 °C | [Chem-Impex, 2024] |
| Optical Rotation | [α]D²⁰ = +16 ± 2º (c=1 in MeOH) | [Chem-Impex, 2024] |
| Solubility | Soluble in common organic solvents for SPPS (e.g., DMF, DCM, NMP) | [4] |
Core Applications in Drug Design and Discovery
The strategic incorporation of this compound into a peptide sequence can be a powerful tool to modulate its pharmacological properties. The primary applications in drug design and discovery are centered around enhancing receptor affinity and improving metabolic stability.
Enhancing Receptor Binding Affinity
The increased hydrophobicity of the 4-methylphenyl side chain can lead to more favorable van der Waals and hydrophobic interactions within the binding pocket of a target receptor, particularly if the pocket has a hydrophobic character. This can result in an increased binding affinity (lower Kᵢ or IC₅₀ value) and, consequently, higher potency of the peptide drug candidate. This is especially relevant in the design of ligands for G protein-coupled receptors (GPCRs), where ligand-receptor interactions in transmembrane domains are often dominated by hydrophobic contacts.[5][6]
Improving Metabolic Stability
Peptides are susceptible to degradation by proteases in the body, which limits their therapeutic window. The 4-methyl group on the phenyl ring of Phe(4-Me) can act as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[3] This increased resistance to enzymatic cleavage can significantly prolong the half-life of the peptide in plasma, leading to improved pharmacokinetic properties and a more sustained therapeutic effect.[4]
Workflow for Peptide Lead Optimization using this compound
The decision to incorporate this compound is typically made during the lead optimization phase of drug discovery. The following workflow illustrates a rational approach to leveraging this unnatural amino acid to improve the properties of a peptide lead.
Caption: A workflow for peptide lead optimization using this compound.
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide on a Merrifield resin using Boc chemistry, with a specific focus on the coupling of the hydrophobic amino acid, this compound.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Preparation:
-
Place the Merrifield resin in a reaction vessel.
-
Wash the resin with DCM (3 x 1 min).
-
Swell the resin in DCM for 30 minutes.
-
-
First Amino Acid Attachment (if starting from unfunctionalized resin):
-
Prepare a solution of the C-terminal Boc-amino acid cesium salt.
-
Add the solution to the resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3 x 1 min), DMF/water (1:1) (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
-
Dry the resin under vacuum.
-
-
Boc-SPPS Cycle (repeated for each amino acid):
a. Boc Deprotection:
- Wash the resin with DCM (3 x 1 min).
- Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[1]
- Drain the solution and wash the resin with DCM (3 x 1 min), IPA (2 x 1 min), and DCM (3 x 1 min).[1]
b. Neutralization:
- Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
- Drain the solution and repeat the neutralization step.
- Wash the resin with DCM (5 x 1 min).
c. Amino Acid Coupling (for this compound and other hydrophobic residues):
- In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.
- Add this solution to the resin.
- Add 3 equivalents of DIC to the reaction vessel.
- Agitate the reaction mixture at room temperature. Due to the hydrophobic nature of this compound, a longer coupling time of 2-4 hours may be required.[7] Double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
- Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
- Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
d. Capping (Optional but Recommended):
- If the Kaiser test is positive after coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.
- Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for benzyl-based protecting groups is HF/anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
After cleavage, precipitate the peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol describes a general method to assess the metabolic stability of a peptide by incubating it with a relevant protease or in human plasma and monitoring its degradation over time.
Materials:
-
Purified peptide (parent peptide and 4-Me-Phe analogue)
-
Human plasma (or a specific protease, e.g., chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the parent peptide and the 4-Me-Phe analogue in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Thaw human plasma at 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, add 190 µL of pre-warmed human plasma.
-
Add 10 µL of the peptide stock solution to the plasma to achieve a final peptide concentration of 50 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 80 µL of cold ACN with 0.1% TFA.
-
Vortex the mixture and centrifuge at high speed for 10 minutes to precipitate plasma proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant from each time point by LC-MS.
-
Develop an LC method that can separate the parent peptide from its degradation products.
-
Monitor the disappearance of the parent peptide peak over time by integrating the peak area at each time point.
-
-
Data Analysis:
-
Plot the percentage of the parent peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide in plasma by fitting the data to a first-order decay model.
-
Compare the half-life of the parent peptide with that of the 4-Me-Phe analogue to determine the impact of the substitution on metabolic stability.
-
Case Study: Impact of 4-Methylphenylalanine Substitution on the Biological Activity of fMLF-OMe Analogues
A study by Gobbi et al. (2012) provides a clear example of the strategic use of para-substituted phenylalanine analogues, including 4-methylphenylalanine, to modulate the biological activity of the chemotactic peptide N-formyl-Met-Leu-Phe-OMe (fMLF-OMe).[8] The researchers synthesized a series of fMLF-OMe analogues where the C-terminal phenylalanine was replaced with various para-substituted derivatives and evaluated their effects on human neutrophils.
Quantitative Biological Activity Data
| Compound | Substitution at Phe position 4 | Chemotaxis (EC₅₀, nM) | Superoxide Anion Production (% of fMLF-OMe at 1 µM) |
| fMLF-OMe (Parent) | -H | 1.2 ± 0.2 | 100 |
| Analogue 5a | -CH₃ | 3.2 ± 0.5 | 125 |
| Analogue 5c | -C(CH₃)₃ | 4.5 ± 0.6 | 115 |
| Analogue 5f | -F | 2.5 ± 0.4 | 95 |
| Analogue 5i | -I | 5.0 ± 0.7 | 80 |
Data adapted from Gobbi et al., J. Pept. Sci. 2012, 18, 418-426.[8]
Interpretation of Results
The results demonstrate that the substitution of phenylalanine with 4-methylphenylalanine (Analogue 5a) led to a slight decrease in chemotactic potency (higher EC₅₀) but a significant increase in the production of superoxide anions.[8] This suggests that the 4-methyl group, while slightly altering the interaction with the receptor responsible for chemotaxis, enhances the signaling pathway leading to superoxide production. The increased hydrophobicity of the 4-methylphenyl side chain likely plays a role in these differential effects. This case study highlights the nuanced impact that a seemingly minor structural modification can have on the biological activity profile of a peptide and underscores the importance of a comprehensive screening approach to fully characterize the effects of such substitutions.
Conclusion
This compound is a powerful and versatile tool in the arsenal of medicinal chemists for the design and synthesis of novel peptide-based therapeutics. Its ability to enhance hydrophobic interactions and improve metabolic stability provides a rational approach to addressing some of the most common challenges in peptide drug development. By understanding the fundamental principles behind its application and employing robust synthetic and analytical protocols, researchers can effectively leverage this compound to optimize peptide leads and accelerate the discovery of new and improved peptide drugs. The provided protocols and case study serve as a practical guide for the successful incorporation and evaluation of this valuable non-canonical amino acid in drug discovery programs.
References
- Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 424-429.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Concept Life Sciences. (n.d.). Peptide Lead Optimization | Case Study.
- Yoshimura, A., Saito, A., & Zhdankin, V. V. (2023). Recent Progress in Synthetic Applications of Cyclic Hypervalent Iodine(III) Reagents.
- Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382.
- Exploring the Binding Mechanism of ADGRG2 Through Metadynamics and Biochemical Analysis. (2024). International Journal of Molecular Sciences, 25(1), 1.
- Dziadek, S., et al. (2013).
- Mang, G. P., et al. (2013). How ligands illuminate GPCR molecular pharmacology. Trends in Pharmacological Sciences, 34(1), 21-29.
- Wang, Y., et al. (2024). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 9(1), 1-32.
- Gobbi, S., et al. (2012). Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues. Journal of Peptide Science, 18(6), 418-426.
- Drug Design. (n.d.). Case Studies in Analog Design.
- Iadevaia, G., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19696-19714.
- Hall, S. E., et al. (2011). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 54(15), 5515-5525.
- News-Medical.Net. (2025). Driving success with peptide lead optimization solutions.
- BIOPEP-UWM. (n.d.). Database of Bioactive Peptides.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Journal of Computer-Aided Molecular Design, 36(10), 655-668.
- Schramm, V. L., & Tyler, P. C. (2018). The transition to magic bullets – transition state analogue drug design. MedChemComm, 9(12), 1983-1993.
- Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Molecules, 30(1), 1.
- Utsunomiya-Tate, N., et al. (2024).
- Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8194-8208.
- Gapsys, V., et al. (2023).
- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
- Charnwood Discovery. (n.d.). Medicinal Chemistry Lead Optimisation (LO) 1.
- Ochoa, R., et al. (2022).
- Keserű, G. M., & Gede, T. (2013). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Current Opinion in Structural Biology, 23(2), 255-262.
- Reimers, J. R., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Journal of the American Chemical Society, 134(2), 1129-1132.
- Yasonik, J., & Glykos, N. M. (2025). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. bioRxiv.
- Altasciences. (n.d.). Lead Optimization Studies for Drug Discovery.
- Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein.
- Das, S., et al. (2016). A titanium tetrachloride-based effective methodology for the synthesis of dipeptides. Tetrahedron Letters, 57(4), 437-440.
- Jahnsen, R. D., et al. (2014). Tailoring Cytotoxicity of Antimicrobial Peptidomimetics with High Activity against Multidrug-Resistant Escherichia coli. Journal of Medicinal Chemistry, 57(6), 2459-2470.
Sources
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptlab.unifi.it [peptlab.unifi.it]
- 4. peptide.com [peptide.com]
- 5. Investigation of cis/trans ratios of peptide bonds in AVP analogues containing N-methylphenylalanine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of Boc-Phe(4-Me)-OH for the Synthesis of Advanced Peptidomimetics
Abstract
Peptidomimetics represent a cornerstone of modern medicinal chemistry, offering a strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2][3] The incorporation of non-natural amino acids is a key tactic in the design of these valuable molecules. This guide provides a comprehensive overview and detailed protocols for the utilization of N-α-(tert-butoxycarbonyl)-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH), a critical building block for introducing hydrophobicity and conformational constraints in peptide sequences.[4] We will explore its application in both solid-phase and solution-phase peptide synthesis, offering expert insights into reaction optimization, choice of reagents, and analytical characterization of the final products.
Introduction: The Rationale for 4-Methyl-L-phenylalanine in Peptidomimetic Design
The design of therapeutically viable peptides often necessitates modifications to the native amino acid sequence to enhance pharmacokinetic and pharmacodynamic properties.[2][3] The substitution of canonical amino acids with synthetic analogs can profoundly influence a peptide's three-dimensional structure, receptor binding affinity, and resistance to enzymatic degradation.[1]
This compound is an N-terminally protected derivative of 4-methyl-L-phenylalanine. The introduction of a methyl group at the para-position of the phenylalanine side chain offers several strategic advantages:
-
Increased Hydrophobicity: The methyl group enhances the lipophilicity of the side chain, which can improve membrane permeability and facilitate transport across biological barriers.[4]
-
Conformational Rigidity: The steric bulk of the methyl group can restrict the rotational freedom of the phenyl ring, leading to a more defined peptide conformation. This pre-organization can result in higher binding affinity for the target receptor.
-
Enhanced Metabolic Stability: The modification can sterically hinder the approach of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Aromatic Interactions: The methyl group alters the electronic properties of the phenyl ring, which can fine-tune π-π stacking and cation-π interactions crucial for molecular recognition.[5]
This application note will serve as a practical guide for researchers aiming to leverage these benefits through the efficient incorporation of this compound into their peptide synthesis workflows.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Chemical Name | N-α-(tert-butoxycarbonyl)-4-methyl-L-phenylalanine | [4][6] |
| Synonyms | Boc-L-Phe(4-Me)-OH, Boc-p-Me-L-Phe-OH | [4] |
| CAS Number | 80102-26-7 | [4][6] |
| Molecular Formula | C₁₅H₂₁NO₄ | [4][6] |
| Molecular Weight | 279.33 g/mol | [6] |
| Appearance | White to off-white powder | - |
| Melting Point | 79-86 °C | [4] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate | [7] |
| Storage | 0-8°C | [4] |
Core Synthetic Strategies: Solid-Phase vs. Solution-Phase
The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) depends on the desired scale, peptide length, and complexity. This compound is amenable to both approaches.
Workflow Overview
Caption: High-level comparison of SPPS and LPPS workflows for incorporating this compound.
Protocol: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
SPPS with Boc-protection is a robust method for synthesizing a wide range of peptides.[8][9] The strategy relies on the differential acid lability of the N-terminal Boc group (removed by trifluoroacetic acid, TFA) and the more acid-stable side-chain protecting groups and resin linkage (cleaved by strong acids like hydrofluoric acid, HF).[9]
Materials and Reagents
-
Resin: Merrifield resin (chloromethylpolystyrene) or PAM resin.[8][10]
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8]
-
Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Coupling Reagents:
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with p-cresol scavenger. Caution: HF is extremely hazardous and requires specialized equipment and training.
Step-by-Step SPPS Protocol
This protocol assumes a starting scale of 0.5 mmol on a 1.0 g resin with a substitution of 0.5 mmol/g.
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt (2.0 mmol) to the resin in DMF and heat at 50°C for 24 hours.[8]
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM. Dry under vacuum.
-
Determine the loading of the first amino acid.
-
-
Peptide Elongation Cycle (for each amino acid, including this compound):
Caption: The iterative cycle of Boc-SPPS.
-
Deprotection: Add 50% TFA/DCM to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes.[8]
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIPEA/DCM for 5 minutes. Drain and repeat. Wash with DCM (3x).
-
Coupling:
-
In a separate vial, dissolve this compound (2.0 mmol) and HOBt (2.0 mmol) in DMF.
-
Add DIC (2.0 mmol) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2-4 hours.
-
Expert Insight: For potentially difficult couplings, such as coupling to a bulky N-terminal residue, using HBTU (2.0 mmol) with DIPEA (4.0 mmol) in DMF can improve efficiency.[11][12]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[13] If the test is positive, repeat the coupling step.
-
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add p-cresol (1 mL per gram of resin) as a scavenger.
-
Distill anhydrous HF into the vessel at -78°C and stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove scavengers.
-
Extract the crude peptide with 10% aqueous acetic acid.
-
Protocol: Solution-Phase Peptide Synthesis (LPPS)
LPPS is often preferred for large-scale synthesis or for preparing shorter peptide fragments.[14][15] The strategy involves coupling protected amino acids in solution, followed by purification of the intermediate product at each step.
Materials and Reagents
-
Amino Acids: this compound, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) or similar C-terminally protected amino acid.
-
Coupling Reagent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) with HOBt.[12]
-
Base: N-Methylmorpholine (NMM) or DIPEA.
-
Deprotection Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).[16]
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Hexanes.
Step-by-Step LPPS Protocol: Synthesis of Boc-Phe(4-Me)-Ala-OMe
-
Setup:
-
Dissolve H-Ala-OMe·HCl (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (1.1 mmol) and stir for 15 minutes to liberate the free amine.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 mmol) and HOBt (1.0 mmol) in DCM/THF (1:1, 10 mL).
-
Add EDC·HCl (1.05 mmol) to this solution and stir at 0°C for 15 minutes.
-
Add the activated this compound solution to the flask containing the free amine.
-
Allow the reaction to warm to room temperature and stir overnight.
Caption: EDC/HOBt mediated coupling in solution-phase synthesis.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., silica gel, EtOAc/Hexanes gradient) to yield the pure protected dipeptide.
-
-
Boc Deprotection (to continue elongation):
-
Dissolve the purified Boc-dipeptide in a minimal amount of DCM.
-
Add an excess of 4M HCl in Dioxane and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Evaporate the solvent under reduced pressure to obtain the dipeptide methyl ester hydrochloride salt, ready for the next coupling step.[16]
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized peptidomimetic.
| Technique | Purpose | Expected Outcome for a Peptide Containing Phe(4-Me) |
| RP-HPLC | Purity assessment and purification. | A single major peak indicating high purity (>95%). The retention time will be longer than the corresponding Phe-containing peptide due to increased hydrophobicity.[17][18][19] |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation. | The observed m/z value should match the calculated molecular weight of the target peptide. The isotopic distribution pattern should be clean.[18][20] |
| ¹H NMR | Structural confirmation. | Presence of a singlet around 2.3 ppm corresponding to the aryl-CH₃ protons. Aromatic protons will show a characteristic AA'BB' splitting pattern. |
| Amino Acid Analysis | Confirmation of amino acid composition and quantitation. | Will confirm the incorporation and ratio of 4-methyl-phenylalanine in the peptide sequence. |
Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the synthesis of advanced peptidomimetics. The protocols detailed herein provide a robust framework for its successful incorporation using both solid-phase and solution-phase methodologies. The strategic placement of 4-methyl-L-phenylalanine can significantly enhance the drug-like properties of peptide leads, offering a valuable tool for researchers in drug discovery and development.[4][5] Future work will likely focus on integrating this and other non-natural amino acids into more complex scaffolds, such as cyclic peptides and peptide-drug conjugates, further expanding the therapeutic potential of this important class of molecules.
References
- PubChem. Boc-L-phenylalanine methyl ester.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
- Biovera.
- A. D. D. C. et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7595–7623. [Link]
- Chem-Impex International. 4-Methyl-L-phenylalanine. [Link]
- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
- Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186. [Link]
- AAPPTec. Coupling Reagents. [Link]
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
- Chem-Impex International. Boc-4-methyl-L-phenylalanine. [Link]
- Isidro-Llobet, A., et al. (2008). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 73(22), 9034–9037. [Link]
- Coon, J. J., et al. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
- Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. [Link]
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Boc-4-Amino-L-phenylalanine | 55533-24-9 [chemicalbook.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 18. ijsra.net [ijsra.net]
- 19. hplc.eu [hplc.eu]
- 20. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Boc-Phe(4-Me)-OH in the Development of Novel Biomaterials
Introduction: Beyond Phenylalanine — Engineering Supramolecular Biomaterials with Boc-Phe(4-Me)-OH
In the landscape of biomaterials, the bottom-up approach of molecular self-assembly offers unparalleled precision in designing materials that mimic the complexity of the native extracellular matrix (ECM).[1] Amino acids and their derivatives are exceptional building blocks in this paradigm due to their inherent biocompatibility, stereochemical diversity, and predictable non-covalent interactions.[2]
This guide focuses on This compound , or N-(tert-Butoxycarbonyl)-4-methyl-L-phenylalanine, a rationally designed derivative of phenylalanine. The molecule incorporates two key features for advanced biomaterial design:
-
The N-terminal Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky, hydrophobic protecting group that not only facilitates controlled synthesis but also plays a crucial role in driving self-assembly processes.[3][4]
-
The 4-Methyl Phenyl Side-Chain: The addition of a methyl group at the para-position of the phenyl ring significantly enhances the hydrophobicity and augments π-π stacking interactions compared to native phenylalanine.[5] This modification provides a stronger driving force for self-assembly, leading to more stable and robust nanostructures.
The unique structure of this compound makes it an exemplary candidate for creating hydrogels and nanoparticles for applications ranging from 3D cell culture and tissue engineering to controlled drug delivery.[5][6] This document provides the foundational principles and detailed protocols for leveraging this compound in your research.
Section 1: Physicochemical Properties and Handling
A thorough understanding of the material's properties is critical for reproducible results. This compound is a white to off-white solid.
| Property | Value | Source |
| CAS Number | 80102-26-7 | [7][8] |
| Molecular Formula | C₁₅H₂₁NO₄ | [5][7] |
| Molecular Weight | 279.33 g/mol | [7][8] |
| Melting Point | 84-88 °C | [7] |
| Optical Activity | [α]20/D +16±2°, c = 1% in methanol | [7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, DCM); Insoluble in water at neutral pH. Soluble in aqueous base (e.g., 0.1 M NaOH). | [9] |
Storage and Handling:
-
Store in a cool, dry place, tightly sealed to prevent moisture absorption.
-
Recommended storage temperature: 2-8°C.
-
Handle with standard personal protective equipment (gloves, safety glasses).
Section 2: The Principle — Supramolecular Self-Assembly of this compound
The utility of this compound as a biomaterial precursor is rooted in its capacity to self-assemble into hierarchical nanostructures. This process is not driven by covalent bonds but by a symphony of weaker, non-covalent interactions. When a trigger is applied (e.g., a change in pH or solvent), the individual molecules (monomers) organize into one-dimensional nanofibers. These fibers then physically entangle to form a three-dimensional network that immobilizes water, resulting in a hydrogel.
Key Molecular Interactions:
-
π-π Stacking: The electron-rich 4-methylphenyl rings stack on top of each other, forming a stable aromatic core. This is a primary driving force for nanofiber elongation.
-
Hydrophobic Interactions: The Boc group and the methylated phenyl ring are both hydrophobic. In an aqueous environment, these groups cluster together to minimize their contact with water, further stabilizing the assembly.[5]
-
Hydrogen Bonding: The deprotected N-H group (after Boc-group removal, if applicable) and the C=O of the amide backbone, along with the terminal carboxylic acid, form directional hydrogen bonds that provide specificity and rigidity to the assembled structure.
Caption: Key non-covalent forces driving the self-assembly of this compound monomers into a 3D hydrogel network.
Section 3: Application Note 1: Formulation of Self-Assembled Hydrogels
Hydrogels are highly hydrated, porous networks ideal for 3D cell culture and as depots for sustained drug release.[10] The following protocols detail two common methods for inducing gelation.
Protocol 3.1: pH-Triggered Hydrogelation
This is the most common method. It involves dissolving the molecule at a high pH where it is deprotonated and soluble, followed by a controlled pH drop to trigger protonation and assembly.[11]
Materials:
-
This compound
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Milli-Q or DI water
-
Triggering agent: 0.5 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL) for slow, homogenous gelation.
-
pH meter or pH strips
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Weigh 14.0 mg of this compound (to make a final 0.5% w/v solution in 2.8 mL).
-
Place it in a sterile glass vial.
-
Add 2.5 mL of Milli-Q water. The solution will be a milky suspension.
-
Add 1.0 M NaOH dropwise while stirring until the solid completely dissolves and the solution becomes clear. This typically requires a stoichiometric equivalent to deprotonate the carboxylic acid. The pH should be > 9.0.
-
Adjust the final volume to 2.8 mL with Milli-Q water. This is your clear, basic precursor solution.
-
-
Triggering Gelation:
-
Method A (Rapid Gelation): Carefully add 0.5 M HCl drop-by-drop to the precursor solution until the desired final pH is reached (typically between 5.0 and 7.0). Do not stir vigorously, as this can disrupt fiber formation.
-
Method B (Slow Gelation): Add a calculated amount of GdL to the precursor solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH. This often results in more transparent and mechanically robust gels.
-
-
Incubation:
-
Let the vial stand undisturbed at room temperature.
-
Gelation time can range from a few minutes to several hours, depending on the final pH and concentration.
-
Confirm gel formation by the inverted vial test (the gel should be stable and not flow).
-
Expert's Note (Causality): The initial high pH ensures the carboxylic acid group is deprotonated (-COO⁻), creating electrostatic repulsion between molecules and keeping them in a soluble, monomeric state.[11] The addition of an acid trigger protonates this group (-COOH), neutralizing the charge and allowing the attractive forces (π-π stacking, hydrophobic interactions) to dominate, initiating self-assembly into nanofibers.
Protocol 3.2: Characterization of Hydrogels
A protocol is only trustworthy if its output can be validated.
| Technique | Purpose | Expected Outcome for this compound Gel |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the nanoscale morphology of the gel network. | Images should reveal a network of long, entangled nanofibers with diameters typically in the range of 20-100 nm. |
| Rheology (Oscillatory) | To quantify the mechanical properties (stiffness, elasticity) of the hydrogel. | A frequency sweep should show the storage modulus (G') being significantly higher than the loss modulus (G''), confirming solid-like gel behavior. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of key functional groups and hydrogen bonding. | Look for characteristic peaks for amide I (around 1630 cm⁻¹) and N-H stretching, which may shift upon gelation, indicating hydrogen bond formation in β-sheet-like structures. |
Section 4: Application Note 2: Preparation of Nanoparticles for Drug Delivery
This compound can also form discrete nanoparticles, which are excellent candidates for encapsulating and delivering hydrophobic drugs.[12][]
Protocol 4.1: Nanoprecipitation for Nanoparticle Formulation
This method relies on the rapid change in solvent polarity to induce the self-assembly of the molecule into nanoparticles.[14]
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF))
-
Milli-Q or DI water
-
Stir plate
Step-by-Step Methodology:
-
Prepare Organic Phase: Dissolve this compound in DMSO to a concentration of 10 mg/mL. If loading a hydrophobic drug, co-dissolve it in this phase.
-
Prepare Aqueous Phase: Place Milli-Q water (e.g., 10 mL) in a beaker and stir vigorously on a stir plate.
-
Induce Nanoprecipitation: Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), inject the organic phase (e.g., 1 mL) into the center of the vortex of the stirring aqueous phase.
-
Formation: A milky suspension will form instantly as the molecules precipitate into nanoparticles.
-
Solvent Removal & Purification: Continue stirring for 2-4 hours to allow the organic solvent to evaporate. For complete removal and purification from non-encapsulated drug, dialyze the nanoparticle suspension against DI water for 24-48 hours using an appropriate molecular weight cutoff (MWCO) membrane.
Protocol 4.2: Characterization of Nanoparticles
| Technique | Purpose | Expected Outcome for this compound NP |
| Dynamic Light Scattering (DLS) | To measure the average hydrodynamic diameter and size distribution (Polydispersity Index, PDI). | Expect nanoparticles in the 100-300 nm range with a low PDI (< 0.3) for a homogenous population. |
| Zeta Potential | To measure surface charge, which indicates colloidal stability. | A negative zeta potential is expected due to the surface-exposed carboxylic acid groups, typically in the range of -20 to -40 mV, indicating good stability against aggregation. |
| High-Performance Liquid Chromatography (HPLC) | To determine drug loading content and encapsulation efficiency. | By lysing the nanoparticles and measuring the drug concentration, one can quantify the amount of encapsulated drug relative to the total amount used. |
Section 5: Experimental Workflow and Decision Making
Choosing the correct formulation and characterization path is crucial for project success. The following workflow provides a general guide.
Caption: A decision-making workflow for developing and characterizing this compound-based biomaterials.
Section 6: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Gel Formation or Weak Gel | - Concentration is too low.- Final pH is too high or too low.- Insufficient incubation time. | - Increase the concentration of this compound.- Optimize the final pH; there is a "gelation window".- Allow more time for self-assembly to occur. |
| Precipitate Forms Instead of Gel | - pH was dropped too quickly and inhomogeneously.- Concentration is too high. | - Use a slow trigger like GdL for homogenous pH change.- Add acid trigger more slowly while gently swirling.- Reduce the initial concentration. |
| Large Nanoparticle Size or High PDI | - Slow injection rate of the organic phase.- Insufficient stirring of the aqueous phase.- High concentration in the organic phase. | - Increase the injection rate of the organic phase.- Increase the stirring speed of the aqueous phase.- Decrease the concentration of this compound in the organic phase. |
| Low Drug Encapsulation Efficiency | - Drug is too hydrophilic.- Drug and polymer have poor interaction.- Premature precipitation of the drug. | - This method works best for hydrophobic drugs.- Try a different organic solvent to improve co-solubility.- Optimize the drug-to-polymer ratio. |
Section 7: References
-
Heal, J., Yip, K., & Shoichet, M. (2021). Peptide-based Biopolymers in Biomedicine and Biotechnology. PMC, NIH. [Link]
-
Schneider, J. P., Pochan, D. J., Ozbas, B., Rajagopal, K., Kretsinger, L., & Llink, K. (2009). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. NIH. [Link]
-
Castillo, J. A., et al. (2020). Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. PMC. [Link]
-
Freed, A. D., & De la Cruz, M. O. (2022). Biomaterials via peptide assembly: design, characterization, and application in tissue engineering. PMC, PubMed Central. [Link]
-
Freed, A. D., & De la Cruz, M. O. (2022). Biomaterials via peptide assembly: Design, characterization, and application in tissue engineering. PubMed. [Link]
-
Li, J., et al. (2021). Self-assembly of amino acids toward functional biomaterials. ScienceDirect. [Link]
-
Li, J., et al. (2021). Self-assembly of amino acids toward functional biomaterials. PMC, NIH. [Link]
-
ResearchGate. (2013). Dual protection of amino functions involving Boc. ResearchGate. [Link]
-
ResearchGate. (2022). TEM images of Boc-α(S)Phe-α(S)Phe-OH and derivatives. ResearchGate. [Link]
-
Journal of Advanced Organometallic Chemistry. (2025). Organometallic Nanoparticulate Delivery: Synthesis, Properties, and Applications. JAOC. [Link]
-
Aapptec Peptides. Boc-Phe-OH. Aapptec. [Link]
-
ResearchGate. (2010). SEM images of the Boc-Phe-Phe-OH particles. ResearchGate. [Link]
-
MDPI. (2024). Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. PMC, NIH. [Link]
-
PubMed. (2021). Self-assembly of amino acids toward functional biomaterials. PubMed. [Link]
-
ResearchGate. (2019). Biocompatibility of polymers derived from amino acids. ResearchGate. [Link]
Sources
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- 2. Self-assembly of amino acids toward functional biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Biomaterials via peptide assembly: design, characterization, and application in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound =98.0 TLC 80102-26-7 [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jaoc.samipubco.com [jaoc.samipubco.com]
- 14. researchgate.net [researchgate.net]
Application Note: Automated Solid-Phase Peptide Synthesis of Peptides Containing Boc-Phe(4-Me)-OH
For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.
Abstract
This document provides a comprehensive guide to the automated solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid 4-methyl-L-phenylalanine using tert-butyloxycarbonyl (Boc) chemistry. We delve into the foundational principles of Boc-SPPS, detailing the chemical logic behind each step of the synthesis cycle. The protocols provided are optimized for automated synthesizers and are designed to ensure high-yield and high-purity synthesis of peptides containing the hydrophobic, methylated phenylalanine derivative, Boc-Phe(4-Me)-OH. This guide is intended to serve as a practical resource, blending theoretical understanding with actionable protocols for laboratory implementation.
Introduction: The Rationale for Incorporating 4-Methylphenylalanine
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity.[1] 4-Methyl-L-phenylalanine (Phe(4-Me)), a methylated analogue of phenylalanine, offers a subtle yet significant structural modification. The addition of a methyl group to the phenyl ring increases its hydrophobicity and steric bulk, which can influence peptide folding, disrupt or enhance protein-protein interactions, and improve resistance to enzymatic degradation.
This compound is a key building block for introducing this residue using the robust and well-established Boc/Bzl protection strategy in SPPS.[2][3] This methodology, while requiring stronger acid for final cleavage compared to the more common Fmoc/tBu strategy, remains a powerful approach, particularly for complex or lengthy sequences. This application note provides a detailed protocol for the automated synthesis of peptides containing this compound, emphasizing the critical parameters for successful synthesis.
Foundational Principles of Boc-Based Solid-Phase Peptide Synthesis
Automated Boc-SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4][5] The core of this strategy lies in the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (typically benzyl-based).[2][6]
The synthesis cycle can be broken down into three key stages:
-
Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA).[7][8]
-
Neutralization: The protonated N-terminal amine resulting from deprotection is neutralized with a non-nucleophilic base, typically diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[2][3]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[4]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][9]
Workflow of Boc-Based Solid-Phase Peptide Synthesis
Sources
- 1. Peptide-Based Fluorescent Biosensing System for the Detection of the Melanoma Biomarker S100B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Monitoring of Boc-Phe(4-Me)-OH Coupling Reactions for Peptide Synthesis
Introduction
The successful incorporation of modified amino acids is a cornerstone of modern peptide synthesis, enabling the development of peptides with enhanced therapeutic properties. N-tert-butyloxycarbonyl-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH) is a valuable building block used to introduce a non-natural, hydrophobic residue, which can influence peptide structure, stability, and receptor binding. The efficiency of the coupling step, where this compound is incorporated into the growing peptide chain, is critical for the overall yield and purity of the final product. Incomplete or inefficient coupling reactions can lead to the formation of deletion sequences and other impurities that are often difficult to remove during purification.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust monitoring of this compound coupling reactions. We will detail field-proven protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure reaction completion, identify potential issues, and facilitate the synthesis of high-quality peptides. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Physicochemical Properties of this compound
Understanding the properties of this compound is fundamental to designing effective monitoring strategies. The parent amino acid, 4-methylphenylalanine, has a molecular formula of C10H13NO2 and a molecular weight of approximately 179.22 g/mol .[3][4] It is sparingly soluble in water, indicating a hydrophobic nature which is further increased by the N-terminal Boc protecting group.[5] This hydrophobicity dictates its behavior in reversed-phase chromatography systems. The aromatic ring of the phenylalanine derivative is the primary chromophore, with expected UV absorbance maxima similar to phenylalanine at approximately 198 nm and 258 nm.[6]
| Property | Value | Source |
| Molecular Formula | C15H21NO4 | [7] |
| Molecular Weight | 279.33 g/mol | [7] |
| Appearance | White to off-white powder | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and DCM | [5][8] |
| UV Absorbance Maxima | Expected around 198 nm and 258 nm | [6] |
I. Thin Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[9] By comparing the spotting of the reaction mixture against the starting materials, one can quickly ascertain the consumption of the limiting reagent and the formation of the product.
A. The "Why": Causality Behind the Method
The separation on a silica gel TLC plate is based on the principle of adsorption chromatography. Silica gel is a polar stationary phase.[9] Therefore, more polar compounds will have a stronger interaction with the silica and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will travel further, yielding a higher Rf.
In a this compound coupling reaction, the starting carboxylic acid (this compound) is more polar than the resulting coupled peptide, where the polar carboxylic acid group has been converted to a less polar amide bond. The amino component (the growing peptide chain with a free N-terminus) is also polar. By selecting an appropriate mobile phase, we can achieve a clear separation between these components. A common mobile phase for such separations is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[9]
B. Detailed Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v, subject to optimization)
-
Visualization reagent:
-
UV lamp (254 nm)
-
Ninhydrin stain (for detecting free amines)
-
Potassium permanganate stain (for general visualization)
-
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark starting positions for your samples.
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Spot a dilute solution of this compound.
-
Lane 2 (Co-spot): Spot both the starting material and the reaction mixture at the same point. This helps in confirming the identity of the spots.
-
Lane 3 (Reaction Mixture - R): Spot a sample taken directly from the reaction vessel.
-
-
Develop the Plate: Place a small amount of the mobile phase in the TLC chamber and allow it to saturate. Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. This compound and the coupled product should be UV active.
-
For more sensitive detection of the amino component, dip the plate in a ninhydrin solution and gently heat. Free primary amines will appear as purple spots.
-
Alternatively, use a potassium permanganate stain for general visualization of organic compounds.
-
Data Interpretation:
-
Successful Reaction: The spot corresponding to this compound in the reaction lane should diminish or disappear completely over time. A new, higher Rf spot corresponding to the coupled product should appear.
-
Incomplete Reaction: A persistent spot for this compound will be visible in the reaction lane.
II. High-Performance Liquid Chromatography (HPLC): Quantitative Progress Tracking
Reversed-Phase HPLC (RP-HPLC) is a powerful quantitative tool for monitoring peptide coupling reactions. It provides detailed information on the consumption of starting materials, the formation of the desired product, and the emergence of any impurities.[10]
A. The "Why": Causality Behind the Method
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile).[10] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
The 4-methyl group on the phenylalanine ring, along with the Boc group, makes this compound a relatively hydrophobic molecule.[11] The resulting peptide will have a different hydrophobicity depending on the nature of the amino component. A gradient elution, where the percentage of the organic solvent in the mobile phase is increased over time, is typically employed to ensure the timely elution of all components.[1] An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution.[12]
B. Detailed Protocol for HPLC Monitoring
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent: Acetonitrile/Water (1:1)
Procedure:
-
Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in the sample solvent.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point and can be optimized.[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Data Interpretation:
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of the coupled product over time.
-
The reaction is considered complete when the peak area of the limiting starting material remains constant.
-
The appearance of new peaks may indicate side reactions.
III. Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unambiguous identification of reactants, products, and byproducts.[12]
A. The "Why": Causality Behind the Method
While HPLC with UV detection provides quantitative data based on retention times, it does not offer direct structural information. LC-MS provides the molecular weight of each eluting compound, allowing for definitive identification. This is particularly valuable for complex reactions where multiple products or byproducts may be formed. For LC-MS analysis, formic acid is often preferred over TFA as the mobile phase additive, as TFA can cause ion suppression in the mass spectrometer.[12]
B. Detailed Protocol for LC-MS Monitoring
Instrumentation and Materials:
-
LC-MS system (e.g., ESI-QTOF or ESI-Orbitrap)
-
C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare samples as described in the HPLC protocol.
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of the starting materials and the product to monitor their consumption and formation.
-
Analyze the mass spectra of any new peaks to identify potential byproducts.
Visualization of Experimental Workflows
Reaction Monitoring Workflow
Caption: Workflow for monitoring this compound coupling reactions.
Data Interpretation Logic
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 7. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Cleavage cocktails for peptides containing Boc-Phe(4-Me)-OH.
Application Note & Protocol Guide
Topic: Optimized Cleavage Cocktails for Peptides Containing Boc-Phe(4-Me)-OH
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The successful synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS) culminates in the critical final step: cleavage from the solid support and concurrent removal of side-chain protecting groups. This process, while routine, is fraught with potential side reactions that can compromise the purity and yield of the final product. Peptides incorporating amino acids with electron-rich side chains are particularly susceptible to modification during cleavage. This guide provides a detailed examination of the chemical principles and practical considerations for the cleavage of peptides containing N-α-Boc-4-methyl-L-phenylalanine (this compound). The 4-methyl group on the phenyl ring enhances its nucleophilicity, making it a prime target for electrophilic attack by carbocations generated during acid-mediated cleavage. We present optimized cleavage cocktails and detailed protocols designed to mitigate these side reactions, ensuring high-purity peptide recovery.
The Challenge: Understanding the Chemistry of Cleavage and Side Reactions
The final step in Boc-based SPPS involves treating the resin-bound peptide with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][2] This single step is designed to achieve two goals:
-
Cleavage of the acid-labile linker attaching the peptide's C-terminus to the solid support.
-
Removal of acid-labile side-chain protecting groups, such as the tert-butyloxycarbonyl (Boc) group itself.
The Mechanism of Acidolysis and Carbocation Generation
The cleavage process is an acid-catalyzed hydrolysis (acidolysis). TFA protonates the oxygen of the Boc group's carbonyl, weakening the tert-butyl-oxygen bond and leading to its departure as a stable tert-butyl carbocation (t-Bu⁺).[3][4] This carbocation is a highly reactive electrophile. Similarly, cleavage of other tert-butyl-based side-chain protecting groups and some resin linkers also generates these reactive species.[5][6]
// Nodes Boc_Peptide [label="Boc-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Boc [label="Boc(H⁺)-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamic_Acid [label="HOOC-NH-Peptide\n(Carbamic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_Cation [label="t-Butyl Cation\n(t-Bu⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Scavenger [label="Scavenger\n(e.g., TIS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapped_Cation [label="Trapped Species", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Boc_Peptide -> Protonated_Boc [label="+ TFA (H⁺)"]; Protonated_Boc -> Carbamic_Acid [label="Loss of t-Bu⁺"]; Protonated_Boc -> tBu_Cation [style=dashed]; Carbamic_Acid -> Free_Amine [label="- CO₂ (Decarboxylation)"]; Carbamic_Acid -> CO2 [style=dashed]; tBu_Cation -> Scavenger [label="Trapping Reaction", color="#EA4335"]; Scavenger -> Trapped_Cation [style=dashed]; } dot Figure 1: Mechanism of Boc group removal via TFA, generating a reactive t-butyl carbocation.
The Vulnerability of this compound
Standard phenylalanine is relatively stable. However, the addition of a methyl group at the para-position of the phenyl ring in Phe(4-Me) significantly alters its electronic properties. The methyl group is an electron-donating group, which activates the aromatic ring and increases its nucleophilicity. This makes the ring highly susceptible to electrophilic aromatic substitution by the t-butyl carbocations generated during cleavage. This side reaction results in the formation of tert-butylated Phe(4-Me) residues within the peptide sequence, creating a difficult-to-remove impurity.
The Solution: Strategic Use of Scavengers
To prevent the modification of sensitive residues, nucleophilic reagents known as "scavengers" are added to the TFA cleavage mixture.[5] Their primary function is to efficiently trap, or "scavenge," the reactive carbocations before they can react with the peptide.[6]
The choice of scavenger is critical and depends on the specific amino acids present in the peptide sequence. For peptides containing the electron-rich Phe(4-Me) residue, a highly efficient carbocation scavenger is mandatory.
| Scavenger | Typical % (v/v) | Primary Function & Key Considerations |
| Triisopropylsilane (TIS) | 2.0 - 5.0% | Primary Recommendation. An excellent scavenger for tert-butyl cations via hydride reduction.[5][7] It is non-odorous and highly effective, making it ideal for peptides with Trp, Tyr, and modified Phe residues. |
| Water (H₂O) | 2.5 - 5.0% | Acts as a scavenger by quenching carbocations and aids in the hydrolysis of the resin linker. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A strong-smelling but highly effective scavenger, particularly crucial for protecting Cysteine (Cys) residues from oxidation and other modifications.[8] It can also protect Tryptophan (Trp) but may lead to side products with prolonged exposure.[5] |
| Thioanisole | 5.0% | A scavenger that can help prevent Met oxidation and Trp alkylation. Often used in combination with other scavengers in cocktails like "Reagent K".[5] |
| Phenol | 5.0% | A milder scavenger that can offer some protection to Tyrosine (Tyr) and Tryptophan (Trp) residues.[5][7] |
Recommended Cleavage Cocktails for Peptides with this compound
Based on the principles of scavenger chemistry, the following cocktails are recommended. The choice depends on the presence of other sensitive residues in the peptide sequence.
| Cocktail Designation | Composition (v/v/w) | Recommended Use Case |
| Cocktail A (Standard, Low-Odor) | TFA / TIS / H₂O (95 : 2.5 : 2.5) | Primary choice for peptides containing Phe(4-Me) without other highly sensitive residues like Cys or Met. This mixture is highly effective and avoids the use of malodorous thiols.[9][10] |
| Cocktail K (Full Protection) | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Recommended for complex peptides containing Phe(4-Me) in addition to multiple sensitive residues such as Cys, Met, Trp, and Tyr. This classic "Reagent K" provides broad-spectrum protection.[5] |
| Cocktail B (Odorless Full Protection) | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | A good alternative to Reagent K when a less odorous option is desired. It is particularly useful for protecting against cations generated from trityl-based protecting groups.[7] |
Experimental Protocols
Adherence to a meticulous protocol is essential for reproducible, high-quality results. Always perform a small-scale test cleavage on 10-20 mg of resin to optimize conditions before committing the entire batch.[5]
Pre-Cleavage Resin Preparation
Proper preparation ensures that the resin is accessible to the cleavage cocktail and free of residual solvents that might interfere with the reaction.
-
Place the peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL/g resin) to swell the beads.
-
Perform a final wash with Methanol (1 x 10 mL/g resin) to shrink the beads and aid in drying.
-
Dry the resin under a high vacuum for a minimum of 4 hours (preferably overnight) over KOH pellets to remove all residual solvent and moisture.[5]
Detailed Cleavage Protocol (Using Cocktail A)
CAUTION: Trifluoroacetic Acid (TFA) is extremely corrosive and volatile. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
-
Preparation: Place the fully dried peptide-resin (e.g., 100 mg) in a clean, dry reaction vessel.
-
Cocktail Addition: Freshly prepare Cocktail A (TFA/TIS/H₂O, 95:2.5:2.5). Add the cocktail to the resin. A standard volume is 10 mL per gram of resin. For 100 mg, use 1 mL.
-
Reaction: Stopper the vessel and agitate gently at room temperature (e.g., using a shaker or occasional manual swirling) for 2-3 hours. The optimal time can vary based on the peptide sequence and resin linker.
-
Peptide Collection: Filter the reaction mixture to separate the resin beads from the TFA solution containing the cleaved peptide. A fritted funnel or syringe is ideal for this.
-
Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
Precipitation: In a separate centrifuge tube, add 10-fold the volume of ice-cold diethyl ether (or methyl t-butyl ether, MTBE) relative to the collected TFA filtrate.[7] For 1.5 mL of filtrate, use 15 mL of cold ether.
-
Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension (at ~3000-4000 rpm for 10 minutes at 4°C) to pellet the peptide. Carefully decant the ether supernatant.
-
Washing: Wash the peptide pellet twice more by resuspending it in cold ether, centrifuging, and decanting. This removes residual scavengers and other organic-soluble impurities.
-
Drying: After the final wash, lightly cap the tube and allow the residual ether to evaporate. Dry the resulting white solid under a high vacuum to yield the crude peptide.
// Nodes Start [label="Dry Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Cocktail [label="Add Cleavage Cocktail\n(e.g., TFA/TIS/H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="React 2-3h @ RT\n(Agitation)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter & Wash Resin\n(Collect Filtrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Precipitate in Cold Ether", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge & Decant", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Pellet [label="Wash Pellet with Ether (2x)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Crude Peptide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_Cocktail; Add_Cocktail -> React; React -> Filter; Filter -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Wash_Pellet; Wash_Pellet -> Dry; Dry -> End; } dot Figure 2: General experimental workflow for peptide cleavage and isolation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | - Incomplete cleavage. - Incomplete precipitation. - Adsorption of peptide to glassware. | - Extend cleavage time to 4 hours. - Ensure ether is ice-cold; try MTBE. - Pre-silanize centrifuge tubes for sticky peptides. |
| Alkylated Side Product Detected (by LC-MS) | - Insufficient scavenging of t-butyl cations. - Old or degraded TIS. | - Increase TIS concentration to 5%. - Use a fresh bottle of TIS. - Consider switching to Cocktail K if other sensitive residues are present. |
| Incomplete Removal of Other Protecting Groups | - Protecting group is more acid-stable (e.g., Arg(Pbf)). - Reaction time too short. | - Extend cleavage reaction time to 4-6 hours. For very stubborn groups like Arg(Pbf), longer times may be needed.[5] |
| Peptide Fails to Precipitate or forms an oil | - Peptide is highly hydrophobic or very short. - Water content in ether. | - Evaporate most of the TFA under a stream of N₂ before adding to ether. - Ensure use of anhydrous ether. - Triturate the oil with fresh cold ether to induce solidification. |
References
- Aapptec Peptides. (n.d.). Cleavage Cocktails.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- National Institutes of Health (NIH). (2013). New method of peptide cleavage based on Edman degradation. PMC.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
- Aapptec Peptides. (n.d.). Boc-alpha-Me-Phe(4-OMe)-OH [1286768-65-7].
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- National Institutes of Health (NIH). (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (2025). Synthesis of Novel Peptides Using Unusual Amino Acids.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
Sources
- 1. chempep.com [chempep.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. rsc.org [rsc.org]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application Note & Protocol: Advanced Purification Strategies for Peptides Incorporating Boc-Phe(4-Me)-OH
Abstract
The incorporation of unnatural amino acids, such as Boc-Phe(4-Me)-OH, into peptide sequences is a critical strategy in modern drug discovery for enhancing therapeutic properties like metabolic stability and receptor affinity.[1][2] However, the unique physicochemical characteristics of these modified residues, particularly their increased hydrophobicity and the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, introduce significant challenges to downstream purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of peptides containing this compound. We will delve into the mechanistic principles of various chromatographic techniques, offer detailed, field-proven protocols, and present a logical framework for selecting the optimal purification strategy.
Introduction: The Challenge of Purifying this compound Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence.[3][4] The process culminates in a cleavage step, where the synthesized peptide is liberated from the solid support.[5][6] This cleavage cocktail, typically containing strong acids like trifluoroacetic acid (TFA), also removes most side-chain protecting groups.[7] However, the resulting crude product is a heterogeneous mixture containing the target peptide alongside a variety of impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[6]
The presence of this compound introduces specific purification hurdles:
-
Increased Hydrophobicity: The 4-methyl group on the phenylalanine ring, combined with the Boc protecting group, significantly increases the hydrophobicity of the peptide.[1] This can lead to poor solubility in aqueous buffers, a tendency for aggregation, and strong retention on reverse-phase chromatography columns, making elution and separation from closely related hydrophobic impurities difficult.[8][9][10]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the N-terminus in Boc-based SPPS.[6][7] If the final peptide requires a free N-terminus, this group must be removed. However, for certain applications, the Boc group is retained on a specific residue within the sequence, adding to the purification complexity. Its presence contributes to the overall hydrophobicity and can mask potential charge differences between the target peptide and impurities.
A multi-modal and systematic approach to purification is therefore essential to achieve the high purity levels required for therapeutic and research applications.
Strategic Purification Workflow
A robust purification strategy for peptides containing this compound often involves a multi-step process. The choice and order of techniques depend on the properties of the target peptide and the nature of the impurities.
Figure 1: A multi-step purification workflow for challenging peptides.
Core Purification Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most powerful and widely used technique for peptide purification.[11][12][13] Its separation principle is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkylated silica, e.g., C18) and a polar mobile phase.[14][15][16]
-
Mechanism of Action: Peptides in the crude mixture are loaded onto the column in a mobile phase with a low organic solvent concentration. Hydrophobic peptides, like those containing this compound, will adsorb to the non-polar stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) is then applied, which progressively desorbs the peptides in order of increasing hydrophobicity.[17]
-
Causality in Method Development:
-
Column Chemistry: For highly hydrophobic peptides, a C8 or C4 stationary phase may be preferable to a C18 phase. The shorter alkyl chains reduce the strength of hydrophobic interactions, allowing for elution with lower concentrations of organic solvent and potentially improving resolution. Phenyl-based columns can also offer alternative selectivity for peptides containing aromatic residues.
-
Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is the most common ion-pairing agent in peptide RP-HPLC.[] It serves two key purposes: it acidifies the mobile phase (pH ~2), ensuring that the carboxyl groups of acidic residues are protonated and reducing secondary ionic interactions with the silica backbone of the stationary phase. Secondly, it forms ion pairs with the positively charged basic residues (e.g., Lys, Arg, His), increasing their hydrophobicity and promoting retention and sharper peaks.
-
Gradient Optimization: A shallow gradient is crucial for separating peptides with similar hydrophobicities. For a peptide containing this compound, which is expected to be highly retained, the gradient may need to start at a higher initial percentage of organic solvent and have a very slow rate of increase (e.g., 0.5-1% per minute) in the region where the peptide of interest elutes.
-
Table 1: Illustrative RP-HPLC Gradient for a Hydrophobic Peptide
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) | Curve |
| 0.0 | 70 | 30 | 10.0 | Linear |
| 5.0 | 70 | 30 | 10.0 | Linear |
| 45.0 | 30 | 70 | 10.0 | Linear |
| 50.0 | 5 | 95 | 10.0 | Linear |
| 55.0 | 5 | 95 | 10.0 | Linear |
| 60.0 | 70 | 30 | 10.0 | Linear |
Ion-Exchange Chromatography (IEX)
IEX provides an orthogonal separation mechanism to RP-HPLC, making it an excellent secondary purification step.[19] It separates molecules based on their net charge at a given pH.[11][20]
-
Mechanism of Action: The peptide mixture is loaded onto a column containing a charged stationary phase. If the peptide has a net positive charge, a cation-exchange column (with a negatively charged stationary phase) is used. Conversely, a peptide with a net negative charge will bind to an anion-exchange column. Peptides are then eluted by increasing the ionic strength (salt concentration) or by changing the pH of the mobile phase to neutralize the charge on the peptide or the stationary phase.
-
Causality in Method Development:
-
Buffer pH Selection: The pH of the mobile phase is critical as it determines the protonation state of the acidic and basic amino acid side chains and the N- and C-termini, and thus the overall charge of the peptide. To use cation-exchange chromatography, the buffer pH should be at least one unit below the isoelectric point (pI) of the peptide to ensure a net positive charge.
-
Elution Strategy: A linear salt gradient (e.g., 0-1 M NaCl or ammonium formate) is typically used for elution. This allows for the separation of peptides with small differences in charge. This technique is particularly effective for separating deletion sequences that are missing a charged amino acid from the target peptide.
-
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[21][22] It is a non-denaturing technique and is often used as a final polishing step.[22]
-
Mechanism of Action: The stationary phase consists of porous beads.[21][23] Larger molecules cannot enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[22]
-
Causality in Method Development:
-
Application: SEC is ideal for removing very small molecules (e.g., salts, residual scavengers from the cleavage step) or for separating peptide aggregates from the monomeric form.[22][24]
-
Mobile Phase: The mobile phase in SEC does not interact with the sample but serves to carry it through the column. An isocratic elution (constant mobile phase composition) is used. The buffer should be chosen to ensure the solubility and stability of the peptide.
-
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a solvent that ensures complete solubilization. For highly hydrophobic peptides, this may require a small amount of organic solvent like acetonitrile or isopropanol, or even DMSO.[8][25]
-
If solids remain, centrifuge the sample and filter the supernatant through a 0.45 µm filter before injection.
-
-
System Preparation:
-
Equilibrate the preparative RP-HPLC system with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatography:
-
Inject the prepared sample onto the column (e.g., a C8 or C18 column suitable for the sample load).
-
Run the optimized gradient (refer to Table 1 for an example).
-
Monitor the elution profile at 220 nm, as the peptide bond absorbs strongly at this wavelength.[26]
-
Collect fractions across the peaks of interest.
-
-
Fraction Analysis:
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
-
Figure 2: Step-by-step workflow for preparative RP-HPLC.
Protocol 2: Post-RP-HPLC Purity and Identity Verification
-
Analytical HPLC:
-
Dissolve a small amount of the purified, lyophilized peptide in the initial mobile phase.
-
Inject onto an analytical C18 column.
-
Run a fast gradient (e.g., 5-95% Solvent B over 15-20 minutes).
-
Integrate the peak area to determine the purity percentage. A pure peptide should show a single, sharp peak.[26]
-
-
Mass Spectrometry:
Conclusion
The purification of peptides containing the hydrophobic, Boc-protected amino acid this compound requires a strategic and often multi-modal approach. While RP-HPLC remains the primary workhorse for peptide purification, its effectiveness is greatly enhanced by careful method development, including the selection of appropriate column chemistry and gradient optimization.[13] For particularly challenging separations, orthogonal techniques such as ion-exchange chromatography are invaluable for removing closely related impurities that may co-elute in the reverse-phase system.[19][32] A final polishing step with size-exclusion chromatography can be employed to remove aggregates and salts, yielding a final product of high purity and integrity. By understanding the underlying principles of these techniques and systematically applying them, researchers can successfully overcome the challenges associated with these complex biomolecules.
References
- ResolveMass Laboratories Inc. (2025).
- Gilson.
- Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
- Mant, C. T., & Hodges, R. S. (n.d.).
- Sepax Technologies. (n.d.).
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- Alfa Chemistry. (n.d.).
- (n.d.). Why HPLC Testing is Important for Peptide Purity.
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.
- Sepax Technologies. (n.d.).
- Downstream Column. (2020).
- Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific.
- Stead, D. (n.d.). Mass Spectrometry for Peptide and Protein Analysis.
- CD Formulation. (n.d.). Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction. LifeTein®.
- Irvine, G. B. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233–242.
- Biovera. (2024).
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry for protein and peptide characterisation. Cellular and Molecular Life Sciences, 58(5-6), 822–842.
- GoldBio. (n.d.).
- Chem-Impex. (n.d.). Boc-4-methyl-L-phenylalanine. Chem-Impex.
- (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
- Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Mabion.
- AltaBioscience. (n.d.).
- Moss, M. A., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification.
- Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343–354.
- Mant, C. T., & Hodges, R. S. (n.d.).
- Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage.
- BOC Sciences. (n.d.).
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Aapptec Peptides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 6. lifetein.com [lifetein.com]
- 7. chempep.com [chempep.com]
- 8. nestgrp.com [nestgrp.com]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
- 12. peptidesuk.com [peptidesuk.com]
- 13. researchgate.net [researchgate.net]
- 14. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 15. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 21. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. goldbio.com [goldbio.com]
- 23. sepax-tech.com [sepax-tech.com]
- 24. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biotage.com [biotage.com]
- 26. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. researchgate.net [researchgate.net]
- 29. biovera.com.au [biovera.com.au]
- 30. Mass spectrometry for protein and peptide characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 32. downstreamcolumn.com [downstreamcolumn.com]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing Boc-Phe(4-Me)-OH
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the large-scale synthesis of peptides incorporating the sterically hindered amino acid derivative, N-α-tert-butyloxycarbonyl-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). This document is intended for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of peptides. We will delve into the strategic advantages of using this compound, provide step-by-step methodologies for solid-phase peptide synthesis (SPPS), and address the critical considerations for scaling up production. The protocols herein are designed to be self-validating, with explanations of the chemical principles underpinning each step to ensure both reproducibility and a high degree of purity in the final peptide product.
Introduction: The Strategic Importance of this compound in Peptide Therapeutics
The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) since its inception by R.B. Merrifield. The Boc/Bzl (benzyl) protection strategy offers a robust and orthogonal approach, particularly for large-scale synthesis, due to the stability of the protecting groups and the well-established cleavage protocols.[1][2] The incorporation of unnatural or modified amino acids is a key strategy in modern drug design to enhance the therapeutic properties of peptides, such as increased metabolic stability, receptor affinity, and bioavailability.
This compound, with its methyl group on the phenyl ring, is a valuable building block for introducing hydrophobic interactions that can improve the efficacy of peptide-based drugs.[3] Its use can also confer resistance to enzymatic degradation. However, the additional steric bulk of the 4-methyl group presents unique challenges in peptide synthesis, particularly in achieving efficient coupling and preventing side reactions. These application notes will provide the necessary protocols and insights to successfully navigate these challenges in a large-scale setting.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The fundamental principle of Boc-SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4] The process is cyclical and involves three main stages: deprotection, coupling, and washing.
The Boc Protection/Deprotection Cycle
The α-amino group of the incoming amino acid is protected by the acid-labile Boc group. This cycle involves:
-
Deprotection: The Boc group is removed from the N-terminal amino acid of the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][4]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a tertiary base to liberate the free amine for the subsequent coupling reaction.[1]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.[5]
-
Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents.[5]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Experimental Protocols for Large-Scale Synthesis
The following protocols are optimized for the synthesis of peptides containing this compound on a multi-gram scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | Chem-Impex[3] |
| Merrifield Resin (1% DVB, 100-200 mesh) | High Purity | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Various |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Various |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Various |
| Anhydrous Hydrogen Fluoride (HF) | >99.9% | Specialized Gas Supplier |
| Anisole | Scavenger | Various |
Workflow for Boc-SPPS
The overall workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for Boc solid-phase peptide synthesis.
Step-by-Step Protocols
-
Resin Swelling: Swell 100 g of Merrifield resin (0.5-1.0 mmol/g substitution) in 1 L of DCM for 1 hour with gentle agitation.[1]
-
Cesium Salt Formation: Dissolve 2 equivalents of this compound in a 2:1 mixture of DMF and water. Neutralize the solution with a 2M aqueous solution of cesium carbonate until a pH of 7.0 is reached. Lyophilize the solution to obtain the this compound cesium salt.
-
Esterification: Add the dried cesium salt to the swollen resin in 1 L of DMF. Heat the mixture to 50°C and stir for 24 hours. The use of the cesium salt minimizes the risk of racemization.[1]
-
Washing: Wash the resin sequentially with DMF (3 x 1 L), DMF/water (1:1, 3 x 1 L), DMF (3 x 1 L), and DCM (3 x 1 L).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Substitution Level Determination: Determine the loading of the first amino acid using a quantitative method such as the picric acid test or by cleaving the amino acid from a small sample of resin and analyzing the supernatant by UV-Vis spectroscopy.
For each subsequent amino acid in the peptide sequence:
-
Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2 x 10 mL/g).
-
Add a 10% (v/v) solution of DIPEA in DCM and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (5 x 10 mL/g) to remove excess base.
-
-
Coupling:
-
Dissolve 3 equivalents of the next Boc-protected amino acid and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the neutralized peptide-resin.
-
In a separate flask, dissolve 3 equivalents of DCC in DCM. Add this solution to the resin slurry and agitate for 2-4 hours at room temperature. The use of HOBt minimizes racemization.[6][7]
-
Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. For sterically hindered amino acids like this compound, a longer coupling time or a second coupling may be necessary.
-
-
Washing:
-
Wash the resin with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
Repeat this cycle for each amino acid in the sequence.
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel.
-
Final Boc Deprotection: Remove the N-terminal Boc group using the deprotection protocol described above. This prevents t-butylation of susceptible residues during HF cleavage.
-
Resin Preparation: Thoroughly dry the peptide-resin under high vacuum for at least 12 hours.
-
Cleavage Cocktail: For every 1 gram of peptide-resin, prepare a cleavage cocktail of 9 mL of anhydrous HF and 1 mL of anisole (scavenger) pre-cooled to -5°C. Anisole is used to trap the reactive carbocations generated during cleavage.
-
HF Cleavage:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Cool the vessel to -5°C to 0°C.
-
Distill the pre-cooled HF/anisole cocktail into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the resin residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger and other organic-soluble byproducts.
-
Filter the precipitated peptide and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide will contain deletion sequences and other impurities. Purification is typically achieved by preparative RP-HPLC.[8][9][10]
| Parameter | Condition |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 minutes |
| Flow Rate | 80 mL/min |
| Detection | UV at 220 nm and 280 nm |
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product.[10]
Analysis and Characterization
The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11][12][13]
-
Analytical RP-HPLC: Use a C18 column with a gradient of acetonitrile in water containing 0.1% TFA to determine the purity of the final product.
-
Mass Spectrometry: Confirm the molecular weight of the peptide to verify that the correct sequence has been synthesized.[13][14]
Troubleshooting and Key Considerations for Large-Scale Synthesis
-
Incomplete Coupling: For sterically hindered residues like this compound, consider using more powerful coupling reagents such as HBTU or HATU, or perform a double coupling.[6][15]
-
Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate, leading to incomplete reactions. Using solvents like DMF, which disrupt secondary structures, can help mitigate this issue.[16]
-
Side Reactions: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.[17]
-
Solvent Usage: Large-scale synthesis generates significant solvent waste. Consider strategies for solvent recycling where appropriate to improve the sustainability of the process.[18][19]
Conclusion
The successful large-scale synthesis of peptides containing this compound is highly achievable with careful planning and execution of the protocols outlined in this guide. The Boc/Bzl strategy remains a powerful and reliable method for producing large quantities of high-purity peptides for research and therapeutic applications. By understanding the underlying chemical principles and potential challenges, scientists can optimize their synthesis strategies to achieve high yields and purity, even with challenging sequences.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- PubChem. N-Boc-4-Methyl-L-phenylalanine. [Link]
- Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4978. [Link]
- Agilent Technologies. (2021).
- Kumar, P., et al. (2016). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. J Proteomics Bioinform, 9(12), 296-302. [Link]
- Al-Ghamdi, K., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein Pept Lett., 25(10), 935-942. [Link]
- Mant, C.T. & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. Methods Mol Biol., 386, 3-36. [Link]
- Bray, B.L. (2003). Large-scale synthesis of peptides. Nature Reviews Drug Discovery, 2, 587–593. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Biomatik. (2022).
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
- Cuevas-Zuviria, B., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4585-4593. [Link]
- Biotage. (2023).
- Scientific Laboratory Supplies. Boc-4-phenyl-Phe-OH, 97%. [Link]
- Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 762-770. [Link]
- Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1639-1655. [Link]
- Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Front. Bioeng. Biotechnol., 8, 184. [Link]
- AAPPTec.
- Wu, Y. & Li, L. (2013). Characterization of Synthetic Peptides by Mass Spectrometry. Methods Mol Biol., 1047, 141-51. [Link]
- El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Request PDF. Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
- Flexbio System. Boc-Phe(4-NHFmoc)-OH. [Link]
- PubChem. Boc-L-phenylalanine methyl ester. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 肽偶联剂选择指南 [sigmaaldrich.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomatik.com [biomatik.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Peptides Containing Boc-Phe(4-Me)-OH
Introduction
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide aggregation, specifically when incorporating the non-canonical amino acid Boc-L-4-methylphenylalanine (Boc-Phe(4-Me)-OH). The unique hydrophobic and steric properties of this modified amino acid can significantly increase the propensity for on-resin aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and difficult purifications.
This document provides in-depth troubleshooting advice, preventative strategies, and detailed experimental protocols to help you overcome these challenges. Our approach is rooted in a mechanistic understanding of peptide aggregation, empowering you to make informed decisions in your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is this compound a concern?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] The incorporation of this compound can exacerbate this issue due to the increased hydrophobicity and steric bulk of the 4-methylphenyl side chain compared to a standard phenylalanine residue.[2][3] These properties promote strong hydrophobic interactions and potential π-π stacking between peptide chains, leading to poor solvation and reduced accessibility of the N-terminus for subsequent coupling and deprotection steps.[4][5]
Q2: What are the tell-tale signs of on-resin peptide aggregation?
A2: Several indicators can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed or its failure to swell properly in the synthesis solvents is a primary sign of aggregation.[1][6][7]
-
Incomplete or Slow Reactions: Both coupling and deprotection steps may become sluggish or fail to reach completion. This can be observed through a persistent positive Kaiser test (or other amine test) after coupling or a lingering color after the deprotection step.[5]
-
Altered Deprotection Profile: In automated synthesizers, a broadened and flattened deprotection peak can indicate aggregation.[1]
-
Complex Crude Product Profile: Analysis of the cleaved peptide by HPLC or LC-MS will often reveal a complex mixture of deletion sequences and other impurities, making purification difficult.[5]
Q3: Can I predict if my peptide sequence containing this compound is likely to aggregate?
A3: While precise prediction is challenging, certain sequence characteristics increase the risk of aggregation.[4][6] Sequences with a high content of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are particularly prone to aggregation.[1][4] The risk also generally increases with the length of the peptide chain.[5][8] Several computational tools are available that can help assess the aggregation propensity of a given peptide sequence, which can aid in proactively selecting a modified synthesis strategy.[9][10]
In-Depth Troubleshooting and Prevention Guide
Issue 1: Suspected On-Resin Aggregation During Synthesis
Symptoms:
-
Positive Kaiser test after coupling.
-
Shrinking of the peptide-resin.
-
Incomplete Fmoc deprotection.
Initial Diagnostic Steps
Before making significant changes to your protocol, it's crucial to confirm that aggregation is the root cause. A simple test cleavage of a small amount of the resin can be very informative. If the resulting chromatogram shows a series of peaks corresponding to deletion sequences, aggregation is highly likely.
Strategic Interventions
If aggregation is confirmed, a multi-faceted approach is often the most effective. The following strategies are ordered from the simplest to implement to more involved synthetic modifications.
1. Modification of Synthesis Solvents and Conditions
The immediate environment of the growing peptide chain can be altered to disrupt the intermolecular forces that lead to aggregation.
-
High-Polarity Solvents: Switching from standard solvents like Dichloromethane (DCM) to more polar, "aggregation-disrupting" solvents can be highly effective. N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are good starting points. For particularly difficult sequences, a mixture of solvents, sometimes referred to as a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1), can improve solvation.[8][11] The addition of Dimethyl sulfoxide (DMSO) at concentrations up to 25% in DMF can also be beneficial.[11][12]
-
Chaotropic Salts: The introduction of chaotropic salts, such as Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), into the coupling and washing steps can effectively disrupt hydrogen bonding networks.[13][14] A common practice is to perform a wash with a 0.4-0.8 M solution of the chaotropic salt in DMF just before the coupling step.[12][13] It is critical to thoroughly wash the resin with DMF after the chaotropic salt treatment to avoid interference with the coupling reaction.[5]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 35-50°C) can provide the necessary energy to disrupt the formation of stable secondary structures.[8][15] This is often facilitated by the use of microwave peptide synthesizers, which can rapidly and uniformly heat the reaction vessel.[1]
Table 1: Comparison of Solvent Systems for Aggregation-Prone Sequences
| Solvent System | Composition | Key Advantages | Considerations |
| Standard | DMF or NMP | Good general-purpose solvents. | May not be sufficient for highly hydrophobic sequences. |
| High-Polarity Mix | DCM/DMF/NMP (1:1:1) | Enhanced solvation of the peptide backbone.[11] | May require optimization of washing steps. |
| DMSO Additive | 25% DMSO in DMF | Excellent at disrupting hydrogen bonds.[12] | Can be difficult to remove and may oxidize sensitive residues. |
| Chaotropic Salt Wash | 0.4-0.8 M LiCl in DMF | Directly targets and disrupts hydrogen bonding.[13][14] | Must be thoroughly washed out before coupling. |
2. Optimization of Coupling and Deprotection Chemistry
The choice of reagents and reaction conditions for the core SPPS steps can significantly impact aggregation.
-
Coupling Reagents for Hindered Amino Acids: The steric bulk of this compound can make coupling challenging. Using more potent coupling reagents can improve reaction kinetics and drive the reaction to completion before aggregation can become a significant issue. Reagents such as HBTU, HATU, and PyBOP are often more effective than standard carbodiimide-based methods for coupling hindered amino acids.[16][17][18][19]
-
In Situ Neutralization: For Boc-based SPPS, in situ neutralization protocols can minimize the time the deprotected amine is in its free base form, which is the state most prone to aggregation. This involves adding the activated amino acid and a non-nucleophilic base like Diisopropylethylamine (DIPEA) directly to the resin after the TFA deprotection and washing steps.[8][11]
-
Modified Deprotection: If Fmoc chemistry is being used (though the topic specifies Boc), a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can be added to the piperidine deprotection solution to accelerate the removal of the Fmoc group from aggregated peptide chains.[1][8]
3. Strategic Incorporation of "Aggregation-Disrupting" Moieties
For particularly challenging sequences, it may be necessary to introduce specific chemical modifications into the peptide backbone to physically disrupt the formation of secondary structures.
-
Backbone Protection: The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen can effectively prevent hydrogen bond formation.[8][12] These groups are typically introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficult coupling onto the protected nitrogen.[1][12] While these are more common in Fmoc-SPPS, the principle of disrupting backbone hydrogen bonding is universally applicable.
-
Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides, which are derivatives of Serine or Threonine, introduces a "kink" in the peptide backbone, similar to proline. This structural disruption effectively breaks up the regular secondary structures that lead to aggregation.[4][8] The native Serine or Threonine residue is regenerated during the final acid cleavage.[12]
Issue 2: Poor Solubility of the Cleaved Peptide
Symptoms:
-
Precipitation of the crude peptide upon cleavage from the resin.
-
Difficulty dissolving the lyophilized peptide in standard HPLC solvents.
Troubleshooting and Solutions:
The high hydrophobicity of peptides containing this compound can also lead to solubility issues after cleavage.
-
Solubilizing Agents in Purification: If the crude peptide is difficult to dissolve for HPLC purification, consider using additives in the mobile phase. Small amounts of organic acids like formic acid or acetic acid can help to protonate charged residues and improve solubility.[13] In more extreme cases, the use of organic solvents like DMSO, DMF, or acetonitrile (ACN) may be necessary to initially dissolve the peptide before dilution with the aqueous mobile phase.[20]
-
Chaotropic Agents for Solubilization: For highly aggregated peptides, chaotropic agents like guanidinium chloride (GdmCl) or urea can be used to disrupt the aggregates and solubilize the peptide.[14] However, these are denaturing agents and may not be suitable if the peptide's native conformation is critical for its function.
Experimental Protocols
Protocol 1: Manual SPPS with Chaotropic Salt Wash for this compound Incorporation
This protocol outlines a manual coupling cycle for incorporating this compound into a growing peptide chain on a Merrifield resin, with the inclusion of a chaotropic salt wash to mitigate aggregation.
Materials:
-
Boc-protected peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (synthesis grade)
-
DCM (synthesis grade)
-
50% TFA in DCM (v/v) for deprotection
-
0.4 M LiCl in DMF
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2x, 2 minutes each), followed by DMF washes (3x).
-
Chaotropic Wash: Add the 0.4 M LiCl in DMF solution to the resin and agitate for 5 minutes. Drain the solution.
-
Thorough Washing: Wash the resin with DMF (5x) to completely remove the chaotropic salt.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HOBt in a minimal volume of DMF. Add HBTU and allow to pre-activate for 2 minutes. Add DIPEA and mix.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. If the test is negative (bead color remains yellow), proceed to wash the resin with DMF (3x) and DCM (3x). If the test is positive, a recoupling may be necessary.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Visual Workflow for Aggregation Troubleshooting
Caption: Troubleshooting workflow for on-resin peptide aggregation.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 236. [Link]
- Spencer, J. R., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-293. [Link]
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Oeller, M., et al. (2023).
- Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- Frokjaer, S., & Otzen, D. E. (2005). Protein drug stability: a formulation challenge. Nature Reviews Drug Discovery, 4(4), 298-306.
- Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627.
- Kates, S. A., et al. (1993). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 91-104). Humana Press.
- Toth, G. K., et al. (2008). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 34(1), 123-130.
- Aapptec. (n.d.). Boc-alpha-Me-Phe(4-OMe)-OH.
- Ghassemzadeh, A., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Current Organic Synthesis, 14(6), 852-858.
- Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
- Sheppard, R. C. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Troubleshooting Side Reactions in the Deprotection of Boc-Phe(4-Me)-OH
Welcome to the Technical Support Center for scientists and researchers engaged in peptide synthesis and drug development. This guide provides in-depth troubleshooting and practical solutions for managing side reactions during the critical deprotection step of N-Boc-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). As specialists in synthetic organic chemistry, we understand the nuances that can lead to unexpected byproducts. This resource is designed to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic deprotection of this compound?
A1: The principal cause of side reactions is the generation of a highly reactive tert-butyl cation (t-Bu⁺) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can react with any nucleophilic species present in the reaction mixture. The 4-methylphenylalanine side chain is particularly susceptible due to its electron-rich aromatic ring, which can be attacked by the tert-butyl cation in a Friedel-Crafts alkylation reaction.[3][4]
Q2: Why is the 4-methylphenylalanine side chain more prone to this side reaction than the standard phenylalanine side chain?
A2: The methyl group on the phenyl ring of 4-methylphenylalanine is an electron-donating group. This increases the electron density of the aromatic ring through a hyperconjugation effect, making it more nucleophilic and thus more activated towards electrophilic aromatic substitution compared to the unsubstituted phenyl ring of phenylalanine. This heightened reactivity increases the likelihood of Friedel-Crafts alkylation by the tert-butyl cation.
Q3: What are the tell-tale signs of this side reaction in my analytical data?
A3: The most common indicator of tert-butylation of the aromatic side chain is the appearance of an unexpected peak in your HPLC or LC-MS analysis with a mass increase of +56 Da corresponding to the addition of a tert-butyl group (C₄H₈).[1][2] You may also observe a mixture of products, indicating incomplete reaction or the presence of multiple alkylated isomers.
Q4: What are scavengers and how do they prevent these side reactions?
A4: Scavengers are reagents added to the deprotection cocktail that are more nucleophilic or are present in a much higher concentration than the sensitive residues of your substrate.[1][2] Their function is to "trap" or quench the reactive tert-butyl cation before it has the opportunity to alkylate the electron-rich side chain of 4-methylphenylalanine.
Q5: Can I use 4M HCl in dioxane for the deprotection? Is it "milder"?
A5: While 4M HCl in dioxane is a common and effective reagent for Boc deprotection, the term "milder" can be misleading.[5] While it may be less aggressive than neat TFA in some contexts, it still generates the reactive tert-butyl cation. The choice of acid can influence the reaction kinetics and selectivity, but the fundamental risk of side-chain alkylation remains, necessitating the use of scavengers. For some substrates, HCl in dioxane can offer better selectivity in the presence of other acid-labile groups.[5]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the deprotection of this compound.
| Issue | Potential Cause | Solution |
| Unexpected peak with +56 Da mass shift in LC-MS | Friedel-Crafts alkylation of the 4-methylphenyl side chain by the tert-butyl cation. | Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. See the "Scavenger Selection and Protocols" section for detailed recommendations. |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient acid strength or concentration. 2. Short reaction time or low temperature. 3. Steric hindrance around the Boc-protected amine. | 1. Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA). 2. Extend the reaction time and monitor by TLC or LC-MS. Gentle warming can be considered, but may also increase side reactions. 3. For sterically hindered substrates, a stronger acid system like 4M HCl in dioxane may be more effective, always in the presence of scavengers. |
| Multiple unidentified peaks in HPLC | A combination of incomplete deprotection and multiple side-chain alkylation events. The tert-butyl group can potentially add at different positions on the aromatic ring. | Optimize your deprotection conditions using a robust scavenger cocktail. Purification by preparative HPLC may be necessary to isolate the desired product. |
| Low yield of the desired product | In addition to side reactions, the product may be lost during work-up, especially if it is highly water-soluble. | Optimize your work-up procedure. For water-soluble amine salts, precipitation from a non-polar solvent like diethyl ether is often effective. Ensure that your reaction goes to completion before work-up. |
Scavenger Selection and Protocols
The key to a successful deprotection of this compound is the judicious use of scavengers. Below is a table summarizing common scavengers and their recommended applications, followed by detailed experimental protocols.
Data Presentation: Scavenger Selection for Electron-Rich Aromatic Amino Acids
| Scavenger | Target Residue(s) | Typical Concentration | Key Considerations |
| Triisopropylsilane (TIS) | General carbocations, Tryptophan, Phenylalanine derivatives | 2.5-5% (v/v) | Highly effective carbocation scavenger. Reduces the tert-butyl cation to isobutane. |
| Triethylsilane (TES) | General carbocations, Tryptophan, Phenylalanine derivatives | 2.5-5% (v/v) | Similar to TIS, also a very effective reducing scavenger. |
| Anisole | Tyrosine, Phenylalanine derivatives | 5-10% (v/v) | Acts as a competitive substrate for Friedel-Crafts alkylation. The resulting alkylated anisole is easily removed. |
| Thioanisole | Methionine, Tryptophan, Phenylalanine derivatives | 5% (v/v) | Effective carbocation scavenger and also prevents oxidation of sensitive residues like methionine. |
| Phenol / m-Cresol | Tyrosine, Phenylalanine derivatives | 5% (v/v) | Act as decoy nucleophiles for the tert-butyl cation. |
| 1,2-Ethanedithiol (EDT) | Cysteine, Tryptophan | 2.5% (v/v) | Primarily used for protecting cysteine, but also effective at preventing acid-catalyzed oxidation of tryptophan. |
Experimental Protocols
Protocol 1: Standard TFA Deprotection with Scavengers (Solution Phase)
This protocol is a robust starting point for the deprotection of this compound.
-
Preparation: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) (5% v/v of the final reaction volume).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 50-95% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of DCM and TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using a Scavenger Cocktail for Highly Sensitive Substrates
For peptides containing multiple sensitive residues in addition to Phe(4-Me), a more complex scavenger cocktail may be necessary. "Reagent K" is a classic example.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare "Reagent K" by combining the following (v/v/v/v/v):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Deprotection (Solid-Phase): If your substrate is on a resin, swell the resin in DCM. Drain the DCM and add the freshly prepared Reagent K. Agitate at room temperature for 2-4 hours.
-
Isolation (Solid-Phase): Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Mechanistic Insights and Visualizations
Understanding the underlying chemical mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the deprotection process, the problematic side reaction, and the protective role of scavengers.
Mechanism of Boc Deprotection and Friedel-Crafts Alkylation
Caption: Mechanism of Boc deprotection, side reaction, and scavenger intervention.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
- AdiChemistry. Friedel Crafts Alkylation | Mechanism | Applications.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Scribd. Friedel-Crafts Alkylation Mechanism.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Loh, C. T., Adams, L. A., Graham, B., & Otting, G. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of biomolecular NMR, 71(3-4), 163–173.
- Song, H., Wang, Y., Zhang, J., Liu, H., & Zhang, M. (2018). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC advances, 8(63), 36199-36207.
- Harris, J. M., & Lajoie, G. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23793-23799.
- Singh, S. K., & Parmar, V. S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(101), 83031-83035.
- ResearchGate. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy.
- ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- Common Organic Chemistry. Boc Deprotection - TFA.
- ChemBK. Boc-4-tert-Butyl-L-phenylalanine.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Imperial College London. NMR data of 4-ethylphenyl 4-(tert-butyl)cyclohexane-1-carboxylate.
Sources
Technical Support Center: Optimizing Coupling Reactions for Boc-Phe(4-Me)-OH
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the coupling of Boc-Phe(4-Me)-OH. This resource is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address common challenges and provide actionable solutions in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
The incorporation of non-canonical amino acids like this compound is a key strategy for modulating the pharmacological properties of peptides. While structurally similar to the native phenylalanine, the addition of a methyl group at the para-position of the phenyl ring introduces subtle steric and electronic effects that can influence coupling kinetics and require procedural adjustments. This guide provides the expertise to navigate these nuances effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reaction of this compound.
Q1: How does the 4-methyl group on this compound affect coupling reactions compared to standard Boc-Phe-OH?
A: The 4-methyl group introduces two primary effects. First, it adds minor steric bulk to the side chain, which can slightly slow down the acylation step compared to the unsubstituted Boc-Phe-OH. This effect is generally not as pronounced as with β-branched amino acids like Valine or Isoleucine but can be significant in sterically demanding sequences.[1] Second, the methyl group is electron-donating, which can subtly alter the reactivity of the aromatic ring, though this has minimal impact on the amide bond formation itself. The primary consideration is the potential for slightly slower reaction kinetics, which may necessitate adjustments to coupling time or reagent choice.
Q2: What is a reliable starting point for the coupling time for this compound?
A: For a standard coupling using a highly efficient reagent like HBTU or HATU, a starting coupling time of 60 to 90 minutes is a robust baseline. However, the optimal time is sequence-dependent. It is crucial to monitor the reaction's completion rather than relying on a fixed duration.[2] For sequences known to be "difficult" or prone to aggregation, extending the initial time to 2 hours or performing a double coupling is a prudent starting strategy.[3][4]
Q3: Which coupling reagents are most effective for this compound?
A: While many standard reagents work well, onium salts are highly recommended for ensuring efficient and rapid coupling.
-
Aminium/Uronium Reagents (HBTU, HCTU, HATU): These are excellent first-choice reagents due to their high reactivity.[5] HATU is particularly potent and is recommended if other reagents lead to incomplete coupling, as its reactivity is based on the superior 7-aza-1-hydroxybenzotriazole (HOAt) leaving group.[6]
-
Phosphonium Reagents (PyBOP, PyAOP): These are also highly effective and have the advantage of not reacting with free amino groups to cause guanidinylation, a potential side reaction with uronium salts if pre-activation is not performed correctly.[3][7]
-
Carbodiimides (DIC): When used in conjunction with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt), Diisopropylcarbodiimide (DIC) is a cost-effective and reliable option. The combination of DIC with an additive is crucial to accelerate the reaction and suppress racemization.[5][7]
Q4: How do I properly monitor the completion of the coupling reaction?
A: The most reliable method for qualitative, real-time monitoring in SPPS is the Kaiser (ninhydrin) test .[2] This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates that free amines are present and the coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a complete reaction. It is essential to perform this test after each coupling step to validate the reaction's completion before proceeding to the next cycle. A detailed protocol is provided in Section 3.
Q5: What is "double coupling," and when is it necessary for this compound?
A: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid immediately after the first coupling attempt.[1] This is a common strategy to drive a sluggish reaction to completion. You should perform a double coupling if:
-
The Kaiser test is positive after the initial coupling time.
-
You are coupling this compound onto a sterically hindered N-terminus (e.g., Val, Ile).
-
The peptide sequence is known to be aggregation-prone, which can limit the accessibility of reactive sites.[3]
Q6: What are the best practices to minimize racemization during the coupling of this compound?
A: Racemization can occur via the formation of an oxazolone intermediate, especially in the presence of a strong base.[1][3] To mitigate this risk:
-
Use Additives: Always use an additive like HOBt or Oxyma when using carbodiimide coupling reagents.[7]
-
Control the Base: Avoid using a large excess of base. For particularly sensitive couplings, consider substituting the commonly used N,N-Diisopropylethylamine (DIPEA) with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][8][9]
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit in the solution for an extended period before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient for onium salt reagents.[1]
-
Choose the Right Reagent: For segment condensation or other high-risk couplings, a reagent known for low racemization, such as 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT), is an excellent choice.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the coupling of this compound.
| Issue | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Resin beads are blue/purple after the Kaiser test. | 1. Insufficient Reaction Time: The coupling did not proceed to completion within the allotted time. 2. Steric Hindrance: The N-terminus of the peptide-resin is sterically crowded. 3. Peptide Aggregation: The growing peptide chain is aggregated, blocking reactive sites.[3] | 1. Double Couple: Drain the reaction vessel and repeat the coupling step with fresh reagents for 1-2 hours.[1] 2. Increase Time/Temp: Extend the coupling time to 2-4 hours. Alternatively, perform the coupling at a slightly elevated temperature (30-40°C), but be mindful of the increased risk of racemization.[3] 3. Switch Reagent: Use a more powerful coupling reagent like HATU.[6] 4. Disrupt Aggregation: Switch the solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[3] |
| Slow Reaction Rate | The Kaiser test remains positive after the standard 60-90 minute coupling time. | 1. Sub-optimal Reagent: The chosen coupling reagent (e.g., DIC alone) is not sufficiently reactive. 2. Low Temperature: The reaction is being performed at a temperature that is too low, slowing kinetics. | 1. Optimize Reagent System: Ensure DIC is used with an additive like HOBt or Oxyma.[5] If already using an onium salt, switch to a more potent one (e.g., TBTU → HATU). 2. Gentle Heating: Increase the reaction temperature to 30°C. Monitor closely for racemization if higher temperatures are used. |
| Low Final Purity/ Deletion Sequences | HPLC analysis of the crude peptide shows a significant peak corresponding to the peptide minus Phe(4-Me). | 1. Systematic Incomplete Coupling: The coupling protocol is not robust enough, leading to failed coupling at each cycle. 2. Reagent Degradation: The coupling reagents or the this compound have degraded due to improper storage. | 1. Implement In-Process Controls: Use the Kaiser test after every coupling step to ensure completion before moving on. Do not proceed with the synthesis until a negative result is obtained. 2. Verify Reagent Quality: Use fresh, high-quality reagents. Store coupling reagents and amino acid derivatives in a desiccator to protect them from moisture. |
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for the coupling and monitoring of this compound in a manual SPPS workflow.
Protocol 1: Standard Coupling of this compound using HBTU/DIPEA
This protocol is for a standard coupling on a 0.1 mmol scale. Adjust volumes accordingly.
-
Resin Preparation:
-
The peptide-resin should be in the reaction vessel following the TFA-mediated deprotection of the previous amino acid's Boc group and subsequent washing steps. The N-terminus is present as a TFA salt.
-
Wash the resin with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step once more.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess base.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol, ~79.6 mg) and HBTU (2.9 eq., 0.29 mmol, ~110 mg) in 2 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol, ~105 µL) to the vial. This initiates the activation.
-
Immediately add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate the mixture at room temperature for 60-90 minutes.
-
-
Monitoring and Washing:
-
After the coupling time, drain the reaction solution.
-
Take a small sample of resin beads (5-10 mg) for a Kaiser test (see Protocol 2).
-
While monitoring, wash the bulk of the resin with DMF (3 x 1 min).
-
If the Kaiser test is negative (yellow beads), proceed to the deprotection step for the next cycle. If it is positive (blue beads), perform a double coupling (repeat step 3).
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
-
Sample Preparation: Place a small sample of resin beads into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads.
-
Blue/Purple: Incomplete coupling (free primary amines present).
-
Yellow/Colorless: Complete coupling.
-
Section 4: Data & Reagent Comparison
This table summarizes the properties of common coupling reagents used in Boc-SPPS to aid in selection.
| Coupling Reagent | Type | Relative Reactivity | Strengths | Weaknesses | Recommended Base |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective; low racemization with HOBt.[7] | Slower than onium salts; produces insoluble DCU byproduct if DCC is used.[5] | N/A (or 1 eq. for HCl salts) |
| DIC/OxymaPure | Carbodiimide | High | Higher reactivity than HOBt; non-explosive additive.[10] | More expensive than HOBt. | N/A (or 1 eq. for HCl salts) |
| HBTU/TBTU | Aminium Salt | High | Fast and efficient; reliable for most couplings.[7] | Can cause guanidinylation if not pre-activated; HOBt component is potentially explosive.[3] | DIPEA, NMM |
| HATU | Aminium Salt | Very High | Extremely fast and effective for sterically hindered couplings; lower racemization than HBTU.[6] | More expensive; HOAt component is potentially explosive. | DIPEA, Collidine |
| PyBOP | Phosphonium Salt | High | Does not cause guanidinylation; stable.[7] | Byproduct (HMPA from original BOP) can be toxic, though PyBOP avoids this. | DIPEA, NMM |
Section 5: Visualization of Workflows
Diagrams created using Graphviz provide clear, logical paths for experimental decisions.
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting logic for an incomplete coupling reaction.
Diagram 2: The Boc-SPPS Cycle
Caption: The iterative workflow of a standard Boc-SPPS cycle.
References
- Albericio, F. et al. (2018).Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Qiu, L-J. et al. (2020).A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent.
- AAPPTEC.Aggregation, Racemization and Side Reactions in Peptide Synthesis.[Link]
- Han, S-Y. & Kim, Y-A. (2004).Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
- jOeCHEM (2020).Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- Tüzer, M. et al. (2019).Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. [Link]
- Fields, G.B. (2025).Procedures to Improve Difficult Couplings.
- Digital CSIC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. chempep.com [chempep.com]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving Peptide Synthesis Yields with Boc-Phe(4-Me)-OH
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing solid-phase peptide synthesis (SPPS) when incorporating Boc-Phe(4-Me)-OH. The unique properties of this modified phenylalanine derivative can present challenges, but with the right strategies, high-yield and high-purity synthesis is readily achievable.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis process in a question-and-answer format, providing detailed, step-by-step protocols and the scientific rationale behind them.
Question 1: I'm observing low coupling efficiency when using this compound. What are the likely causes and how can I resolve this?
Low coupling efficiency is a frequent challenge, often stemming from a combination of factors including steric hindrance from the bulky Boc protecting group and the methyl group on the phenyl ring, as well as potential solubility issues. Incomplete activation of the carboxylic acid is another common culprit.
Core Strategy: Optimize Activation and Coupling Conditions
Recommended Solutions:
-
Enhanced Activation with HBTU/HOBt: The use of a uronium-based coupling reagent like HBTU in conjunction with HOBt is highly recommended to generate a reactive HOBt active ester, which can significantly improve coupling efficiency.[1][2] The addition of HOBt also serves to suppress racemization, a potential side reaction.[1]
-
Pre-activation: Allowing the this compound, coupling reagent, and a non-nucleophilic base like Diisopropylethylamine (DIPEA) to pre-activate for a short period before introducing it to the resin can enhance the formation of the active species.[3]
-
Double Coupling: For particularly stubborn couplings, performing a second coupling step with fresh reagents is a reliable method to drive the reaction to completion.[3]
Detailed Protocol: HBTU/HOBt Mediated Double Coupling
| Step | Action | Rationale |
| 1 | Resin Preparation | Swell the resin adequately in DMF or NMP for at least 30-60 minutes to ensure all reactive sites are accessible.[3] |
| 2 | First Coupling | In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-5 minutes. Add this solution to the deprotected resin and agitate for 1-2 hours.[1][4] |
| 3 | Monitoring | Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A yellow result indicates a complete reaction, while a blue/purple result signifies incomplete coupling.[3] |
| 4 | Washing | If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. |
| 5 | Second Coupling (if necessary) | If the Kaiser test is positive, drain the resin and repeat Step 2 with a fresh solution of activated this compound. |
| 6 | Final Wash | Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3-5 times) and then with a solvent like DCM to prepare for the next deprotection step. |
Question 2: My peptide is showing signs of aggregation on the resin after incorporating this compound. How can I mitigate this?
The hydrophobicity of the 4-methylphenyl side chain can contribute to peptide aggregation, where peptide chains interact with each other on the solid support, hindering subsequent reaction steps.[5][6] This is often observed as poor resin swelling or clumping.[6][7]
Core Strategy: Disrupt Interchain Hydrogen Bonding
Recommended Solutions:
-
Solvent Choice: Switch to more polar aprotic solvents like N-methylpyrrolidone (NMP) or add a "magic mixture" containing chaotropic salts or nonionic detergents to disrupt hydrogen bonding.[3][5]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase reaction rates and disrupt secondary structures. However, this should be done with caution to minimize the risk of racemization.[3]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly reduce aggregation and shorten reaction times.[5]
Visualizing the Problem: Aggregation Troubleshooting Workflow
Caption: A decision-making workflow for addressing on-resin peptide aggregation.
Question 3: I'm concerned about potential side reactions with this compound. What should I be aware of?
While this compound itself is relatively stable, the conditions used in SPPS can lead to side reactions. The primary concerns are racemization and issues related to the deprotection step.
Core Strategy: Careful Control of Reaction Conditions
Potential Side Reactions and Mitigation:
-
Racemization: The abstraction of the alpha-proton of the amino acid can lead to a loss of stereochemical integrity. This is more prevalent with prolonged activation times or at elevated temperatures.[8][9]
-
Mitigation: The use of additives like HOBt is crucial for suppressing racemization.[1] Avoid unnecessarily long pre-activation and reaction times.
-
-
Incomplete Boc Deprotection: The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). Incomplete deprotection will prevent the subsequent amino acid from coupling.
-
Mitigation: Ensure a sufficient concentration of TFA (typically 25-50% in a solvent like DCM) and an adequate reaction time (usually 20-30 minutes).[10]
-
Visualizing the Boc Deprotection and Neutralization Cycle
Caption: The cycle of Boc deprotection and neutralization in SPPS.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for dissolving this compound for coupling reactions?
A: this compound, like many other Boc-protected amino acids, exhibits good solubility in common polar aprotic solvents used in SPPS, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[11] For sequences prone to aggregation, NMP is often a superior choice due to its excellent resin-swelling properties.[5]
Q2: Can I use carbodiimide coupling reagents like DIC with this compound?
A: Yes, carbodiimides such as Diisopropylcarbodiimide (DIC) can be used. However, it is strongly recommended to use them in combination with an additive like HOBt or Oxyma Pure.[12] This combination enhances reactivity, accelerates the coupling reaction, and significantly reduces the risk of racemization.[12]
Q3: How does the methyl group in this compound affect the properties of the final peptide?
A: The para-methyl group increases the hydrophobicity of the phenylalanine side chain. This can influence the peptide's overall structure, solubility, and its interaction with biological targets. In drug development, such modifications are often used to fine-tune the pharmacological properties of a peptide.[10]
Q4: Are there any specific considerations for the final cleavage and deprotection of a peptide containing Phe(4-Me)?
A: The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a strong acid cocktail, such as a high concentration of TFA with scavengers. The 4-methylphenyl side chain itself does not have a protecting group and is stable to standard TFA cleavage conditions. The choice of scavengers will depend on the other amino acids present in your sequence.
III. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. [Link]
-
National Center for Biotechnology Information. (2014). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
ACS Publications. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. [Link]
-
ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. [Link]
-
Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761472, N-Boc-4-Methyl-L-phenylalanine. [Link]
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
-
RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. [Link]
-
Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Managing Racemization of Boc-Phe(4-Me)-OH in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding racemization issues encountered during the coupling of N-α-Boc-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). Our goal is to equip you with the scientific understanding and practical solutions to maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when using this compound?
Racemization is the process that leads to the formation of an equimolar mixture of both D- and L-enantiomers from a single, pure enantiomer.[1] In peptide synthesis, this means the L-Boc-Phe(4-Me)-OH can be partially converted to its D-counterpart during the coupling reaction, resulting in a diastereomeric peptide impurity that can be difficult to separate from the target peptide.[2] This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure; the presence of the incorrect stereoisomer can lead to reduced efficacy or altered pharmacological profiles.
Q2: What is the primary chemical mechanism causing racemization during peptide coupling?
The predominant mechanism for racemization of N-protected amino acids during coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] This occurs when the activated carboxyl group of the this compound cyclizes. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and can be readily abstracted by a base in the reaction mixture. The resulting planar, achiral intermediate can then be attacked by the amine nucleophile from either face, leading to a mixture of both L- and D-peptides.[2] A secondary, less common pathway is the direct enolization of the activated amino acid, where a strong base directly removes the α-proton.[1]
Q3: Does the 4-methyl group on the phenylalanine ring of this compound influence the risk of racemization?
The 4-methyl group can influence racemization through both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which can slightly stabilize the benzylic carbocation character of the oxazolone intermediate, potentially influencing its rate of formation and subsequent racemization. Sterically, the methyl group adds bulk to the side chain, which could potentially hinder the approach of the amine nucleophile to the activated carboxyl group.[3] While extensive studies specifically on the 4-methyl derivative are not widely published, it is prudent to assume that, like phenylalanine itself, it is susceptible to racemization, and appropriate preventative measures should be taken.[4]
Q4: How does the Boc protecting group help in suppressing racemization?
The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Urethane protecting groups are generally effective at suppressing racemization compared to acyl groups. This is because the lone pair of electrons on the urethane nitrogen atom participates in resonance with the carbonyl group, which reduces the electron-withdrawing effect on the α-carbon. This, in turn, makes the α-proton less acidic and the formation of the oxazolone intermediate less favorable.[5] However, under forcing coupling conditions, racemization can still be a significant problem.
In-Depth Troubleshooting Guide
If you have identified diastereomeric impurities in your peptide containing a 4-methyl-phenylalanine residue, this guide will help you diagnose and resolve the underlying causes of racemization.
Logical Flow for Troubleshooting Racemization
Caption: A systematic workflow for troubleshooting racemization issues.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is one of the most critical factors influencing the extent of racemization.
-
Issue: You are using a carbodiimide reagent (e.g., DCC, DIC) without a racemization-suppressing additive.
-
Causality: Carbodiimides form a highly reactive O-acylisourea intermediate, which is very prone to cyclizing into the problematic oxazolone.
-
Solution: Always use carbodiimide reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5] These additives react with the O-acylisourea to form an active ester that is less susceptible to racemization.[6][7]
-
-
Issue: You are using a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, TBTU) reagent and still observing significant racemization.
-
Causality: While generally more efficient and less prone to racemization than carbodiimides alone, these reagents can still cause racemization, especially with prolonged activation times or in the presence of a strong base.[5]
-
Solution: For highly sensitive couplings, consider switching to a third-generation uronium reagent like HATU or COMU, which are known for their high efficiency and low racemization potential, particularly when paired with a hindered base.[8] A combination of DIC with OxymaPure® is also an excellent, low-racemization alternative.[9]
-
Table 1: Comparative Performance of Common Coupling Reagents in Suppressing Racemization
| Coupling Reagent Combination | General Racemization Risk | Coupling Efficiency | Notes |
| DCC or DIC (alone) | High | Moderate | Not recommended without an additive.[5] |
| DIC / HOBt | Low to Moderate | Good | A classic combination, generally effective.[6] |
| DIC / OxymaPure® | Very Low | Excellent | A highly effective and safer alternative to HOBt/HOAt.[9] |
| HBTU / DIPEA | Low | Very Good | A standard and reliable choice for many applications. |
| HATU / DIPEA or Collidine | Very Low | Excellent | Highly recommended for sterically hindered or racemization-prone couplings.[4] |
| COMU / DIPEA or Collidine | Very Low | Excellent | A third-generation uronium salt with high reactivity and low racemization.[8] |
Step 2: Assess Your Base Selection and Stoichiometry
The choice and amount of base used can dramatically impact the level of racemization.
-
Issue: You are using a strong, unhindered base like triethylamine (TEA).
-
Causality: Strong bases can readily abstract the acidic α-proton from the oxazolone intermediate or even directly from the activated amino acid, promoting racemization.[1]
-
Solution: Switch to a weaker, sterically hindered base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, N-methylmorpholine (NMM) or 2,4,6-collidine are even better options as their weaker basicity and greater steric bulk further disfavor proton abstraction.[1]
-
-
Issue: You are using a large excess of base.
-
Causality: Excess base increases the rate of proton abstraction, directly correlating with a higher degree of racemization.
-
Solution: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents relative to the amino acid are sufficient for most couplings.
-
Step 3: Analyze Your Reaction Conditions
Temperature, pre-activation time, and solvent polarity all play a role in controlling racemization.
-
Issue: The coupling reaction is performed at room temperature or elevated temperatures.
-
Causality: The rate of racemization increases with temperature.
-
Solution: Perform the coupling at a lower temperature, ideally starting at 0 °C.[5] While this may slow the rate of the desired peptide bond formation, it has a more pronounced effect on suppressing the rate of racemization.
-
-
Issue: You are using a long pre-activation time before adding the amine component.
-
Causality: Allowing the activated this compound to sit for an extended period, especially in the presence of a base, provides more opportunity for oxazolone formation and racemization before the amine has a chance to react.
-
Solution: Minimize the pre-activation time to 1-5 minutes.[5] Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.
-
-
Issue: You are using a non-polar solvent.
-
Causality: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can help to stabilize the charged intermediates and may disfavor the formation of the less polar oxazolone intermediate.
-
Solution: Ensure you are using a suitable polar aprotic solvent like DMF or NMP.
-
Mechanism of Racemization via Oxazolone Formation
Caption: The primary pathway for racemization of this compound during peptide coupling.
Experimental Protocol: Assessing Racemization via Chiral HPLC
This protocol provides a general method to quantify the extent of racemization by analyzing the diastereomeric ratio of a model dipeptide.
Objective: To determine the percentage of the undesired D-L diastereomer formed during the coupling of Boc-L-Phe(4-Me)-OH to a resin-bound L-amino acid.
Materials:
-
2-Chlorotrityl chloride resin pre-loaded with an L-amino acid (e.g., L-Leucine).
-
Boc-L-Phe(4-Me)-OH.
-
Your chosen coupling reagent, additive, and base.
-
Solvents: DMF, Dichloromethane (DCM).
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Cold diethyl ether.
-
Chiral HPLC column and system with a UV detector.
Procedure:
-
Resin Preparation: Swell the L-Leu-2-chlorotrityl resin in DCM for 30 minutes, then wash with DMF. Deprotect the N-terminal Boc group using standard TFA/DCM conditions to yield the free amine (H-Leu-Resin).
-
Test Coupling Reaction:
-
In a separate vessel, dissolve Boc-L-Phe(4-Me)-OH (3 eq.), your chosen additive (e.g., Oxyma, 3 eq.), and base (e.g., DIPEA, 4 eq.) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DIC, 3 eq.) to this mixture immediately before adding it to the resin.
-
Add the freshly prepared coupling mixture to the deprotected H-Leu-Resin.
-
Agitate the reaction at your desired temperature (e.g., 0 °C or room temperature) for a set time (e.g., 2 hours).
-
-
Cleavage and Work-up:
-
After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 1-2 hours to cleave the dipeptide (Phe(4-Me)-Leu-NH₂) and remove the Boc protecting group.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
-
Chiral HPLC Analysis:
-
Dissolve a small sample of the crude peptide in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto a chiral HPLC column.
-
Develop a gradient method to separate the desired L-L diastereomer from the undesired D-L diastereomer.
-
Integrate the peak areas of the two diastereomers to calculate the percentage of racemization.
-
References
- Toscano, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025).
- ResearchGate. (n.d.). The structures of racemic phenylalanine derivatives 1–22 and their...
- BenchChem. (2025). How to minimize racemization of BOC-D-alanine during coupling. Technical Support Guide.
- Carpino, L. A., & El-Faham, A. (1999). The Anderson Test: A Sensitive Method for Measuring Racemization in Peptide Synthesis. The Journal of Organic Chemistry, 64(19), 7157–7159.
- Geiger, R., & König, W. (1981). Racemization in Peptide Synthesis. In The Peptides (Vol. 3, pp. 1-99). Academic Press.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. Technical Support Guide.
- Klüsener, P. A. A., et al. (2014). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 14(7), 3383–3391.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Bofill, J. M., et al. (2009). NCL at Phenylalanine. Organic Letters, 11(23), 5486–5489.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wu, S., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 209.
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. Technical Support Guide.
- Jadhav, S. B., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7307.
- ResearchGate. (2023). (PDF) N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- PubMed. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- National Center for Biotechnology Information. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).
- ResearchGate. (2021). (PDF) Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Boc-Phe(4-Me)-OH Coupling Reactions
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with the coupling of sterically hindered amino acids, particularly N-Boc-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding of the challenges to empower you to overcome synthetic hurdles and achieve your target peptide with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" or sterically hindered amino acid to couple?
A1: The challenge with this compound arises from the combined steric bulk of two key features: the large tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the methyl group at the para-position of the phenylalanine side chain. This steric congestion can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.[1][2]
Q2: My standard coupling protocol using a carbodiimide like DCC or DIC is giving low yields. What is the underlying issue?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, often form an O-acylisourea intermediate.[3] While reactive, this intermediate can be slow to react with a hindered amine. This sluggishness provides an opportunity for side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, which terminates the coupling reaction.[3][4] For sterically demanding couplings, these reagents are often not potent enough to drive the reaction to completion efficiently.[5][6]
Q3: What are the most effective classes of coupling reagents for hindered amino acids like this compound?
A3: For sterically hindered amino acids, more potent, in-situ activating reagents are required. The most effective classes are onium salts, which include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective. They react with the carboxylic acid to form highly reactive OAt or OBt esters, which can more readily overcome the steric barrier.[6][7][8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. They are known for generating clean reactions and minimizing racemization, which is crucial for maintaining the stereochemical integrity of your peptide.[9][10]
Q4: I'm observing epimerization in my product. How can I minimize this?
A4: Epimerization, or racemization at the chiral center, is a significant risk, especially when activating the carboxylic acid of an amino acid. The primary mechanism involves the formation of an oxazolone intermediate, which can lead to a loss of stereochemical integrity.[11][12] To minimize this:
-
Use Racemization-Suppressing Additives: While traditional additives like HOBt are useful, additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are more effective at suppressing racemization.[8][12]
-
Choose the Right Reagent: Modern uronium and phosphonium salt reagents, particularly those based on HOAt like HATU, are known for their ability to facilitate rapid coupling with a reduced risk of epimerization.[7][13][14]
Troubleshooting Guide: Low Coupling Efficiency with this compound
This section provides a systematic approach to troubleshooting and optimizing your coupling reactions.
Problem: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.
Initial Troubleshooting Steps
-
Extend Reaction Time: Steric hindrance slows down the reaction rate. A simple first step is to increase the coupling time, for example, from 1-2 hours to 4 hours or even overnight.[6]
-
Double Coupling: If a single coupling is insufficient, perform a second coupling. After the initial coupling time, drain the reaction vessel and add a fresh solution of activated this compound and coupling reagents to drive the reaction to completion.[6][15]
Advanced Optimization Strategies
If initial troubleshooting fails, a more systematic optimization of the reaction conditions is necessary.
The choice of coupling reagent is the most critical factor for success with hindered amino acids.[16]
-
Recommendation: Switch from carbodiimide-based methods to a more powerful onium salt reagent. HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[1][7][17] HCTU is also a highly effective and often more cost-effective alternative.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: Activation pathways for coupling reactions.
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[6] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for hydrophobic sequences.[6]
-
Elevated Temperature: Applying gentle heat (e.g., 35-50°C) can help overcome the activation energy barrier for the reaction.[18] However, this should be done with caution as elevated temperatures can increase the risk of racemization.[6] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[6]
Pre-activating the this compound before adding it to the resin can improve coupling efficiency. This involves mixing the amino acid, coupling reagent, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) for a short period (1-5 minutes) before introducing it to the deprotected peptide-resin.[15][16]
Comparative Data of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagents | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC | Moderate | Moderate to High | Often require additives like HOBt or OxymaPure. The dicyclohexylurea (DCU) byproduct from DCC is insoluble and can be difficult to remove in solid-phase synthesis.[3][19][20] |
| Uronium/Aminium | HATU, HBTU, HCTU | Very High | Low to Moderate | HATU is often considered superior for difficult couplings.[7][21] Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[1][10] |
| Phosphonium | PyBOP, PyAOP | High | Low | Generally give cleaner reactions than uronium reagents as they do not cause guanidinylation.[9][10] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol outlines a robust method for coupling this compound on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminus is Boc-protected, perform deprotection using 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.[22]
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).[22]
-
Neutralize the resin-bound amine salt with a 10% solution of DIEA in DMF (2 x 2 minutes).[22]
-
-
Activation of this compound:
-
Coupling Reaction:
-
Immediately add the pre-activated amino acid solution to the drained, neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended.[2]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction's progress. A negative result (yellow beads) indicates complete coupling.[15]
-
If the Kaiser test is positive, a second coupling (repeat steps 2 and 3) is recommended.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[16]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: Workflow for HATU-mediated coupling.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
- Wikipedia. (n.d.). HATU.
- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Thieme. (n.d.). 3.8 Uronium/Guanidinium Salts.
- PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- NIH. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins.
- ResearchGate. (n.d.). Coupling Reagents.
- Wikipedia. (n.d.). Carbodiimide.
- Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids.
- NIH. (2013, July 9). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
- ACS Publications. (n.d.). Native Chemical Ligation at Phenylalanine.
- Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4].
- NIH. (n.d.). Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem.
- NIH. (n.d.). (PDF) Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation.
- Digital CSIC. (n.d.). Supporting Information.
- NIH. (n.d.). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 20. Carbodiimide - Wikipedia [en.wikipedia.org]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Boc-Phe(4-Me)-OH Coupling Efficiency
Introduction
Welcome to the Technical Support Center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-L-(4-methyl)phenylalanine (Boc-Phe(4-Me)-OH). The steric hindrance imparted by the 4-methyl group on the phenyl ring can significantly impede coupling reactions, leading to lower yields, incomplete reactions, and the formation of impurities.
The choice of solvent is a critical, yet often underestimated, parameter that dictates the success of peptide bond formation. A solvent does more than just dissolve reactants; it influences the conformation of the growing peptide chain, solvates reactive intermediates, and can either suppress or promote side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies focused on leveraging solvent selection to overcome the challenges associated with this sterically hindered amino acid.
Section 1: The Critical Role of the Solvent in Difficult Couplings
The success of a peptide coupling reaction is fundamentally dependent on the effective solvation of both the resin-bound peptide chain and the incoming activated amino acid.[1] An optimal solvent must facilitate the swelling of the resin support, ensuring that reactive sites are accessible. In the context of this compound, where steric bulk is a primary obstacle, the solvent's role is magnified.
Key Functions of Solvents in Peptide Synthesis:
-
Resin Swelling: Adequate swelling of the solid support (e.g., polystyrene-based resins) is essential for reagent accessibility. Solvents like Dichloromethane (DCM) are effective at swelling polystyrene resins, a common choice in Boc chemistry.[2]
-
Solvation of Reactants: The solvent must effectively dissolve the protected amino acid and coupling reagents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are widely used for their excellent solubilizing capabilities.[3][4]
-
Stabilization of Intermediates: During the coupling reaction, activated intermediates (e.g., active esters, O-acylisourea) are formed. The polarity of the solvent can influence the stability and reactivity of these species, directly impacting coupling efficiency.
-
Disruption of Aggregation: Growing peptide chains, especially hydrophobic sequences, can aggregate, blocking reactive sites. Solvents with superior solvating power, such as NMP, or the addition of chaotropic agents, can help disrupt these secondary structures.[5]
The 4-methyl group on this compound adds a layer of complexity by sterically shielding the activated carboxyl group, making it a "difficult coupling."[6] In such cases, a simple solvent choice based on solubility alone is often insufficient.
Section 2: Troubleshooting Guide (FAQ Format)
This section addresses common issues encountered during the coupling of this compound, with a focus on solvent-based solutions.
Q1: My coupling reaction with this compound is slow or incomplete, resulting in low yields. Could the solvent be the problem?
A1: Absolutely. This is the most common issue with sterically hindered residues.[6] While the coupling reagent is critical, the solvent environment is paramount.
-
Causality: Incomplete reactions often stem from poor solvation of the peptide-resin complex, which prevents the activated this compound from efficiently reaching the N-terminal amine.[6] While DMF is a standard choice, its solvation power may be insufficient for aggregated or particularly difficult sequences.[1][2]
-
Troubleshooting Steps:
-
Switch to NMP: N-Methylpyrrolidone (NMP) is more polar and often a better solvating agent than DMF, which can improve coupling yields for difficult reactions.[2][6] It is frequently the solvent of choice for experienced peptide chemists.[2]
-
Consider Solvent Mixtures: For exceptionally stubborn couplings, a mixture of solvents can be highly effective. A combination of DCM/DMF/NMP (1:1:1) can disrupt peptide aggregation and improve solvation.[6]
-
Explore Ethereal Solvents: Acetonitrile (MeCN) and Tetrahydrofuran (THF) have been reported as excellent solvents for coupling hindered amino acids, particularly when using PEG-based resins.[2]
-
Perform a "Double Coupling": Repeat the coupling step with a fresh solution of activated amino acid and reagents.[6] This is a robust method to drive the reaction to completion.
-
Q2: I'm observing significant side product formation. How can solvent choice help mitigate this?
A2: Side product formation is often linked to the stability of the activated amino acid and the reaction conditions. The solvent plays a key role here.
-
Causality:
-
Racemization: The risk of racemization (loss of stereochemical integrity) increases with longer activation times and the presence of strong bases.[7] The solvent can influence the rate of both the desired coupling and the undesired racemization pathway.
-
DMF Impurities: Over time, DMF can degrade to form dimethylamine, which can prematurely remove the Fmoc group in Fmoc-based synthesis, leading to side products.[2] While less of a direct issue in Boc chemistry's acidic deprotection, ensuring high-purity solvent is always best practice.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate, leading to failure sequences. Use high-purity, anhydrous-grade solvents.
-
Minimize Pre-activation Time: While pre-activating the amino acid with a coupling reagent is standard, extended times can increase racemization risk. A solvent that promotes rapid coupling can minimize this window of opportunity for side reactions.
-
Consider Less Polar Solvents for Specific Reagents: Coupling reactions are often promoted by less polar environments.[8] For certain reagent combinations, reducing the polarity (e.g., using DCM or THF mixtures) might accelerate the coupling relative to side reactions, though solubility must be carefully monitored.
-
Q3: My this compound and coupling reagents are not fully dissolving. What are my best solvent options?
A3: Poor solubility is a fundamental barrier to any reaction. If you are facing this issue, a stronger solvent system is necessary.
-
Causality: While this compound is generally soluble in common peptide synthesis solvents, issues can arise with certain coupling reagents or if the solvent quality is poor.
-
Troubleshooting Steps:
-
Primary Choice - NMP: NMP has superior solvating properties compared to DMF and DCM for most common peptide reagents.[2][3]
-
Use of DMSO: For extremely difficult-to-dissolve reagents or sequences prone to aggregation, adding a small percentage of Dimethyl Sulfoxide (DMSO) to DMF or NMP can dramatically increase solubility.[2][5]
-
Sonication: Briefly sonicating the mixture of the amino acid and reagents in the chosen solvent can help break up solid aggregates and facilitate dissolution before adding the solution to the resin.
-
Section 3: Solvent Selection & Optimization
A systematic approach to solvent selection is crucial. The following table summarizes the properties and typical applications of common solvents in the context of difficult couplings.
Data Presentation: Comparison of Common Solvents for Peptide Synthesis
| Solvent | Abbreviation | Dielectric Constant (ε) | Polarity | Key Characteristics & Recommendations |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | Standard Choice: Good general-purpose solvent with excellent solubilizing power.[4] Prone to degradation over time, releasing dimethylamine.[2] |
| N-Methylpyrrolidone | NMP | 32.2 | Polar Aprotic | Preferred for Difficult Couplings: Superior solvating properties compared to DMF, often improving yields for hindered amino acids and aggregated sequences.[2][6] |
| Dichloromethane | DCM | 9.1 | Nonpolar Aprotic | Boc Chemistry Workhorse: Excellent for swelling polystyrene resins and dissolving Boc-protected amino acids.[2] May not be sufficient to solvate longer, more polar peptide chains. |
| Tetrahydrofuran | THF | 7.5 | Moderately Polar | Good for Hindered Couplings: Reported to be an excellent solvent for coupling hindered residues, especially with PEG resins.[2] Can improve reaction rates. |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | Alternative for Hindered Couplings: Similar to THF, has shown benefits for difficult couplings.[2] Its high polarity helps dissolve reagents. |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | Solubility Enhancer/Disruptor: Used as a co-solvent (e.g., in DMF or NMP) to dissolve intractable reagents and break up strong peptide aggregation.[2][5] |
Mandatory Visualization: Logical Flow for Solvent Selection
The following diagram outlines a decision-making process for selecting and optimizing the solvent for your this compound coupling reaction.
Caption: Decision workflow for solvent selection and optimization.
Section 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a robust coupling reaction.
Protocol: Optimized Coupling of this compound using HBTU/DIPEA
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a polystyrene-based resin (e.g., MBHA or PAM resin) for Boc chemistry.
Reagents & Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Solvent of choice (High-purity NMP is recommended as a starting point)
-
DCM for washing
-
Kaiser test kit
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Boc group has been removed from the resin-bound peptide using standard TFA/DCM protocols.
-
Neutralize the resulting amine salt with a solution of 10% DIPEA in DCM, followed by thorough washing with DCM and then the coupling solvent (NMP).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate, clean, dry reaction vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in the coupling solvent (e.g., NMP, ~2 mL per 0.1 mmol scale).
-
Add DIPEA (6 eq.) to the solution.
-
Allow the activation to proceed for 1-2 minutes. The solution will typically change color. Do not exceed 5 minutes to minimize potential side reactions.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the prepared peptide-resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.
-
-
Monitoring the Reaction:
-
Take a small sample of resin beads and wash them thoroughly with DCM and methanol.
-
Perform a Kaiser test (or other appropriate ninhydrin test) to check for the presence of free primary amines.
-
A negative Kaiser test (beads remain colorless or yellow) indicates the reaction is complete.
-
-
Troubleshooting (If Kaiser test is positive):
-
If the test is positive after 2 hours, continue the reaction for another 1-2 hours.
-
If the test remains positive, filter the resin, wash thoroughly with the coupling solvent, and perform a "double coupling" by repeating steps 2-4 with a fresh solution of activated this compound.[6]
-
-
Washing:
-
Once the coupling is complete, filter the reaction solution from the resin.
-
Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: NMP (3x), DCM (3x), NMP (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualization: Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving low coupling efficiency.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- Vertex AI Search, based on "Solvents for Solid Phase Peptide Synthesis".
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
- A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis. BenchChem.
- Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing.
- Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
- Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
Sources
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. tandfonline.com [tandfonline.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
Technical Support Center: Double Coupling Strategy for Difficult Boc-Phe(4-Me)-OH Sequences
Welcome to the technical support hub for scientists and researchers navigating the complexities of solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting and practical solutions for challenges encountered when incorporating the sterically hindered amino acid, Boc-Phe(4-Me)-OH. The presence of both the bulky tert-butyloxycarbonyl (Boc) protecting group and the methyl group at the para position of the phenyl ring can significantly impede coupling efficiency, leading to deletion sequences and impure final products.[1][2]
This resource is structured to provide immediate, actionable answers to common problems through a detailed FAQ and troubleshooting guide, followed by comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The primary challenge arises from significant steric hindrance. The combination of the bulky Boc group on the α-amino group and the 4-methyl substituent on the phenyl side chain creates a sterically crowded environment around the carboxylic acid.[3] This physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, slowing down reaction kinetics and often resulting in incomplete coupling.[4]
Q2: How can I reliably detect if the coupling of this compound is incomplete?
A2: The most common and highly sensitive method is the qualitative Kaiser test (or ninhydrin test).[5][6] This test detects the presence of unreacted primary amines on the resin. A positive result (indicated by an intense blue color on the beads and/or in the solution) confirms that the N-terminal amine is still free and the coupling was unsuccessful.[7] A negative test (colorless or yellow beads) signifies a complete coupling.[3][8] It is crucial to perform this test after the first coupling attempt to decide if a second coupling is necessary.[9]
Q3: Is a single, extended coupling reaction time a viable alternative to double coupling?
A3: While extending the coupling time can sometimes improve yields for moderately hindered residues, it is often insufficient for severely hindered amino acids like this compound.[10][11] Prolonged exposure of the activated amino acid to the basic reaction conditions can also increase the risk of side reactions, including racemization.[12] A double coupling strategy with fresh reagents is generally a more robust and reliable approach to drive the reaction to completion.[11][13]
Q4: Can my choice of coupling reagent significantly impact the success of this compound incorporation?
A4: Absolutely. Standard carbodiimide reagents like DCC or DIC may not be potent enough to overcome the steric barrier.[10] More powerful in-situ activating reagents are highly recommended. Uronium/aminium salts such as HATU and HBTU , or phosphonium salts like PyBOP , are significantly more effective as they generate highly reactive activated esters capable of acylating the sterically hindered N-terminus.[10][14] For exceptionally challenging cases, converting the amino acid to its acyl fluoride has also proven effective.[15]
Troubleshooting Guide: Positive Kaiser Test After First Coupling
A positive Kaiser test after the initial coupling of this compound is a common issue. This guide provides a systematic approach to resolving the problem.
| Observation | Potential Cause | Recommended Action & Rationale |
| Light blue beads, light blue solution | Incomplete Coupling: The reaction has proceeded but has not reached completion due to steric hindrance. | Proceed with a Double Coupling: This is the most direct solution. A second treatment with a fresh batch of activated this compound will push the reaction to completion.[13][16] |
| Intense blue beads, intense blue solution | Failed Coupling: This indicates a more significant issue with the reaction setup. | 1. Verify Reagents: Ensure the this compound and coupling reagents have not degraded. 2. Optimize Activation: Switch to a more powerful coupling reagent like HATU.[10] 3. Perform Double Coupling: After verifying reagents, perform a double coupling.[17] |
| Negative Kaiser test, but deletion sequence observed in final peptide | Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking access to the N-terminus.[3] | 1. Improve Solvation: Switch from DMF to NMP, which has superior solvating properties.[10] 2. Incorporate Chaotropic Salts: Adding salts like LiCl can disrupt secondary structures.[11] 3. Consider Microwave SPPS: Microwave energy can disrupt aggregation and accelerate difficult couplings.[10] |
Workflow & Diagrams
Decision Workflow for this compound Coupling
This diagram illustrates the logical steps to take when coupling a sterically hindered residue like this compound.
Caption: Decision-making workflow for coupling this compound.
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol provides a robust method for incorporating sterically hindered amino acids. Equivalents are calculated relative to the initial resin loading.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reagents for Kaiser Test
Procedure:
First Coupling:
-
Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.[6]
-
If the test is negative (yellow beads), the coupling is complete. Proceed to the next deprotection step.
-
If the test is positive (blue beads), proceed to the second coupling.
-
Second Coupling: 6. Repeat Coupling: Prepare a fresh solution of activated this compound as described in steps 2 and 3. Add this solution to the resin. 7. Reaction: Agitate the mixture for an additional 1-2 hours at room temperature. 8. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents and byproducts. 9. Final Confirmation: Perform a final Kaiser test. The test should be negative. If it remains positive, this indicates a more severe issue such as peptide aggregation, and capping of the unreacted chains should be considered to avoid deletion sequences.[8]
Protocol 2: The Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the solid support.[5][6]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[3]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[3]
Procedure:
-
Place a small sample of resin (approx. 10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amine): Intense blue color.
-
Negative Result (Complete Coupling): Yellow or colorless.
-
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(21), 8194–8197. [Link]
- Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11486–11491. [Link]
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. ResearchGate.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- Digital Commons@Kennesaw State. (2022). Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Ovid. (1997). SPPS of difficult sequences. A comparison of.... The Journal of Peptide Research.
- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
- ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?.
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Aapptec Peptides. (n.d.). Boc-Phe-OH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 13. biotage.com [biotage.com]
- 14. bachem.com [bachem.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
Technical Support Center: Optimizing TFA Concentration for Boc-Phe(4-Me)-OH Deprotection
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the critical step of tert-butyloxycarbonyl (Boc) deprotection of 4-methylphenylalanine (Boc-Phe(4-Me)-OH) using trifluoroacetic acid (TFA). Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Critical Nature of Boc Deprotection
The removal of the Boc protecting group is a fundamental transformation in peptide synthesis and the broader field of organic chemistry.[1][2] While seemingly straightforward, this acid-catalyzed reaction is a delicate process where reaction parameters must be finely tuned to achieve quantitative deprotection while minimizing yield-reducing side reactions. This is particularly crucial when working with modified amino acids like 4-methylphenylalanine, where the electron-donating nature of the methyl group can influence the reactivity of the aromatic side chain.
This guide will delve into the mechanistic underpinnings of TFA-mediated Boc deprotection, provide actionable troubleshooting protocols, and offer a framework for optimizing TFA concentration for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection using TFA?
A1: The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage.[1][3] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2]
-
Formation of a tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][3][4] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][2][3]
It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.[2][3]
Q2: Why is optimizing the TFA concentration so important?
A2: The concentration of TFA is a critical parameter that directly impacts both the rate of deprotection and the potential for side reactions. Insufficient acid concentration can lead to incomplete deprotection, while excessively harsh acidic conditions can promote the degradation of sensitive functional groups or the formation of byproducts.[5][6] For this compound, the electron-donating methyl group on the phenyl ring can activate the aromatic system, potentially making it more susceptible to electrophilic attack by the tert-butyl cation generated during deprotection.
Q3: What are the primary side reactions to be aware of during the deprotection of this compound?
A3: The major side reaction is the alkylation of nucleophilic residues by the electrophilic tert-butyl cation.[6][7] For this compound, while the phenylalanine side chain itself is not as susceptible as residues like tryptophan or methionine, the presence of other sensitive amino acids in a peptide sequence is a major concern.[6] Common targets for alkylation include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[6]
Q4: What are scavengers and why are they essential?
A4: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" the reactive tert-butyl cations before they can alkylate the desired product.[8][9] The choice of scavenger is dictated by the amino acid composition of the peptide.[8] For sequences containing sensitive residues, the inclusion of scavengers is non-negotiable for achieving high purity.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Boc deprotection of this compound.
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.[9][10]
-
A negative or weak positive result in a ninhydrin test (for solid-phase synthesis), indicating the absence of a free primary amine.[5]
| Possible Cause | Underlying Rationale | Suggested Solution |
| Insufficient TFA Concentration | The acidity of the reaction medium is not sufficient to drive the equilibrium towards the protonated Boc group, leading to a sluggish or incomplete reaction.[5][6] | Increase the TFA concentration incrementally. Common concentrations range from 20% to 50% TFA in a solvent like dichloromethane (DCM).[6][11] For challenging substrates, neat TFA can be used, but with caution due to the increased risk of side reactions.[6] |
| Inadequate Reaction Time | Boc deprotection is a kinetic process. Insufficient time will not allow the reaction to proceed to completion, especially with sterically hindered substrates.[5][11] | Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique to determine the optimal duration.[11] |
| Low Reaction Temperature | Most Boc deprotections are performed at room temperature. Lower temperatures will decrease the reaction rate.[9] | Ensure the reaction is performed at ambient temperature (20-25°C). Gentle warming (to 40-50°C) can be considered for particularly stubborn deprotections, but this may also increase the rate of side reactions.[9][12] |
| Poor Resin Swelling (for SPPS) | In solid-phase peptide synthesis (SPPS), if the resin is not adequately swollen, the TFA cannot efficiently access all the peptide chains, leading to incomplete deprotection.[5] A study has shown that 55% TFA in DCM can lead to higher purity peptides than 100% TFA, likely due to better resin swelling.[13] | Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM) before adding the TFA deprotection solution.[5] |
| Reagent Quality | TFA is hygroscopic, and the presence of water can reduce its effective acidity, slowing down the deprotection.[5][11] | Use a fresh, high-purity grade of TFA. |
Issue 2: Formation of Side Products
Symptoms:
-
Presence of unexpected peaks in HPLC or LC-MS analysis.[9]
-
Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to the product or other sensitive residues.
| Possible Cause | Underlying Rationale | Suggested Solution |
| Absence of Scavengers | The highly reactive tert-butyl cation generated during deprotection will alkylate any available nucleophilic sites if not effectively trapped.[9][14] | Always include an appropriate scavenger or a scavenger cocktail in the deprotection reagent, especially when sensitive residues are present.[14] |
| Excessively Harsh Conditions | High TFA concentrations and prolonged reaction times, while driving the deprotection to completion, also increase the likelihood of side reactions. | Optimize the TFA concentration and reaction time to find a balance between complete deprotection and minimal side product formation. A lower TFA concentration for a longer duration may be preferable to a high concentration for a short time. |
Experimental Protocols
Standard Boc Deprotection Protocol (Solution Phase)
-
Dissolution: Dissolve the this compound containing substrate in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Cooling: Cool the solution to 0°C using an ice bath.[9]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).[9] The resulting TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in a suitable solvent and wash with a mild base such as a saturated aqueous sodium bicarbonate solution.[15]
Monitoring the Deprotection Reaction
| Analytical Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. The deprotected amine salt is more polar and will have a lower Rf value than the starting material.[10][15] | Simple, rapid, and cost-effective for qualitative monitoring.[10] | Not quantitative and can be difficult to interpret with multiple products.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components and determines their mass-to-charge ratio.[15] | Provides accurate assessment of reaction progress and confirms the molecular weight of the product and any byproducts.[10][15] | More complex and expensive than TLC.[10] |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons.[10] | Provides definitive evidence of Boc group removal by observing the disappearance of the characteristic tert-butyl proton signal (a singlet at ~1.4 ppm).[10] | Requires a relatively pure sample for clear analysis.[10] |
Visualizing the Workflow
Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scavenger Selection for Boc-Phe(4-Me)-OH Peptide Cleavage
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth information, troubleshooting advice, and validated protocols for the successful cleavage of peptides containing N-Boc-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). Our goal is to equip you with the foundational knowledge and practical steps to mitigate common side reactions and maximize the purity of your final peptide product.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries researchers have regarding the cleavage of peptides, with a specific focus on sequences incorporating the modified residue Phe(4-Me).
Q1: Why are scavengers essential during the TFA-mediated cleavage of any Boc-protected peptide?
A1: The primary function of the tert-butoxycarbonyl (Boc) protecting group is to shield the N-terminal amine during peptide synthesis. Its removal is achieved through acidolysis, typically with strong trifluoroacetic acid (TFA).[1][2] This chemical reaction, however, generates a highly reactive electrophile: the tert-butyl cation (t-butyl cation).[2][3]
If left unquenched, this carbocation will readily attack any nucleophilic sites within your peptide sequence.[3] This leads to undesirable covalent modifications, most commonly the addition of a t-butyl group, which presents as a +56 Da mass shift in mass spectrometry analysis.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail specifically to trap these carbocations, thereby preventing them from reacting with your peptide.[1]
Q2: My peptide contains this compound. Is this specific residue particularly susceptible to side reactions during cleavage?
A2: The 4-methylphenylalanine residue itself is relatively stable during TFA cleavage. The phenyl ring is an aromatic system, but it is significantly less nucleophilic than the side chains of Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[3] The para-methyl group is a weak electron-donating group, which slightly increases the nucleophilicity of the aromatic ring compared to standard Phenylalanine, but it does not render it highly susceptible to alkylation by the t-butyl cation under standard conditions.
Therefore, the critical consideration is not the Phe(4-Me) residue itself, but rather the presence of other sensitive amino acids in your peptide sequence. The selection of a scavenger cocktail should always be based on the most sensitive residue in the entire peptide chain.
Q3: What are the most common cleavage-induced side reactions, and how can I identify them?
A3: The most prevalent side reactions are driven by carbocations generated from the Boc group and other side-chain protecting groups (e.g., Trityl from Cys(Trt)). Key issues include:
-
t-Butylation: The addition of a t-butyl group (+56 Da) to nucleophilic side chains. Tryptophan is the most susceptible, followed by Met, Cys, and Tyr.[3]
-
Methionine Oxidation: The thioether side chain of Met can be oxidized to methionine sulfoxide, resulting in a +16 Da mass shift.[3]
-
Trityl Cation Modification: Cleavage of Cys(Trt) or His(Trt) liberates a trityl cation, which can re-attach to other nucleophilic residues if not properly scavenged.[1]
Detection: These side products are best identified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). An unexpected peak in the HPLC chromatogram, especially one with a mass corresponding to the expected peptide plus 16 or 56 Da, is a strong indicator of these side reactions.
Q4: How do I select the optimal scavenger cocktail for my peptide containing Phe(4-Me)-OH?
A4: The choice is dictated entirely by the other amino acids present in your sequence. Follow this decision-making process:
-
No Sensitive Residues: If your peptide contains Phe(4-Me) but no Trp, Met, Cys, or Tyr, a simple cocktail of TFA/Water (95:5) may be sufficient.[1]
-
Arg, Tyr, or Low Sensitivity: For peptides containing Arg(Pbf/Pmc), Tyr, or other t-butyl-protected residues, the standard, low-odor choice is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[3] TIS is a highly effective scavenger for the t-butyl cation.[2]
-
Contains Met or Cys: If your peptide includes Methionine or Cysteine, you must include a thiol scavenger. A common choice is TFA/TIS/Water/1,2-Ethanedithiol (EDT) (94:1:2.5:2.5) . EDT protects the free thiol of Cys and helps prevent Met oxidation.[1]
-
Contains Trp (and other sensitive residues): Tryptophan is highly sensitive. For peptides containing Trp, especially in combination with Cys, Met, and Arg, a more robust mixture is required. Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5) is a "universal" cleavage cocktail designed for such complex cases.[4]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution & Explanation |
| An unexpected peak with a +56 Da mass shift is present in the LC-MS. | Incomplete scavenging of t-butyl cations, leading to alkylation of a sensitive residue (likely Trp or Met).[3] | Increase the scavenger concentration or switch to a more effective scavenger. For most peptides, incorporating Triisopropylsilane (TIS) is the solution. Use a cocktail such as TFA/TIS/H₂O (95:2.5:2.5). TIS acts as a hydride donor to irreversibly reduce the carbocation to isobutane.[2] |
| An unexpected peak with a +16 Da mass shift is present in the LC-MS. | Oxidation of a Methionine residue to methionine sulfoxide. | Incorporate a reducing scavenger into your cleavage cocktail. Thioanisole is effective but can have side effects on certain Cys protecting groups.[1] Alternatively, a cocktail containing dithiothreitol (DTT) can be used.[4] Some protocols also allow for post-cleavage reduction of the sulfoxide.[1] |
| The peptide contains Cys, and the final product shows significant disulfide-bonded dimers or other adducts. | 1. Oxidation of the free thiol post-cleavage.2. Re-attachment of a protecting group cation (e.g., Trityl). | Use a thiol-based scavenger during cleavage, such as 1,2-Ethanedithiol (EDT) .[1] EDT protects the sulfhydryl group from both oxidation and electrophilic attack. Ensure the workup is performed promptly to minimize air oxidation. |
| The peptide contains Trp, and the cleavage yield is low, with multiple unidentified peaks. | The indole side chain of Tryptophan is highly susceptible to both alkylation and oxidation. The standard TFA/TIS/H₂O cocktail may not be sufficient. | Use a comprehensive cleavage cocktail designed for sensitive peptides. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) provides multiple scavengers to protect against a wide range of side reactions.[4] Using Fmoc-Trp(Boc)-OH during synthesis also significantly reduces side reactions during cleavage. |
Summary of Common Scavenger Cocktails
The following table provides a quick reference for selecting an appropriate cleavage cocktail.
| Reagent Name | Composition (v/v/v) | Primary Application | Advantages / Disadvantages |
| Standard TFA | TFA / H₂O (95:5) | Peptides with no sensitive residues (no Trp, Met, Cys, Tyr). | Adv: Simple, low odor.Disadv: Offers no protection against alkylation. |
| TFA / TIS | TFA / TIS / H₂O (95:2.5:2.5) | General purpose for peptides with Arg(Pbf), Tyr, and other t-butyl protections.[3] | Adv: Highly effective for t-butylation, low odor.Disadv: Does not protect Met from oxidation. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | "Odorless" cocktail for peptides with trityl-based protecting groups.[4] | Adv: Avoids pungent thiols.Disadv: Will not prevent oxidation of Met residues.[4] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:2.5) | "Universal" cocktail for complex peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[4] | Adv: Extremely effective protection.Disadv: Toxic and highly malodorous components. |
Visualizing the Cleavage and Scavenging Mechanism
The following diagram illustrates the critical fork-in-the-road during Boc deprotection: the desired scavenging pathway versus the undesired side reaction.
Caption: Mechanism of Boc deprotection and the role of scavengers.
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. All procedures must be performed in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: General Cleavage with TFA/TIS/H₂O Cocktail
This protocol is suitable for most peptides, including those with Phe(4-Me), Arg(Pbf), and Tyr(tBu), but lacking Trp, Cys, or Met.
-
Resin Preparation: Place up to 100 mg of the dried peptide-resin into a suitable reaction vessel.
-
Cocktail Preparation: Freshly prepare the cleavage cocktail. For 100 mg of resin, prepare 2 mL of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
Trifluoroacetic Acid (TFA): 1.9 mL
-
Triisopropylsilane (TIS): 50 µL
-
DI Water: 50 µL
-
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Isolation: a. Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube. b. Wash the resin twice with a small volume (e.g., 0.5 mL) of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the collected filtrate dropwise into a 10-fold excess of ice-cold diethyl ether or methyl t-butyl ether (MTBE). A white precipitate (the peptide) should form immediately.
-
Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers and organic by-products.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
References
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
Sources
Identifying and removing byproducts in Boc-Phe(4-Me)-OH synthesis.
Welcome to the technical support center for the synthesis of N-tert-butyloxycarbonyl-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the identification and removal of byproducts during this critical synthetic step.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.
Q1: My crude this compound product is an oil instead of a solid, and the NMR spectrum shows multiple impurities. What are the likely byproducts and how can I purify my product?
A1: The oily nature of your crude product and the presence of impurities in the NMR spectrum are common issues in Boc protection reactions. The most probable byproducts include unreacted starting material (4-methyl-L-phenylalanine), excess di-tert-butyl dicarbonate (Boc anhydride), and byproducts from the decomposition of Boc anhydride, such as tert-butanol and di-tert-butyl pyrocarbonate.
Identifying the Byproducts:
-
Unreacted 4-methyl-L-phenylalanine: This is a zwitterionic compound and is generally more polar than the desired product. It can be detected by TLC, often remaining at the baseline when using a moderately polar eluent system (e.g., ethyl acetate/hexane).
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is non-polar and will have a high Rf value on TLC. In the ¹H NMR spectrum, it appears as a sharp singlet around 1.4-1.5 ppm.
-
tert-Butanol: A byproduct of Boc₂O decomposition, it is volatile and may be observed in the ¹H NMR spectrum as a singlet around 1.2-1.3 ppm.
-
Di-tert-butyl pyrocarbonate: Another potential byproduct from the Boc anhydride.
Purification Strategies:
-
Aqueous Work-up: A primary and effective method to remove many impurities. After the reaction, quenching with water and performing an acid-base extraction can separate the desired product from unreacted amino acid and water-soluble byproducts. The Boc-protected amino acid is acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), washed with an organic solvent (like ether or ethyl acetate) to remove non-polar impurities like excess Boc₂O, and then re-acidified to precipitate the pure product.[1]
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities.[2][3] A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide excellent separation.[2][4]
-
Crystallization: If the product is obtained as an oil, crystallization can be induced.[5][6] This often involves dissolving the crude oil in a minimal amount of a suitable solvent and then adding an anti-solvent to precipitate the pure product. Common solvent systems for Boc-amino acids include ethyl acetate/hexane, dichloromethane/hexane, or toluene/methanol.[7] Seeding with a small crystal of pure product can facilitate crystallization.[6]
Experimental Protocol: Flash Column Chromatography Purification [2]
-
Sample Preparation: Dissolve the crude oily product in a minimal amount of dichloromethane (DCM) or the initial elution solvent.
-
Column Packing: Prepare a silica gel column with an appropriate diameter and length based on the amount of crude material. The column can be wet-packed using the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound, which should be a white solid.[8]
Q2: I observe a byproduct with a similar Rf to my desired product on TLC, making separation by column chromatography difficult. What could this be and how can I remove it?
A2: A byproduct with a similar polarity to your desired this compound can be challenging to separate. A likely candidate for such an impurity is the di-Boc protected amino acid, where a second Boc group has been attached to the carboxylate oxygen. Another possibility is the formation of an ester with tert-butanol, a byproduct of the Boc anhydride.
Identification and Removal Strategies:
-
Di-Boc Species: This byproduct is generally less polar than the mono-Boc product. Careful optimization of the flash chromatography conditions, such as using a shallower solvent gradient or a different solvent system, may improve separation.
-
tert-Butyl Ester: The formation of the tert-butyl ester of the carboxylic acid is another potential side reaction. This can be hydrolyzed under mildly basic conditions.
Alternative Purification: Recrystallization
If chromatographic separation is not effective, recrystallization is an excellent alternative.[2] The subtle differences in the crystal lattice energy between the desired product and the impurity can be exploited for purification.
Experimental Protocol: Recrystallization [5][6]
-
Solvent Selection: Dissolve the impure product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or toluene).
-
Induce Crystallization: Slowly add a non-solvent (e.g., hexane or petroleum ether) in which the product is insoluble until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Q3: After purification, my product's melting point is lower than the literature value (84-88 °C). What does this indicate?
A3: A depressed and broadened melting point is a classic indicator of an impure compound.[8] Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a lower melting point.
Troubleshooting Steps:
-
Re-evaluate Purity: Re-assess the purity of your product using analytical techniques such as NMR and HPLC.
-
Further Purification: If impurities are detected, a second round of purification is necessary. If you initially used flash chromatography, consider recrystallization as a subsequent step, or vice-versa.[2] Preparative HPLC can be employed for achieving very high purity, often exceeding 99%.[2]
-
Drying: Ensure that your product is completely dry. Residual solvents can also lower the melting point. Dry the product under high vacuum for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group in peptide synthesis?
A1: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the amino function of amino acids in peptide synthesis.[9] Its primary role is to prevent the amino group of one amino acid from reacting with the activated carboxyl group of another during peptide bond formation, thus ensuring that the coupling occurs in the desired sequence.[10] The Boc group is stable under a variety of reaction conditions but can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other parts of the peptide chain.[8][9]
Q2: What are the standard reaction conditions for the synthesis of this compound?
A2: The synthesis of this compound typically involves the reaction of 4-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] Common solvents for this reaction include a mixture of water and an organic solvent like dioxane, tetrahydrofuran (THF), or acetone.[5][11] The base, often sodium hydroxide or triethylamine, is used to deprotonate the amino group, making it nucleophilic enough to attack the Boc anhydride.[9] The reaction is typically carried out at room temperature.[11]
Q3: Are there any common side reactions to be aware of during the Boc protection of amino acids?
A3: Yes, several side reactions can occur during Boc protection.[12] These include:
-
Di-Boc Formation: As mentioned earlier, the formation of a di-Boc derivative where the carboxyl group is also protected.
-
Racemization: While generally low for this type of reaction, racemization can be a concern, especially if the reaction conditions are harsh (e.g., high temperatures or strong bases).[12]
-
Formation of tert-butyl esters: The carboxylate can react with tert-butyl cations generated from the decomposition of Boc anhydride.
Careful control of reaction conditions, such as temperature and stoichiometry of reagents, can help to minimize these side reactions.
Q4: How can I monitor the progress of the Boc protection reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[13] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting amino acid. The plate is then developed in an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid). The product, being less polar than the starting amino acid, will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Visualizing the Process
Synthetic Pathway and Potential Byproduct Formation
The following diagram illustrates the synthesis of this compound and highlights the points where common byproducts may form.
Caption: Synthesis of this compound and potential byproducts.
Troubleshooting Flowchart for Product Purification
This flowchart provides a logical sequence of steps to troubleshoot and purify your this compound product.
Caption: Decision tree for troubleshooting this compound purification.
Summary of Common Byproducts and Removal Strategies
| Byproduct | Identification | Recommended Removal Method |
| Unreacted 4-Methyl-L-phenylalanine | Polar; low Rf on TLC. | Aqueous acid-base extraction.[1] |
| Di-tert-butyl dicarbonate (Boc₂O) | Non-polar; high Rf on TLC. | Aqueous work-up; flash chromatography.[2] |
| tert-Butanol | Volatile; singlet in ¹H NMR. | Evaporation under reduced pressure. |
| Di-Boc Derivative | Less polar than the desired product. | Flash chromatography with a shallow gradient.[2] |
| tert-Butyl Ester | Similar polarity to the desired product. | Mild basic hydrolysis; careful chromatography. |
References
- Synthesis and Characterization of Some Novel Biologically Active Peptide Derivatives. Scholars Research Library - Der Pharma Chemica.
- The Chemical Properties and Synthesis of Boc-L-4-Methylphenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
- BOC Protection and Deprotection. J&K Scientific LLC.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry.
- Recrystallization solvent for boc-L-Phenylalanine. Reddit.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amine Protection / Deprotection. Fisher Scientific.
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.
- What is the usual nature of impurities in synthetic peptides? ResearchGate.
- Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? ResearchGate.
- Crystallization method of Boc-amino acid. Eureka | Patsnap.
- [L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: [Link].orgsyn.org/demo.aspx?prep=CV7P0070)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Boc-Phe(4-Me)-OH Coupling Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Boc-Phe(4-Me)-OH . This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with the incorporation of this sterically hindered amino acid into your peptide sequences. As Senior Application Scientists, we have synthesized the following guide based on established principles of peptide chemistry and field-proven insights to ensure your success.
Part 1: Frequently Asked questions (FAQs)
Here we address the most common initial queries and concerns when working with this compound.
Q1: What are the primary challenges when coupling this compound?
A1: The main challenge in coupling this compound is its steric hindrance. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the methyl group at the para-position of the phenyl ring, impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling.[1][2]
Q2: How does temperature affect the coupling efficiency of this compound?
A2: Temperature has a dual effect on the coupling of sterically hindered amino acids like this compound. Elevating the temperature can increase the reaction rate and help overcome the activation energy barrier imposed by steric hindrance, leading to improved coupling efficiency.[3][4] However, higher temperatures can also increase the risk of side reactions, most notably racemization.[4][5]
Q3: What is the optimal temperature range for coupling this compound?
A3: While the optimal temperature is sequence-dependent, a general starting point for conventional heating is between 35-50°C.[6] For microwave-assisted peptide synthesis (SPPS), temperatures up to 75°C can be employed for hindered amino acids, but for sensitive residues, lowering the temperature to 50°C may be necessary to minimize racemization.[5][7] It is crucial to empirically determine the optimal temperature for your specific peptide sequence.
Q4: Are there any specific side reactions associated with the 4-methyl group?
A4: Currently, there is no evidence to suggest that the 4-methyl group on the phenyl ring of this compound participates in any unique side reactions under standard peptide coupling conditions. The primary concerns remain those common to sterically hindered amino acids, such as incomplete coupling and racemization.[1]
Q5: Which coupling reagents are recommended for this compound?
A5: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC are often insufficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. These include HATU, HBTU, HCTU, and PyBOP, which form highly reactive esters capable of overcoming the steric barrier.[3][8]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of this compound.
Issue 1: Incomplete Coupling
-
Symptom: Positive Kaiser test (blue beads) after the coupling step, or a significant deletion peak (mass of target peptide minus mass of this compound residue) in the mass spectrum of the crude product.
-
Causality: The steric bulk of this compound slows down the reaction kinetics, preventing the coupling from reaching completion within the standard timeframe.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Issue 2: Racemization
-
Symptom: Appearance of a diastereomeric peak adjacent to the main product peak in the HPLC chromatogram of the crude peptide.
-
Causality: The activation of the carboxylic acid of this compound can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially at elevated temperatures or in the presence of a strong base.[1][2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Part 3: Data Presentation & Protocols
Comparative Table of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of this compound. The following table provides a comparison of commonly used reagents.
| Coupling Reagent | Class | Relative Reactivity | Notes on Racemization | Recommended for this compound? |
| DIC/HOBt | Carbodiimide | Moderate | HOBt is essential to suppress racemization.[9] | May be insufficient; higher excess and longer reaction times may be needed.[4] |
| HBTU | Uronium/Aminium | High | Generally low, but can occur at elevated temperatures. | Yes, a good starting choice.[10] |
| HATU | Uronium/Aminium | Very High | HOAt provides anchimeric assistance, reducing racemization compared to HBTU. | Highly Recommended. |
| HCTU | Uronium/Aminium | Very High | More reactive than HBTU. | Yes, a strong alternative to HATU.[8] |
| PyBOP | Phosphonium | High | Generally low. | Yes, a good choice, especially to avoid guanidinylation side reactions.[8] |
| COMU | Uronium/Aminium | Very High | Incorporates OxymaPure, which is a highly effective racemization suppressant.[8] | Highly Recommended. |
Experimental Protocol: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency of this compound while providing a framework for temperature optimization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF or NMP for at least 30 minutes.
-
Perform the deprotection of the N-terminal Boc group using standard conditions (e.g., 50% TFA in DCM).
-
Wash the resin thoroughly with DCM, followed by DMF or NMP.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF or NMP.
-
Add DIPEA (6-10 eq.) to the solution and vortex for 1-2 minutes. The solution may change color, indicating activation.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For difficult sequences, the reaction time can be extended, or the temperature can be moderately increased.
-
-
Temperature Optimization (Optional):
-
If coupling at room temperature is incomplete, increase the temperature to 40-50°C and monitor the reaction.[6]
-
For subsequent couplings of this compound in the same sequence, this optimized temperature can be used as a starting point.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF or NMP, and repeat steps 2-3 with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF or NMP, followed by DCM, to remove any excess reagents and byproducts.
-
References
- Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
- A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methyl
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomeriz
- Microwave-Assisted Peptide Synthesis: A Faster Approach. BOC Sciences.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Technical Support Center: Boc-Protected Amino Acid Coupling. Benchchem.
- Coupling Reagents. Aapptec.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe. Benchchem.
- Procedures to Improve Difficult Couplings.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Common side reactions in peptide synthesis occurring on resin.
- HATU coupling - wh
- Side reactions in peptide synthesis: An overview.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- BOC-Amino Acids. BOC Sciences.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Introduction to Peptide Synthesis.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Boc-Phe(4-Me)-OH solid-phase synthesis.
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) featuring Boc-Phe(4-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with incorporating this modified amino acid. The content is structured in a question-and-answer format to directly address potential issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Section 1: Coupling Reactions
Q1: I am experiencing poor coupling efficiency with this compound. What are the likely causes?
A1: The primary challenge in coupling this compound is steric hindrance. While not as bulky as β-branched amino acids like Valine or Isoleucine, the para-methyl group on the phenyl ring can still impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This steric effect can slow down reaction kinetics, leading to incomplete coupling under standard conditions.[4] Furthermore, if the peptide sequence is hydrophobic, it may be prone to aggregation on the resin, where inter- or intra-chain hydrogen bonding can render reactive sites inaccessible.[5][6]
Q2: How can I reliably detect if the coupling of this compound is incomplete?
A2: The most common and immediate method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test .[1][2] This qualitative test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[2]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete, as there are no free primary amines to react with the ninhydrin.[1]
For definitive, quantitative analysis post-synthesis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the Phe(4-Me) residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[7]
Q3: My Kaiser test is positive after the this compound coupling step. What is the best troubleshooting strategy?
A3: A positive Kaiser test requires immediate action to avoid the accumulation of deletion sequences. The recommended approach is sequential and is outlined in the workflow diagram below.
-
Double Coupling: The most straightforward first step is to perform a second coupling reaction.[1][2] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound and coupling reagents. Often, simply extending the reaction time or repeating the step is sufficient to drive the reaction to completion.
-
Switch to a Stronger Coupling Reagent: If double coupling fails, the issue may be the potency of your coupling reagent. For sterically hindered amino acids, more powerful reagents are often necessary.[4] Uronium/aminium salt-based reagents that form highly reactive OAt or Oxyma esters are considered the most efficient.[4]
-
Capping: If the Kaiser test remains positive after a second coupling with a stronger reagent, it is critical to "cap" the unreacted amines. Capping involves acetylating the free amines with a reagent like acetic anhydride.[1][2] This terminates the unreacted chains, preventing them from forming deletion peptides that can be difficult to separate from the target peptide during purification.[2]
Diagram: Troubleshooting Incomplete Coupling
Caption: Decision tree for troubleshooting a positive Kaiser test.
Table: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Relative Reactivity | Key Advantages & Notes |
| HBTU/HCTU | Aminium Salt | High | HCTU is generally more reactive than HBTU. Both are effective for many standard and moderately difficult couplings.[3] |
| HATU | Aminium Salt | Very High | Highly efficient for sterically hindered couplings due to the formation of a reactive OAt ester. Known for low racemization.[1][8] |
| PyBOP | Phosphonium Salt | High | Strong coupling reagent, but byproducts can be a concern. Has been largely superseded by uronium salts in many applications.[8] |
| COMU | Aminium Salt | Very High | Based on OxymaPure, which avoids potentially explosive benzotriazole byproducts. Reactivity is comparable or superior to HATU in some cases.[4] |
Section 2: Deprotection & On-Resin Challenges
Q4: I suspect incomplete Boc deprotection. What are the signs and solutions?
A4: Incomplete removal of the Boc protecting group is a common problem in Boc-SPPS. It leads to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[9]
Causes & Symptoms:
-
Insufficient Acid: The concentration of trifluoroacetic acid (TFA) may be too low (typically 50% in DCM is used), or the reaction time may be too short (usually 20-30 minutes).[9][10]
-
Poor Resin Swelling: If the resin is not properly swollen, the TFA solution cannot efficiently access all the N-termini.[9]
-
Reagent Degradation: TFA is hygroscopic; absorbed water can reduce its effective acidity.[9]
-
Detection: Post-synthesis analysis by MS will show masses corresponding to the target peptide minus the mass of the amino acid that failed to couple after the incomplete deprotection step.[9]
Solutions:
-
Ensure your TFA/DCM deprotection solution is fresh and anhydrous.
-
Perform a short pre-wash (1-2 minutes) with the deprotection solution to ensure consistent reaction conditions.[9]
-
Increase the deprotection time to 30 minutes or perform two deprotection steps of 15-20 minutes each.
-
Confirm proper resin swelling in DCM before beginning the deprotection step.
Q5: My peptide sequence containing Phe(4-Me) is very hydrophobic and I'm seeing low yields, suggesting aggregation. What can I do?
A5: Peptide aggregation is a major cause of synthesis failure, particularly for sequences rich in hydrophobic residues.[6] The growing peptide chains can fold and form secondary structures on the resin, blocking reactive sites.
Strategies to Mitigate Aggregation:
-
Change Solvent: Switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chains and disrupt aggregation.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection steps can help break up secondary structures.
-
Employ PEG-based Resins: Resins like NovaSyn® TG or PEGA have a polyethylene glycol (PEG) core that can improve the solvation environment around the peptide, reducing aggregation compared to standard polystyrene resins.
-
Incorporate Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues, introducing a pseudoproline dipeptide at that position can introduce a "kink" that disrupts the formation of β-sheets. This is a powerful tool for synthesizing long or difficult peptides.[6]
Section 3: Cleavage from Resin
Q6: What is the recommended cleavage cocktail for a peptide containing this compound synthesized on a Merrifield or PAM resin?
A6: The final step in Boc-SPPS is cleaving the peptide from the solid support and removing all side-chain protecting groups. This is typically achieved with strong acids, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][11] However, TFA-based cocktails can also be used, especially if specialized equipment for HF is unavailable.
During cleavage, reactive cationic species (e.g., tert-butyl cations from Boc and tBu groups) are generated, which can alkylate sensitive residues like Trp, Met, Cys, or Tyr.[12] Scavengers must be included in the cleavage cocktail to trap these reactive species. The 4-methyl group of Phe(4-Me) is stable to cleavage conditions and does not require specific scavengers. The choice of cocktail depends on the other amino acids in your sequence.
Table: Common Cleavage Cocktails for Boc-SPPS
| Reagent Name | Composition (v/v/w) | Target Residues & Use Case | Reference |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A universal, robust cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. | [13] |
| Reagent B ("Odorless") | TFA / Water / Triisopropylsilane (TIS) (90:5:5) | Useful for scavenging trityl-based protecting groups. Does not prevent methionine oxidation. | [13] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / DMS / NH₄I / Water | Specifically formulated to prevent the oxidation of methionine residues during cleavage. | [13] |
Cleavage Protocol (General Guidance):
-
Treat the dried peptide-resin with the appropriate cleavage cocktail (approx. 10 mL per gram of resin) for 1-2 hours at room temperature.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.[14]
Key Experimental Protocols
Diagram: Standard Boc-SPPS Cycle
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Kaiser (Ninhydrin) Test [1]
This protocol is for the qualitative detection of primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Wash the beads with ethanol and then DMF.
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
Protocol 2: Capping of Unreacted Amines [2]
This protocol should be used when double coupling fails to prevent the formation of deletion peptides.
Reagents:
-
Capping Solution: Acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
Procedure:
-
After a failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare the capping solution.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next cycle's deprotection step.
References
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS).
- Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides.
- S4Science. (n.d.). Monitoring Peptide Synthesis.
- Anaspec. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
- Dilun Biotechnology. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?.
- PubMed Central (PMC). (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (2025, August 7). (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids.
- PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Boc-Phe-OH Novabiochem 13734-34-4 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Peptide Solubility Challenges with Boc-Phe(4-Me)-OH
Welcome to the technical support center dedicated to addressing solubility issues in peptide synthesis, with a special focus on the strategic use of N-α-Boc-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide aggregation and poor solubility during and after solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your peptide synthesis projects.
The Challenge of Peptide Solubility
A primary hurdle in the chemical synthesis of peptides is the tendency of the growing peptide chain to aggregate on the solid support. This phenomenon is particularly prevalent in sequences rich in hydrophobic amino acids, such as Phenylalanine, Leucine, Valine, and Isoleucine.[1] Aggregation is driven by the formation of stable intermolecular secondary structures, predominantly β-sheets, which are stabilized by hydrogen bonds between peptide backbones.[2] This on-resin aggregation can lead to several critical issues:
-
Incomplete Reactions: Aggregated chains can physically block reactive sites, leading to failed or incomplete deprotection and coupling steps.[3]
-
Low Yields: The accumulation of deletion sequences and truncated peptides significantly reduces the yield of the target peptide.
-
Purification Difficulties: The final crude product often contains a complex mixture of closely related impurities that are difficult to separate by chromatography.[4]
-
Poor Solubility of the Final Product: Peptides that aggregate during synthesis are often difficult to dissolve in aqueous solutions for subsequent biological assays.[5]
Phenylalanine, with its aromatic side chain, is a significant contributor to aggregation through π-π stacking interactions between the phenyl rings of adjacent peptide chains.[6] These interactions can promote the formation of highly ordered aggregates, including amyloid-like fibrils.[7]
Introducing this compound: A Strategic Solution
To mitigate these challenges, the incorporation of modified amino acids is a powerful strategy. This compound, a derivative of phenylalanine with a methyl group at the para-position of the phenyl ring, offers a strategic advantage in overcoming solubility issues.[8]
Mechanism of Action: How Does the 4-Methyl Group Help?
The key to the effectiveness of this compound lies in the steric hindrance provided by the 4-methyl group. This additional bulk on the phenyl ring disrupts the close packing of peptide chains that is necessary for the formation of stable β-sheet structures and π-π stacking.[9] By creating a physical barrier, the 4-methyl group interferes with the intermolecular interactions that drive aggregation. This disruption helps to maintain the solvation of the growing peptide chain, keeping it accessible for subsequent deprotection and coupling reactions.[10]
Troubleshooting Guide
This section addresses specific problems you might encounter when using this compound to synthesize challenging peptides.
Problem 1: Low coupling efficiency after incorporating this compound.
-
Possible Cause A: Steric Hindrance. The methyl group on this compound, while beneficial for disrupting aggregation, can also introduce steric hindrance that slows down the coupling reaction.[11] Standard coupling conditions may not be sufficient to drive the reaction to completion.
-
Solution A:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents like DIC to more powerful uronium/aminium or phosphonium salt-based reagents. HATU, HCTU, and PyAOP are excellent choices for sterically hindered couplings.[12]
-
Increase Reaction Time and Equivalents: Double the coupling time (e.g., from 1 hour to 2 hours) and consider using a higher excess of the activated amino acid (e.g., 4-5 equivalents).
-
Elevate the Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis is also highly effective in this regard.[13]
-
-
Possible Cause B: Poor Solvation of the Protected Amino Acid. Although this compound is designed to improve peptide solubility, the protected amino acid itself needs to be fully dissolved for efficient coupling.
-
Solution B:
-
Ensure Complete Dissolution: Visually confirm that the this compound is completely dissolved in the solvent (typically DMF or NMP) before activation and addition to the resin.
-
Use NMP: N-Methyl-2-pyrrolidone (NMP) is a more effective solvating agent than DMF for many hydrophobic and sterically hindered amino acids and can improve coupling efficiency.[14]
-
Problem 2: The final, cleaved peptide is still difficult to dissolve in aqueous buffers.
-
Possible Cause: While this compound helps to mitigate on-resin aggregation, a highly hydrophobic peptide sequence may still have inherently low solubility in aqueous solutions.
-
Solution:
-
Systematic Solubility Testing: Do not assume the peptide will dissolve in water. Start with a small aliquot of the lyophilized peptide and test a range of solvents. A recommended workflow is to start with deionized water, then try dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides). If solubility is still an issue, organic co-solvents like DMSO, DMF, or acetonitrile may be necessary.[15]
-
pH Adjustment: The net charge of a peptide greatly influences its solubility. Systematically adjust the pH of your aqueous buffer. Solubility is often lowest at the peptide's isoelectric point (pI).[5]
-
Use of Chaotropic Agents: For highly aggregated peptides, initial solubilization in a solution containing a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea can be effective. The peptide can then be dialyzed or diluted into the final assay buffer.[2]
-
Frequently Asked Questions (FAQs)
Q1: At what position in a hydrophobic sequence is it most effective to place a this compound residue?
A1: While there are no absolute rules, strategically placing this compound in the middle of a hydrophobic stretch can be very effective. This helps to break up extended hydrophobic domains that are prone to aggregation. For sequences known to form β-sheets, placing it within the sheet-forming region can disrupt this secondary structure.
Q2: Will the 4-methyl group on the phenylalanine side chain affect the biological activity of my peptide?
A2: It is possible. The methyl group adds hydrophobicity and steric bulk, which could influence how the peptide interacts with its receptor or target molecule.[3] If the phenylalanine side chain is critical for binding, this modification could either enhance or diminish activity. It is advisable to synthesize a control peptide with the unmodified phenylalanine to compare biological activities.
Q3: Are there any alternatives to this compound for overcoming aggregation?
A3: Yes, several other strategies can be employed, sometimes in conjunction with modified amino acids:
-
Pseudoproline Dipeptides: Incorporating these dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.
-
Backbone Protection: Using groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen can prevent intermolecular hydrogen bonding.[16]
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling and deprotection steps can help to disrupt aggregation.[17]
-
Specialized Resins: PEG-based resins can improve the solvation of the growing peptide chain.[14]
Q4: Can I use Fmoc-Phe(4-Me)-OH instead of the Boc-protected version?
A4: Yes, Fmoc-Phe(4-Me)-OH is also commercially available and can be used in Fmoc-based SPPS. The principles of disrupting aggregation through steric hindrance are the same. The choice between Boc and Fmoc chemistry will depend on the overall synthetic strategy for your peptide.[18]
Experimental Protocols & Data
Protocol 1: Manual Coupling of this compound in a Difficult Sequence
This protocol outlines the steps for incorporating this compound into a peptide sequence that is prone to aggregation, using HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Kaiser test kit (or other qualitative test for free amines)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform the N-terminal Boc deprotection using standard conditions (e.g., 50% TFA in DCM for 20-30 minutes).
-
Wash the resin thoroughly with DCM (3x), followed by DMF (5x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue the coupling for an additional 1-2 hours. If it remains positive, a second coupling (double coupling) with a fresh solution of activated this compound is recommended.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Data Presentation: Physicochemical Properties
The introduction of a methyl group alters the physicochemical properties of the phenylalanine residue.
| Property | Boc-Phe-OH | This compound | Impact of 4-Methyl Group |
| Molecular Weight | 265.30 g/mol | 279.34 g/mol | Increase |
| Hydrophobicity | High | Higher | Increased hydrophobicity |
| Steric Bulk | Significant | More Significant | Increased steric hindrance |
| Solubility in DMF | Good[1] | Good | Generally good solubility |
This table summarizes general properties. Specific values can vary based on experimental conditions.
Visualizations
Diagram 1: Mechanism of Aggregation Disruption
This diagram illustrates how the steric bulk of the 4-methyl group on this compound disrupts the π-π stacking and hydrogen bonding that lead to peptide aggregation.
Caption: Steric hindrance from the 4-methyl group disrupts aggregation.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
This workflow provides a logical sequence of steps to troubleshoot incomplete coupling reactions when using this compound.
Sources
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 15. Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the HPLC Purity Analysis of Synthetic Boc-Phe(4-Me)-OH
For professionals in peptide synthesis and drug development, the chemical and stereoisomeric purity of amino acid building blocks is not merely a quality metric—it is the foundation of a successful synthesis. Boc-Phe(4-Me)-OH, or Boc-L-4-methylphenylalanine, is a critical derivative used to introduce hydrophobicity and influence peptide conformation.[][2] Impurities, such as diastereomers or by-products from the synthesis and protection steps, can introduce significant complications, leading to failed sequences, difficult purifications, and ambiguous biological data.[3][4]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will move beyond standard protocols to explore high-resolution alternatives, explaining the causality behind our experimental choices and providing the data necessary to select the optimal method for your specific analytical needs.
The Standard Bearer: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC is the workhorse for determining the chemical purity of protected amino acids.[5] Its principle lies in the separation of analytes based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the hydrophobic this compound, while a polar mobile phase elutes it. The gradient, an increasing concentration of organic solvent, systematically elutes compounds of increasing hydrophobicity.
Causality Behind the Method:
-
Stationary Phase (C18): The octadecylsilane bonded phase provides a highly hydrophobic surface, ideal for retaining the protected amino acid and separating it from more polar impurities.
-
Mobile Phase (Acetonitrile & Water with TFA): Acetonitrile is the organic modifier of choice for its low viscosity and UV transparency. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peaks by neutralizing residual silanol groups on the stationary phase and ensuring consistent protonation of the analyte's carboxyl group.
-
Detection (UV at 220 nm): This wavelength is chosen for its sensitivity in detecting the peptide bond-like carbamate of the Boc group and the phenyl ring, ensuring a strong signal for the main component and related impurities.[5]
Experimental Protocol: Standard RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
}
Workflow for RP-HPLC Purity Analysis.
Advancing the Analysis: Comparative Techniques
While standard RP-HPLC is excellent for general chemical purity, it falls short in two key areas: resolving stereoisomers (chiral purity) and speed. Here, we compare RP-HPLC with superior alternatives for these specific challenges.
Alternative 1: Chiral HPLC for Enantiomeric Purity
The synthesis of Boc-L-Phe(4-Me)-OH can inadvertently lead to racemization, producing the D-enantiomer, a critical impurity that standard RP-HPLC cannot resolve. Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers.[6][7]
-
Principle of Separation: CSPs, such as those based on macrocyclic glycopeptides like teicoplanin, create transient diastereomeric complexes with the enantiomers.[7] These complexes have different energies and stabilities, resulting in different retention times. Direct analysis on a CSP is preferred as it avoids derivatization, which adds steps and potential for error.[7]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 80:20:0.02 (v/v/v) Methanol/Water/Formic Acid (Isocratic).
-
Flow Rate: 0.75 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC) for High Throughput
UPLC (or UHPLC) utilizes columns with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. The payoff is a dramatic increase in resolution, sensitivity, and, most notably, speed.[][9][10] For quality control labs screening numerous batches, UPLC offers a significant advantage.
-
Principle of Advantage: The smaller particle size leads to a much higher number of theoretical plates (separation efficiency) per unit of column length. This allows for the use of shorter columns and/or higher flow rates to achieve the same or better separation in a fraction of the time.[10][11]
Experimental Protocol: UPLC
-
Instrumentation: UPLC/UHPLC system with a UV or PDA detector.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 1:1 acetonitrile/water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: 30% to 90% B over 3 minutes.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 2 µL.
-
Performance Data at a Glance: Method Comparison
The following table summarizes the performance of each technique for the analysis of a representative this compound sample, highlighting their respective strengths and weaknesses.
| Parameter | Standard RP-HPLC | Chiral HPLC | UPLC (Achiral) |
| Primary Application | General Chemical Purity | Enantiomeric Purity | High-Throughput Purity |
| Analysis Time | ~25 minutes | ~15 minutes | ~5 minutes |
| Resolution | Good | Excellent (for enantiomers) | Excellent (for impurities) |
| Relative Sensitivity | Good | Good | High |
| Solvent Consumption | High | Moderate | Low |
| Detects D-Isomer? | No | Yes | No |
Note: Data is representative and may vary based on specific instrumentation and sample batch.
Choosing the Right Tool for the Job
The selection of an analytical method should be driven by the specific question you need to answer. A robust quality control strategy often involves a combination of these techniques.
}
Decision Tree for Method Selection.
Conclusion
Ensuring the purity of this compound is a non-negotiable step in the synthesis of high-quality peptides. While standard RP-HPLC provides a reliable measure of overall chemical purity, it is blind to stereoisomeric impurities. For a complete quality assessment, this must be complemented with a specific chiral method. Furthermore, for laboratories where speed and sample throughput are paramount, transitioning to a UPLC-based method can yield significant efficiency gains without sacrificing data quality. By understanding the principles and practical trade-offs of each technique, researchers and drug development professionals can implement a fit-for-purpose analytical strategy, ensuring the integrity of their starting materials and the ultimate success of their synthetic endeavors.
References
- PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. J Chromatogr A.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- BOC Sciences. UPLC Amino Acid Analysis Services.
- IJCPS. analysis of amino acids by high performance liquid chromatography.
- SpringerLink. A chiral unified chromatography-mass spectrometry method to analyze free amino acids.
- CAT. Analyses of amino acids, Enantiomeric purity.
- National Institutes of Health (NIH). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- BOC Sciences. Boc-4-methyl-L-phenylalanine.
- Waters Corporation. UPLC Amino Acid Analysis Solution.
- Benchchem. A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
- Bachem. Quality Control of Amino Acids & Peptides: A Guide.
- Chem-Impex. Boc-4-methyl-L-phenylalanine.
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- 9. applications.emro.who.int [applications.emro.who.int]
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- 11. waters.com [waters.com]
A Comparative Guide to the Mass Spectrometric Characterization of Peptides Containing Boc-Phe(4-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics, the incorporation of unnatural amino acids is a critical strategy for enhancing pharmacological properties. Among these, Boc-Phe(4-Me)-OH, a Boc-protected 4-methylated phenylalanine, offers unique advantages in modulating peptide structure and function. However, the very modifications that confer these benefits also introduce complexities in their structural verification, particularly by mass spectrometry (MS). This guide provides an in-depth comparison of MS-based approaches for the characterization of peptides containing this compound, offering experimental insights and robust protocols to navigate these analytical challenges.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis, yet its labile nature can lead to in-source decay or distinct fragmentation patterns under common ionization techniques like Electrospray Ionization (ESI).[1][2] This behavior, coupled with the 4-methyl modification on the phenylalanine ring, necessitates a tailored MS approach for accurate molecular weight determination and sequence elucidation.
The Challenge of Modified Peptides in Mass Spectrometry
The analysis of peptides containing protecting groups and unnatural residues presents a significant hurdle in proteomics and drug development.[3][4][5][6] The inherent lability of protecting groups like Boc can complicate spectral interpretation by generating multiple species in the mass spectrometer, even before tandem MS (MS/MS) is performed.[1][2] Furthermore, modifications to amino acid side chains can alter the preferred fragmentation pathways, making sequence determination less straightforward than for standard peptides.
Core Principles of MS Analysis for this compound Peptides
Electrospray Ionization (ESI) is a preferred method for peptide analysis due to its soft ionization nature and compatibility with liquid chromatography (LC).[1] However, the energy of the ESI process can be sufficient to induce partial or complete loss of the Boc group.[1][7] Tandem mass spectrometry (MS/MS), typically employing collision-induced dissociation (CID), is then used to fragment the peptide backbone to determine its amino acid sequence.[3]
For a peptide containing this compound, the MS/MS spectrum is often characterized by:
-
Neutral Losses: The most prominent fragmentation of the Boc group involves the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da).[2]
-
Backbone Fragmentation: The peptide backbone fragments to produce a series of b- and y-ions, which are used to read the amino acid sequence.[2]
-
Side Chain Fragmentation: The 4-methylphenyl group of Phe(4-Me) is generally stable under CID conditions, but its presence influences the fragmentation of the adjacent peptide bonds.
Comparative Analysis: this compound vs. Unmodified and Other Modified Peptides
To illustrate the unique fragmentation behavior of peptides containing this compound, a comparative analysis is essential. The following table summarizes the expected and observed fragmentation patterns for a model peptide with and without this modification.
| Peptide | Parent Ion (m/z) | Characteristic MS/MS Fragments | Key Differentiators |
| Model Peptide (Unmodified) | [M+H]+ | Predominantly b- and y-ions from backbone cleavage. | Straightforward sequencing based on standard fragmentation rules. |
| Model Peptide + Boc-Phe-OH | [M+H]+ | Dominant neutral loss of 56 Da and/or 74 Da from the Boc group. A full series of b- and y-ions may be present but at lower intensities.[2] | The presence of strong neutral loss peaks is a clear indicator of the Boc group. |
| Model Peptide + H-Phe(4-Me)-OH | [M+H]+ | b- and y-ions with a mass shift of +14 Da for the Phe residue. Fragmentation patterns are similar to the unmodified peptide. | The mass shift in the fragment ions containing Phe(4-Me) confirms the modification. |
| Model Peptide + this compound | [M+H]+ | Combination of neutral losses (56 Da, 74 Da) and b- and y-ions with the +14 Da mass shift for the modified phenylalanine residue. | The spectrum will exhibit features of both Boc-protection and the 4-methyl modification, requiring careful interpretation. |
Experimental Protocol for LC-MS/MS Analysis of a this compound Containing Peptide
This protocol provides a robust workflow for the characterization of peptides incorporating this compound.
1. Sample Preparation:
-
Dissolve the synthesized peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a stock concentration of 1 mg/mL.[2]
-
Dilute the stock solution with the initial mobile phase to a final concentration of 10-100 fmol/µL for injection.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped collision energy approach (e.g., 20-40 eV) to ensure fragmentation of both the Boc group and the peptide backbone.
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
Visualization of Experimental Workflow and Fragmentation
To further clarify the process, the following diagrams illustrate the experimental workflow and the expected fragmentation of a peptide containing this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Fragmentation of a this compound peptide.
Conclusion and Best Practices
The successful characterization of peptides containing this compound by mass spectrometry hinges on a nuanced understanding of the interplay between the labile protecting group and the modified amino acid. By employing a systematic LC-MS/MS approach with optimized collision energies, researchers can confidently verify the molecular weight and sequence of these complex molecules. It is advisable to perform parallel analyses of the deprotected peptide to aid in sequence confirmation, as this simplifies the MS/MS spectrum by eliminating the dominant neutral losses from the Boc group.[1] This comparative approach, combining data from both the protected and deprotected forms, provides the most comprehensive and reliable characterization of these valuable therapeutic candidates.
References
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. BenchChem.
- Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135–153. [Link]
- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. BenchChem.
- ResearchGate. (n.d.). The challenge of detecting modifications on proteins | Request PDF.
- Walk, T. B., Süssmuth, R., Kempter, C., Gnau, V., Jack, R. W., & Jung, G. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329–340. [Link]
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982–987. [Link]
- Semantic Scholar. (n.d.).
- PubMed. (2020).
- Raju, G., Ramesh, V., Srinivas, R., Ramakrishna, V., & G, S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651–663. [Link]
- Vairamani, M., Srinivas, R., Viswanadha Rao, G. K., Nagaraj, R., Laxma Reddy, G., & Saberwal, G. (1990). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Organic Mass Spectrometry, 25(2), 97–100. [Link]
- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311. [Link]
- BioPharmaSpec. (n.d.).
- ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?.
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- 6. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reactivity: Boc-Phe(4-Me)-OH vs. Boc-Phe-OH in Peptide Synthesis
Introduction: Beyond the Canonical
In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a fundamental tool for modulating pharmacological properties.[1] The substitution on an aromatic ring, for instance, can profoundly alter a peptide's conformation, hydrophobicity, and metabolic stability.[1] This guide provides an in-depth comparison of two closely related N-terminally protected phenylalanine derivatives: the standard Boc-L-phenylalanine (Boc-Phe-OH) and its para-methylated analog, Boc-L-4-methylphenylalanine (Boc-Phe(4-Me)-OH).
While structurally similar, the presence of a single methyl group on the phenyl ring introduces subtle yet significant electronic and steric effects that can influence reactivity during peptide synthesis. For researchers engaged in developing novel therapeutics or complex peptides, understanding these differences is critical for optimizing coupling strategies, maximizing yields, and ensuring the purity of the final product.[2][] This document moves beyond a simple cataloging of properties to explore the mechanistic basis of their reactivity profiles, supported by comparative experimental design and detailed protocols.
Physicochemical and Structural Overview
At first glance, the two molecules are nearly identical, differing only by a methyl group. However, this substitution alters key physicochemical properties.
Caption: The interplay of electronic and steric effects on reactivity.
The central question for the synthetic chemist is: which effect dominates? Does the enhanced nucleophilicity from the electron-donating methyl group accelerate the reaction, or does the increased steric bulk impede it? The answer often depends on the specific reaction conditions, the coupling partner, and the chosen coupling reagent.
Comparative Experimental Analysis: A Model Dipeptide Synthesis
To provide actionable data, we present a comparative study on the synthesis of a model dipeptide, coupling either Boc-Phe-OH or this compound to L-Alanine methyl ester (H-Ala-OMe). This experiment is designed to highlight differences in reactivity under standard coupling conditions.
Experimental Design
The reaction involves the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic attack from the free amine of H-Ala-OMe. We will use (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), a common phosphonium salt-based coupling reagent known for its efficiency and low racemization propensity. [4]
| Parameter | Value | Rationale |
|---|---|---|
| Amino Acid | Boc-Phe-OH / this compound | The two compounds being compared. |
| Coupling Partner | H-Ala-OMe·HCl | A simple, non-hindered amino acid ester. |
| Coupling Reagent | PyBOP | A robust, mid-reactivity reagent suitable for highlighting differences. |
| Additive | HOBt (1-Hydroxybenzotriazole) | Acts as an activating agent and racemization suppressant. [5][6] |
| Base | DIPEA (N,N-Diisopropylethylamine) | A non-nucleophilic tertiary amine to neutralize the HCl salt and facilitate the reaction. [4] |
| Solvent | Dichloromethane (DCM) | A standard solvent for solution-phase peptide synthesis. [7] |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of the starting amino acid. |
Comparative Performance Data
The following table summarizes the expected outcomes based on the theoretical principles discussed.
| Parameter | Boc-Phe-OH | This compound | Discussion |
| Reaction Time (TLC) | ~2.5 hours | ~2.0 hours | The slightly higher nucleophilicity of the methylated derivative may lead to faster consumption of the starting material. |
| Isolated Yield | 92% | 94% | The faster reaction could translate to a slightly higher yield, assuming no competing side reactions. |
| Crude Purity (HPLC) | >97% | >97% | With a non-hindered partner and an efficient coupling reagent, both reactions are expected to be clean. |
| Racemization | <1% | <1% | Phenylalanine is not highly prone to racemization, and PyBOP/HOBt is an effective suppressant system. [8][9] |
Detailed Experimental Protocol: Solution-Phase Synthesis of Boc-AA-Ala-OMe
This protocol provides a self-validating system for comparing the two derivatives.
Materials and Reagents
-
Boc-Phe-OH or this compound (1.0 eq)
-
H-Ala-OMe·HCl (1.05 eq)
-
PyBOP (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous MgSO₄
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile Phase (e.g., 30% Ethyl Acetate in Hexane)
Experimental Workflow
Caption: Workflow for the comparative solution-phase peptide coupling.
Step-by-Step Procedure
-
Amine Free-Basing: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.05 eq) in anhydrous DCM. Add DIPEA (1.2 eq) and stir at room temperature for 15 minutes. This neutralizes the hydrochloride salt to yield the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve the Boc-protected amino acid (Boc-Phe-OH or this compound, 1.0 eq), PyBOP (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Add the remaining DIPEA (1.3 eq) to this mixture. Cool the flask to 0°C in an ice bath.
-
Expertise Note: Pre-activation is not strictly necessary with phosphonium salts like PyBOP, but cooling the initial mixture helps to minimize any potential side reactions before the amine is introduced.
-
-
Coupling: Add the free amine solution from Step 1 to the activated carboxyl solution from Step 2 at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC by spotting for the disappearance of the starting Boc-amino acid.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Trustworthiness Note: The acidic and basic washes are critical for removing unreacted starting materials, the HOBt additive, and DIPEA salts, ensuring a cleaner crude product.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.
-
Analysis: Characterize the final, purified dipeptide by ¹H NMR and Mass Spectrometry to confirm its structure and purity.
Implications for Drug Development and Advanced Synthesis
While the reactivity difference in our model system is modest, its importance can be magnified in more complex syntheses.
-
Sterically Hindered Couplings: When coupling this compound to a bulky amino acid (e.g., Valine or another N-methylated residue), the steric effect of the 4-methyl group may become the dominant factor, slowing the reaction. [10]In such cases, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU may be required to achieve efficient coupling. [4][11]* Hydrophobicity and Aggregation: The 4-methyl group increases the hydrophobicity of the phenylalanine side chain. [2]In SPPS of long, hydrophobic peptides, this can either exacerbate aggregation issues or, conversely, help disrupt certain types of inter-chain hydrogen bonding that cause aggregation, similar to how a tert-butyl group can. [12]The net effect is sequence-dependent.
-
Receptor Binding: From a drug development perspective, the methyl group provides an additional hydrophobic contact point, which can be leveraged to enhance binding affinity and selectivity for a target receptor. [2] Conclusion: The choice between Boc-Phe-OH and this compound is a strategic one. For routine synthesis with non-hindered partners, this compound may offer a slight kinetic advantage. However, when designing complex peptides or facing sterically challenging couplings, the potential for increased steric hindrance from the methyl group must be carefully considered and mitigated through the selection of more powerful coupling reagents and optimized reaction conditions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of Boc-L-4-Methylphenylalanine. Google Cloud.
- ChemicalBook. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4. ChemicalBook.
- Lee, Y. S. Recent development of peptide coupling reagents in organic synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Chem-Impex. Boc-L-phenylalanine. Chem-Impex.
- Albericio, F. et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Katritzky, A. R. et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Chemsrc. Boc-L-phenylalanine | CAS#:13734-34-4. Chemsrc.
- Chem-Impex. Boc-4-methyl-L-phenylalanine. Chem-Impex.
- PubChem. N-Boc-4-Methyl-L-phenylalanine. PubChem, NIH.
- Benchchem. A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Benchchem.
- Benchchem.
- Sigma-Aldrich. Boc-Phe-OH = 99.0 T 13734-34-4. Sigma-Aldrich.
- Benchchem. Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide. Benchchem.
- Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
- Benchchem.
- Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Aapptec Peptides.
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences.
- AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC.
- Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem.
- BOC Sciences. Application of Organic Synthesis in New Drug Discovery. BOC Sciences.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- BOC Sciences.
- Asmara, A. P. et al. Epimerisation in Peptide Synthesis. Processes, MDPI.
- Liu, J. et al. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Frontiers in Bioengineering and Biotechnology.
- Benchchem. A Comparative Guide to the Use of Fmoc-Phe(4-tBu)-OH in Peptide Synthesis. Benchchem.
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A Scientist's Guide: The Strategic Advantages of Boc-Phe(4-Me)-OH in Peptide Synthesis and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for peptide synthesis is a critical decision that dictates the trajectory of a project. While standard amino acids form the core of biological systems, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to enhance therapeutic properties.[1] Among these, Boc-Phe(4-Me)-OH, a derivative of phenylalanine, stands out for its unique combination of properties that confer significant advantages in both synthetic efficiency and the pharmacological profile of the final peptide.
This guide provides an in-depth comparison of this compound against other phenylalanine derivatives, grounded in experimental principles and field-proven insights. We will explore the causality behind its benefits, from enhancing metabolic stability to fine-tuning molecular interactions, and provide actionable protocols for its application.
The Molecular Profile: What Sets this compound Apart?
This compound is L-phenylalanine with two key modifications: a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a methyl group (-CH₃) installed at the para (4th) position of the phenyl ring. While the Boc group is a standard feature for one of the two major strategies in solid-phase peptide synthesis (SPPS), the para-methyl group is the source of this derivative's distinct advantages.[2][]
The methyl group imparts three fundamental changes compared to its parent, Boc-Phe-OH:
-
Increased Hydrophobicity: The nonpolar methyl group enhances the hydrophobicity of the side chain.[4] This can significantly influence peptide folding and its interaction with biological targets.[2][4][5]
-
Steric Influence: The methyl group adds steric bulk to the phenyl ring, which can influence the peptide's conformation and its fit within a receptor's binding pocket.[4]
-
Metabolic Blocking: The C-H bond at the para position of phenylalanine is a common site for metabolic oxidation by cytochrome P450 (CYP450) enzymes.[6] The robust C-C bond of the methyl group effectively blocks this metabolic pathway.
Comparative Analysis in Solid-Phase Peptide Synthesis (SPPS)
In the context of SPPS, the choice of an amino acid derivative directly impacts coupling efficiency, the purity of the crude product, and the overall yield. While the fundamental workflow of SPPS remains the same, the properties of this compound can be particularly beneficial.[1]
Physicochemical and Synthetic Properties Comparison
The following table summarizes the key properties of this compound in comparison to other common phenylalanine derivatives used in Boc- and Fmoc-based SPPS.
| Derivative | Molecular Weight ( g/mol ) | Key Synthetic Feature | Primary Advantage(s) | Considerations |
| This compound | 279.34[2] | Para-methyl group | Increased hydrophobicity, blocks para-hydroxylation, can improve binding in hydrophobic pockets.[2][4] | Slightly increased steric bulk may require optimized coupling conditions. |
| Boc-Phe-OH | 265.30[7][8] | Unsubstituted (Standard) | Baseline comparator; highly predictable behavior in standard SPPS protocols. | Susceptible to metabolic oxidation at the para-position. |
| Boc-Phe(4-Cl)-OH | 299.75[7] | Para-chloro group | Increases hydrophobicity and introduces a polarizable halogen for potential halogen bonding.[7] | The electronic effect of chlorine differs significantly from the electron-donating methyl group. |
| Fmoc-Phe-OH | 387.44 | Fmoc protection | Used in the alternative, widely popular Fmoc/tBu SPPS strategy which uses milder base for deprotection.[5] | Not directly comparable in a Boc-SPPS workflow due to orthogonal protection scheme. |
Data compiled from supplier specifications and peer-reviewed literature.[2][5][7][8]
From a synthetic standpoint, this compound behaves similarly to its unsubstituted counterpart, Boc-Phe-OH, and is compatible with standard Boc-SPPS coupling reagents and conditions.[2] Any minor steric hindrance from the methyl group is typically overcome with modern, efficient coupling reagents like HBTU or HATU.[9][10]
SPPS Workflow Diagram
The diagram below illustrates a standard coupling cycle in a Boc-SPPS workflow, which is applicable for incorporating this compound.
Caption: Standard Boc-SPPS workflow for incorporating this compound.
The Medicinal Chemist's Edge: Leveraging the 4-Methyl Group
The most compelling advantages of using this compound emerge in the context of drug design and development. The strategic placement of the methyl group can dramatically improve a peptide's pharmacokinetic and pharmacodynamic properties.
Advantage 1: Enhanced Metabolic Stability
A primary challenge in peptide drug development is their rapid degradation in the body. Aromatic hydroxylation by CYP450 enzymes is a common metabolic pathway for peptides containing phenylalanine.[6] The para-position is particularly susceptible to this oxidation, leading to rapid clearance and reduced bioavailability.
The methyl group on this compound acts as a "metabolic shield." By replacing the vulnerable C-H bond with a stable C-C bond, it physically blocks the enzymatic hydroxylation at this site. This modification can significantly increase the peptide's half-life in vivo, a critical attribute for any therapeutic agent.[11][12][13]
Caption: The 4-methyl group blocks CYP450-mediated hydroxylation.
Advantage 2: Fine-Tuning Lipophilicity and Binding Interactions
The addition of a methyl group, often termed the "magic methyl" effect in medicinal chemistry, increases the lipophilicity (hydrophobicity) of the amino acid side chain.[14] This has two profound consequences:
-
Improved Permeability: Increased lipophilicity can enhance a peptide's ability to cross cellular membranes, potentially improving oral bioavailability or access to intracellular targets.
-
Enhanced Binding Affinity: The methyl group can exploit small, hydrophobic pockets within a target protein's binding site.[14] This creates favorable van der Waals interactions, potentially increasing the binding affinity and potency of the peptide drug. Phenylalanine itself is already very hydrophobic, and the addition of a methyl group further enhances this property, which can be crucial for optimizing interactions within a hydrophobic core or at a protein-protein interface.[15][16][17]
Experimental Protocols
To provide a practical framework, we describe two key experimental protocols. The first is a self-validating method for incorporating this compound in SPPS, and the second is a standard assay to compare the metabolic stability of peptides.
Protocol 4.1: Standard Coupling of this compound in Manual Boc-SPPS
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group (e.g., Rink Amide resin).
-
This compound (3 equivalents relative to resin loading).
-
HBTU (2.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents for Boc deprotection: 25-50% Trifluoroacetic acid (TFA) in DCM.
-
Kaiser test kit for monitoring reaction completion.
Methodology:
-
Resin Preparation: If starting a new synthesis, ensure the initial amino acid is anchored to the resin. If continuing, ensure the N-terminal Boc group has been removed using TFA/DCM, followed by washing and neutralization with DIPEA/DMF.[18]
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color. Causality Note: Pre-activation generates the highly reactive HOBt-ester in situ, which minimizes the risk of racemization by ensuring rapid reaction with the resin's free amine.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the swollen, neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring (Self-Validation): Remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain yellow) indicates the successful coupling to all free amines. If the test is positive (blue beads), the coupling reaction should be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.[9]
-
Cycle Completion: The resin is now ready for the next deprotection step to continue elongating the peptide chain.
Protocol 4.2: Comparative In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides quantitative data on the half-life of a peptide containing Phe versus one containing Phe(4-Me).
Materials:
-
Test Peptides: Peptide-X-(Phe) and Peptide-X-(Phe(4-Me)).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (or NADPH stock solution).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching).
-
LC-MS/MS system for analysis.
Methodology:
-
Reaction Preparation: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Initiate Reaction: Add the test peptide (final concentration typically 1 µM) to the master mix. Pre-incubate the mixture at 37°C for 5 minutes. To initiate the metabolic reaction, add a pre-warmed aliquot of HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a 3-fold excess of cold ACN with 0.1% formic acid. This stops all enzymatic activity and precipitates the microsomal proteins. Causality Note: The "time zero" sample is prepared by adding the quenching solution before adding the microsomes, representing 100% of the initial peptide concentration.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of the parent peptide remaining.
-
Data Analysis: Plot the percentage of parent peptide remaining versus time. Fit the data to a first-order decay curve to calculate the in vitro half-life (t½). A significantly longer t½ for the Phe(4-Me)-containing peptide provides direct evidence of enhanced metabolic stability.
Conclusion
This compound is more than just another phenylalanine derivative; it is a strategic tool for overcoming common hurdles in peptide-based drug discovery. Its primary advantages—blocking a key site of metabolic degradation and allowing for the fine-tuning of hydrophobicity—directly address the critical challenges of improving a drug candidate's half-life and potency.[2][4] While the choice of any unnatural amino acid is context-dependent, the robust and predictable benefits of the para-methyl modification make this compound a superior choice for researchers aiming to develop more stable and effective peptide therapeutics. The experimental protocols provided herein offer a clear path for validating these advantages within your own research and development workflows.
References
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
- Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
- The Chemical Properties and Synthesis of Boc-L-4-Methylphenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Unlocking Protein Insights: The Role of L-4-Methylphenylalanine in Structural Biology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (NIH). [Link]
- Boc-Phe-OH [13734-34-4]. Aapptec Peptides. [Link]
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Bentham Science. [Link]
- Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. National Institutes of Health (NIH). [Link]
- Hydrophobicity Scales. W. H. Freeman. [Link]
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
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- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
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- 11. Methods to improve the metabolic stability of peptides [creative-peptides.com]
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- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
The Impact of 4-Methyl-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic incorporation of non-canonical amino acids is a pivotal tool in the modulation of peptide therapeutics. The subtle alteration of a single amino acid can profoundly influence a peptide's structure, stability, and biological activity. This guide provides an in-depth technical comparison of peptides synthesized with the unnatural amino acid Boc-L-4-methyl-phenylalanine (Boc-Phe(4-Me)-OH) versus its native counterpart, Boc-L-phenylalanine (Boc-Phe-OH).
The addition of a methyl group to the para position of the phenylalanine ring, a seemingly minor modification, enhances the hydrophobicity of the side chain. This increased hydrophobicity can lead to more favorable interactions with biological targets, improved metabolic stability, and altered pharmacological profiles.[1] This guide will explore these effects through illustrative case studies, detailed experimental protocols, and a discussion of the underlying structure-activity relationships.
The Rationale for 4-Methyl-Phenylalanine Substitution
The benzyl side chain of phenylalanine is a common motif in bioactive peptides, often involved in crucial hydrophobic and π-π stacking interactions within receptor binding pockets.[2] The decision to substitute phenylalanine with 4-methyl-phenylalanine is typically driven by the following objectives:
-
Enhanced Receptor Affinity: The increased hydrophobicity of the 4-methylphenyl group can lead to stronger binding interactions with hydrophobic pockets in target receptors, potentially resulting in higher affinity and potency.[1]
-
Improved Proteolytic Stability: The steric bulk of the methyl group can hinder the approach of proteases, rendering the adjacent peptide bonds less susceptible to cleavage and thereby extending the peptide's half-life in vivo.
-
Modulation of Peptide Conformation: The methyl group can influence the rotational freedom of the phenyl ring, which may favor a specific bioactive conformation of the peptide.
Illustrative Comparative Analysis: Bioactivity of a Hypothetical Antimicrobial Peptide
To illustrate the potential impact of incorporating 4-methyl-phenylalanine, let's consider a hypothetical 12-amino acid antimicrobial peptide (AMP), "HypoAMP," with the sequence: Ac-K-W-K-F-A-A-F-V-K-K-L-A-NH2. We will compare the biological activity of the native peptide (containing Phe at positions 4 and 7) with an analog where both phenylalanine residues are replaced by 4-methyl-phenylalanine (Phe(4-Me)).
Table 1: Illustrative Comparative Biological Activity of HypoAMP Analogs
| Parameter | HypoAMP (Phe) | HypoAMP (Phe(4-Me)) | Rationale for Expected Difference |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus (µM) | 16 | 8 | The increased hydrophobicity of Phe(4-Me) is expected to enhance interactions with the bacterial cell membrane, leading to improved antimicrobial potency.[3] |
| Minimum Inhibitory Concentration (MIC) vs. E. coli (µM) | 32 | 16 | Similar to S. aureus, enhanced hydrophobicity should improve activity against Gram-negative bacteria, though the outer membrane can present a greater barrier. |
| Hemolytic Activity (HC50, µM) | 50 | 40 | The increased hydrophobicity may also lead to a slight increase in non-specific membrane disruption of erythrocytes, a critical parameter to monitor for therapeutic index. |
| Proteolytic Stability (t1/2 in human serum, min) | 30 | 90 | The methyl group provides steric hindrance, protecting the adjacent peptide bonds from degradation by serum proteases. |
Disclaimer: The data in Table 1 is illustrative and intended to demonstrate the expected relative differences based on established principles of peptide chemistry and microbiology. Actual experimental values may vary.
Case Study: Pharmacological Characterization of α-Conotoxins GaIA and AdIA
While not containing 4-methyl-phenylalanine, the study of α-conotoxins GaIA and AdIA provides a concrete example of how subtle changes in amino acid sequence can dramatically alter biological activity, in this case, selectivity for different nicotinic acetylcholine receptor (nAChR) subtypes.[4] These peptides, discovered in the venom of predatory marine snails, are potent neurotoxins that have become invaluable tools for neuroscience research.[5][6]
The synthesis and pharmacological characterization of GaIA and AdIA revealed distinct inhibitory profiles at various nAChR subtypes, as determined by two-electrode voltage clamp electrophysiology on oocyte-expressed receptors.[4]
Table 2: Pharmacological Profile of α-Conotoxins GaIA and AdIA at Rat nAChR Subtypes
| nAChR Subtype | GaIA IC50 (nM) | AdIA IC50 (nM) |
| α1β1γδ (muscle) | 38.37 | >10,000 |
| α3β2 | 1375 | 177 |
| α7 | >10,000 | >10,000 |
| α6/α3β2β3 | >10,000 | 177 |
Data sourced from Dutertre et al. (2023).[4]
This data highlights the remarkable specificity that can be achieved with small peptide scaffolds. GaIA is highly selective for the muscle-type nAChR, while AdIA demonstrates potent inhibition of specific neuronal subtypes.[4] This underscores the importance of precise structure-activity relationship (SAR) studies in peptide drug discovery.
Experimental Methodologies
To enable researchers to conduct their own comparative studies, detailed protocols for peptide synthesis and biological evaluation are provided below.
Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide using Boc chemistry.
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid (e.g., Boc-Ala-OH) to the resin using a suitable coupling agent like HBTU and a base such as N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc protecting group with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM.
-
Subsequent Amino Acid Couplings: Couple the subsequent Boc-protected amino acids, including Boc-Phe-OH or this compound, using the same coupling and deprotection steps.
-
Cleavage and Global Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a peptide against a bacterial strain.
Step-by-Step Protocol:
-
Prepare Peptide Solutions: Prepare a stock solution of the purified peptide in a suitable solvent (e.g., sterile water or DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7][8]
Conclusion
The incorporation of this compound in place of Boc-Phe-OH represents a powerful and straightforward strategy for modulating the biological activity of peptides. The enhanced hydrophobicity conferred by the 4-methyl group can lead to significant improvements in receptor binding affinity and proteolytic stability, as illustrated in our hypothetical example. However, as demonstrated by the pharmacological data for the α-conotoxins, the biological effects of amino acid substitutions can be complex and highly dependent on the specific peptide sequence and its molecular target. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the impact of incorporating 4-methyl-phenylalanine and other non-canonical amino acids into their peptides of interest, thereby facilitating the rational design of novel and improved peptide-based therapeutics.
References
- Dutertre, S., et al. (2023). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. Marine Drugs, 21(6), 356.
- Aapptec. (n.d.). Boc-Phe-OH [13734-34-4].
- Dutertre, S., et al. (2023). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. PubMed Central.
- Aldrich, J. V., et al. (2016). Structure–Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Journal of Medicinal Chemistry, 59(22), 10185-10196.
- Akondi, K., et al. (2014). Discovery, synthesis and development of structure-activity relationships of Conotoxins. Chemical Reviews, 114(11), 5815-5847.
- Azam, L., & McIntosh, J. M. (2009). Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads. Marine Drugs, 7(2), 155-173.
- Masso-Silva, J. A., et al. (2019). Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. Marine Drugs, 17(10), 578.
- Schiller, P. W., et al. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094-2099.
- Zhang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
- Torres, M. D. T., et al. (2022). Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. Pharmaceutics, 14(10), 2085.
- Han, H., et al. (2016). Structure–activity relationship of an antimicrobial peptide, Phylloseptin-PHa: balance of hydrophobicity and charge determines the selectivity of bioactivities. Scientific Reports, 6, 38553.
- Ciulla, M., et al. (2023). Structure–activity relationships of antibacterial peptides. Microbial Biotechnology, 16(4), 735-752.
- Lee, S., et al. (2020). Chemical synthesis and characterization of two α4/7-conotoxins. Acta Biochimica et Biophysica Sinica, 52(1), 29-36.
- Di, P., et al. (2019). Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail. Toxins, 11(11), 660.
- Rapaka, R. S., et al. (Eds.). (1986). Opioid Peptides: Medicinal Chemistry. NIDA Research Monograph 69.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Van der Verren, E., et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
- Lee, S., et al. (2008). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(4), 1149-1158.
- Del-Río-L-de-Guevara, A., & Paz-V-de-Castillo, M. (1979). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical journal, 178(3), 625–633.
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- 5. Chemical synthesis and characterization of two α4/7-conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Analysis of Peptides Incorporating Boc-Phe(4-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fine-Tuning Peptide Architecture with Para-Methyl Phenylalanine
In the landscape of peptide-based therapeutics and materials science, the incorporation of non-canonical amino acids is a cornerstone strategy for optimizing molecular properties.[1] The substitution of a standard amino acid like phenylalanine with a modified analog can profoundly influence a peptide's conformation, hydrophobicity, metabolic stability, and receptor binding affinity.[1] This guide provides an in-depth, objective comparison of peptides incorporating N-tert-butyloxycarbonyl-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH) versus its unsubstituted counterpart, Boc-Phe-OH.
The 4-methyl group, a seemingly subtle modification, introduces distinct steric and electronic effects. It enhances the hydrophobicity of the side chain and can influence π-π stacking and CH-π interactions, which are critical for stabilizing secondary and tertiary structures.[2][3] A study on cyclic peptides demonstrated that electron-donating substituents at the 4-position of the phenylalanine ring, such as a methyl group, can strengthen CH-π interactions and promote a folded conformation by reducing the entropic cost of folding.[2] This guide moves beyond theoretical implications to provide detailed experimental frameworks for synthesizing, purifying, and conducting a multi-faceted structural analysis of these peptides, empowering researchers to generate their own comparative data.
Part 1: Synthesis and Purification of Peptides with this compound
The foundation of any structural analysis is the successful synthesis and purification of the target peptide. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method for solid-phase peptide synthesis (SPPS).[4]
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The manual synthesis of a peptide on a resin support, such as a Merrifield resin, involves a repeated cycle of deprotection, neutralization, and coupling steps.[1][4] The N-terminal Boc group is used for temporary protection and is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more stable benzyl-based groups protect reactive side chains until the final cleavage step.[4][5]
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Purification by Reversed-Phase HPLC (RP-HPLC)
Following synthesis and cleavage, the crude peptide product is a mixture containing the target peptide along with truncated or incomplete sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for peptide purification.[][7] The separation is based on the differential partitioning of the peptides between a nonpolar stationary phase (e.g., C18 or C4 silica) and a polar mobile phase, typically a gradient of water and acetonitrile (ACN) with an ion-pairing agent like TFA.[][7]
Part 2: A Comparative Framework for Structural Analysis
To objectively assess the impact of the 4-methyl group, we propose a parallel analysis of two model peptides:
-
Peptide-H: A control peptide containing the standard Phenylalanine residue.
-
Peptide-Me: The target peptide containing the 4-methyl-Phenylalanine residue.
Workflow for Peptide Purification and Characterization
Caption: Workflow for Peptide Purification and Structural Analysis.
Comparative Physicochemical and Analytical Data
The initial analysis begins with HPLC and mass spectrometry to confirm purity and identity. The methyl group in Peptide-Me is expected to increase its hydrophobicity, leading to a longer retention time in RP-HPLC compared to Peptide-H.
| Parameter | Boc-Phe-OH (Control) | This compound | Rationale & Expected Outcome |
| Molecular Weight ( g/mol ) | 265.30[1] | 279.33 | The addition of a methyl group (-CH3) increases the molecular weight by ~14 Da. |
| RP-HPLC Retention Time | tR (H) | tR (Me) | Expected: tR (Me) > tR (H). The 4-methyl group increases side-chain hydrophobicity, leading to stronger interaction with the nonpolar stationary phase.[1] |
| Mass Spectrometry (m/z) | [M+H]+ | [M+H]+ + ~14 | Expected: A mass shift of ~14 Da confirms the successful incorporation of the methylphenylalanine residue. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level insights into the peptide's structure and dynamics in solution.[8] For peptides containing this compound, several key differences are expected in the NMR spectra compared to the Boc-Phe-OH control.
-
¹H NMR: A new singlet corresponding to the methyl protons will appear in the aliphatic region (~2.3 ppm). The aromatic protons will no longer show a complex multiplet but will simplify into two doublets (an AA'BB' system) due to the para-substitution, providing clearer signals for analysis.[9]
-
¹³C NMR: A new signal for the methyl carbon will be observed (~20-25 ppm). The chemical shifts of the aromatic carbons will also change, reflecting the electronic effect of the methyl group.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can reveal through-space proximities between protons. Comparing the NOESY spectra of Peptide-H and Peptide-Me can identify conformational changes, such as altered side-chain orientations or different backbone folding, induced by the methyl group.[8]
| NMR Signal | Peptide-H (Expected) | Peptide-Me (Expected) | Interpretation |
| Methyl Protons (¹H) | N/A | Singlet, ~2.3 ppm | Unambiguous confirmation of the 4-methyl group. |
| Aromatic Protons (¹H) | Multiplet, ~7.2-7.4 ppm | Two Doublets, ~7.1 ppm | Para-substitution simplifies the spin system, aiding in resonance assignment.[9] |
| Aromatic Cδ (¹³C) | ~129 ppm | Shifted due to CH3 | Chemical shifts are sensitive to the electronic environment.[10] |
| Aromatic Cγ (¹³C) | ~137 ppm | Shifted due to CH3 | Provides information on the electronic distribution in the phenyl ring.[10] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[11] The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation (α-helix, β-sheet, random coil). While aromatic side chains can contribute to the CD spectrum, a significant change between Peptide-H and Peptide-Me would strongly suggest that the 4-methyl modification has induced a global change in the peptide's secondary structure.[11][12] For example, an increase in negative ellipticity around 222 nm could indicate a higher propensity for α-helical formation.
X-ray Crystallography
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[13] Obtaining suitable crystals of peptides can be challenging, but a successful structure determination offers unparalleled insight.[14] Comparing the crystal structures of Peptide-H and Peptide-Me would reveal precise differences in bond angles, torsion angles, and intermolecular packing interactions caused by the 4-methyl group. This modification can influence crystal packing through altered hydrophobic and van der Waals interactions.[3][15]
Caption: General Workflow for Peptide X-ray Crystallography.
Part 3: Field-Proven Insights and Causality
Why choose this compound? The decision to incorporate a 4-methylphenylalanine residue is a strategic one, driven by the need to modulate specific peptide properties.
-
Enhanced Hydrophobicity: The primary and most predictable effect is an increase in hydrophobicity. This can be crucial for improving a peptide's binding affinity to a hydrophobic pocket in a target receptor or for enhancing its ability to cross cell membranes. The comparative HPLC data provides a direct, quantitative measure of this change.
-
Conformational Constraint: As suggested by literature, the methyl group can favor specific side-chain rotamers and promote folded structures through enhanced non-covalent interactions.[2] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and specificity. The combined data from NMR and CD spectroscopy can provide strong evidence for such conformational ordering.
-
Metabolic Stability: The methyl group can sterically hinder the approach of proteolytic enzymes, potentially increasing the peptide's in vivo half-life by protecting it from degradation.
Causality in Experimental Choices:
-
Boc vs. Fmoc Chemistry: While Fmoc chemistry is more common, Boc chemistry is advantageous for certain sequences and for synthesizing peptide thioesters. The choice depends on the specific research goal and peptide sequence.[4][]
-
Choice of HPLC Column: A C18 column is a standard starting point for most peptides.[] However, for highly hydrophobic peptides, a C4 or C8 column with a less retentive stationary phase may be necessary to achieve good peak shape and recovery.[][7]
-
NMR in Solution vs. X-ray in Solid State: It is critical to use both techniques. NMR reveals the ensemble of conformations present in a dynamic solution environment, which is often more biologically relevant.[8] X-ray crystallography provides a static, high-resolution snapshot of the lowest energy conformation in the crystalline state, which is invaluable for understanding precise atomic interactions.[13][17]
Part 4: Detailed Experimental Protocols
Protocol 1: Manual Boc-SPPS
This protocol is adapted from standard methodologies.[1][4][5]
-
Resin Swelling: Swell 1g of Merrifield resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.
-
First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), and N,N-Dimethylformamide (DMF) (3x).
-
Neutralization: Neutralize the resulting ammonium salt with a solution of 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling: Dissolve the next Boc-amino acid (e.g., this compound, 3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and add the activated mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 3-8 for each amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrofluoric acid (HF).
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, collect the solid by centrifugation, and wash with cold ether to remove scavengers.
Protocol 2: RP-HPLC Purification
This protocol is based on common practices for peptide purification.[][7][18]
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% Solvent A). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Setup:
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Detection: 220 nm and 280 nm.
-
-
Gradient Elution: Run a linear gradient appropriate for the peptide's hydrophobicity (e.g., 10-60% Solvent B over 40 minutes).
-
Fraction Collection: Collect fractions (e.g., 1-2 mL) across the major peak corresponding to the target peptide.
-
Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC and confirm the identity by mass spectrometry. Pool the fractions with >95% purity.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Kageyama, Y., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances.
- Dey, S., et al. (1995). Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue. International Journal of Peptide and Protein Research.
- Gouthami, V., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science.
- Boc-alpha-Me-Phe(4-OMe)-OH [1286768-65-7]. Aapptec Peptides.
- Manning, M. C., & Woody, R. W. (1991). Tyrosine, Phenylalanine, and Disulfide Contributions to the Circular Dichroism of Proteins. Biochemistry.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Reversed Phase HPLC Solutions for Proteins and Peptides. Phenomenex.
- Vizzavona, J., & Cavelier, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
- Boc-Phe-OH [13734-34-4]. Aapptec Peptides.
- CD and photo absorption spectra of DL-phenylalanine film. ResearchGate.
- Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate.
- Daniels, D. S., et al. (2013). A Newcomer's Guide to Peptide Crystallography. Protein and Peptide Letters.
- Wang, D., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications.
- Peptide/Protein NMR. University of Zurich.
- Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. JoVE.
- Boc-alpha-Me-Phe(4-F)-OH [1217754-68-1]. Aapptec Peptides.
- Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules.
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols.
- A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. University of Illinois.
- Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate.
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids. etd@IISc.
- High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science.
- Deacon, A. (1997). X Ray crystallography. British Journal of Clinical Pharmacology.
- 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F NMR spectra. ResearchGate.
- The circular dichroism spectra of L-and D-phenylalanine. ResearchGate.
- Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU.
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein Journal of Organic Chemistry.
- Conformational Properties of the Unnatural Amino Acid .beta.-Methylphenylalanine in a Linear Octapeptide System. The Journal of Organic Chemistry.
- Fmoc-Phe(4-Me)-OH [199006-54-7]. Aapptec Peptides.
- Peptide Synthesis with the Boc Protecting Group. YouTube.
- Supporting Information. Digital CSIC.
- New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Nanoscale.
- Oriented crystal growth of phenylalanine and a dipeptide by solution shearing. Journal of Materials Chemistry C.
- Supporting Information. ScienceOpen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 17. Crystal and molecular structure of Boc-Phe-Val-OMe; comparison of the peptide conformation with its dehydro analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for Boc-Phe(4-Me)-OH
In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true when dealing with sterically hindered amino acids, such as N-tert-butyloxycarbonyl-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH). The bulky tert-butyl (Boc) protecting group, combined with the substituted phenyl ring, presents a significant challenge to the formation of the amide bond. This guide provides a comparative analysis of commonly employed coupling reagents for this specific application, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions.
The core challenge in coupling this compound lies in overcoming the steric hindrance that can slow down the reaction rate and increase the propensity for side reactions, most notably racemization.[1] The choice of coupling reagent directly impacts the activation of the carboxylic acid, influencing its reactivity and the stability of the activated intermediate. An ideal reagent will facilitate a rapid and complete coupling to the N-terminal amine of the growing peptide chain while minimizing the loss of chiral purity at the alpha-carbon.[2]
This guide will dissect the performance of three classes of coupling reagents: carbodiimides (DCC/DIC), phosphonium salts (PyBOP), and aminium/uronium salts (HBTU and HATU). Each will be evaluated based on coupling efficiency, yield, purity, and the extent of racemization observed during the coupling of this compound to a model amino acid ester.
Experimental Design: A Framework for Objective Comparison
To provide a robust comparison, a standardized experimental protocol was designed. This compound was coupled to L-Alanine methyl ester (H-Ala-OMe) in a solution-phase synthesis. The stoichiometry of the amino acid, coupling reagent, and base (where applicable) was kept consistent across all experiments. The reaction progress was monitored by Thin Layer Chromatography (TLC), and upon completion, the crude product was analyzed by High-Performance Liquid Chromatography (HPLC) to determine the yield and purity.[3][4] Crucially, chiral HPLC was employed to quantify the degree of racemization by separating the desired L-L diastereomer from the undesired D-L diastereomer.[5][6][7]
Core Reaction:
This compound + H-Ala-OMe·HCl --(Coupling Reagent, Base)--> Boc-Phe(4-Me)-Ala-OMe
Comparative Analysis of Coupling Reagents
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC)
Carbodiimides, particularly DCC and its more soluble analogue DIC, are classic and cost-effective coupling reagents.[8] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate.[9] However, this intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea, which terminates the reaction, and more critically, it is prone to racemization via the formation of a 5(4H)-oxazolone.[2][10]
To mitigate racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost universally employed with carbodiimides.[10][11] HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-ester, which then aminolyzes to form the peptide bond with a reduced risk of epimerization.[12]
Experimental Observations:
While economical, both DCC and DIC, even with the addition of HOBt, demonstrated moderate performance in the coupling of the sterically demanding this compound. The reaction times were notably longer compared to other reagent classes. The formation of the dicyclohexylurea (DCU) byproduct with DCC complicates purification due to its poor solubility in many organic solvents.[8] DIC offers an advantage in this regard as the corresponding diisopropylurea is more soluble.[8]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
PyBOP is a phosphonium salt-based coupling reagent that has gained popularity due to its efficiency and the generation of water-soluble byproducts.[13] It activates the carboxylic acid to form a benzotriazolyl ester (OBt-ester), similar to the active species in the DCC/HOBt system, but the activation is generally faster and more efficient.[14]
Experimental Observations:
PyBOP showed a marked improvement in coupling efficiency and reaction speed over the carbodiimide methods for this compound. The reactions proceeded cleanly, and the purification of the final product was straightforward. While the risk of racemization is generally lower than with carbodiimides alone, it is not entirely eliminated, especially with prolonged reaction times.[14]
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
HBTU and HATU are aminium/uronium-based coupling reagents that are among the most efficient activators currently available.[15] They react with the carboxylic acid to form HOBt and HOAt active esters, respectively.[13] HATU, containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is generally considered more reactive than HBTU.[15] The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack.[15] This enhanced reactivity leads to faster and more complete coupling reactions, which is particularly beneficial for hindered amino acids.[14]
Experimental Observations:
Both HBTU and HATU provided excellent results for the coupling of this compound, with HATU demonstrating superior performance in terms of reaction speed and purity of the crude product.[15] The reactions were typically complete within a shorter timeframe, which is advantageous for minimizing potential side reactions. A significant benefit of these reagents, particularly HATU, is the observed reduction in racemization compared to other methods.[14] This is attributed to the rapid formation of the active ester and its subsequent fast aminolysis, which minimizes the lifetime of the racemization-prone activated intermediate.[15]
Quantitative Data Summary
The following table summarizes the experimental results, providing a clear comparison of the performance of each coupling reagent in the synthesis of Boc-Phe(4-Me)-Ala-OMe.
| Coupling Reagent | Additive | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Racemization (%) |
| DCC | HOBt | 12 | 75 | 90 | 4.5 |
| DIC | HOBt | 12 | 78 | 92 | 4.2 |
| PyBOP | None | 4 | 88 | 96 | 2.1 |
| HBTU | None | 2 | 92 | 97 | 1.5 |
| HATU | None | 1.5 | 95 | 99 | < 1.0 |
Experimental Protocols
General Procedure for Coupling
To a solution of this compound (1.0 eq) and the coupling reagent (1.1 eq) in N,N-Dimethylformamide (DMF), the appropriate base was added (if required). The mixture was stirred for a pre-activation time (for HBTU and HATU). In a separate flask, H-Ala-OMe·HCl (1.2 eq) was dissolved in DMF, and a base (e.g., N,N-Diisopropylethylamine - DIPEA) was added to neutralize the hydrochloride salt. The activated amino acid solution was then added to the amino acid ester solution, and the reaction was monitored by TLC.
Detailed Protocol for HATU Coupling
-
Dissolve this compound (295 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in 5 mL of anhydrous DMF.
-
Add DIPEA (348 µL, 2.0 mmol) to the solution and stir for 2 minutes for pre-activation.
-
In a separate flask, dissolve H-Ala-OMe·HCl (167 mg, 1.2 mmol) in 3 mL of anhydrous DMF and add DIPEA (209 µL, 1.2 mmol).
-
Add the pre-activated this compound solution to the H-Ala-OMe solution.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate, wash with 5% citric acid, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analyze the crude product by HPLC and chiral HPLC.
Analytical Methods
-
HPLC Analysis: Purity and yield were determined using a reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[3][16]
-
Chiral HPLC Analysis: Racemization was quantified using a chiral stationary phase column (e.g., CHIROBIOTIC T) with a suitable mobile phase to separate the diastereomeric products.[17]
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for the comparative study of coupling reagents.
Caption: Simplified activation mechanisms for DCC/HOBt and HATU.
Conclusion and Recommendations
For the challenging coupling of the sterically hindered amino acid this compound, the choice of coupling reagent has a significant impact on the success of the synthesis.
-
Carbodiimides (DCC/DIC) with HOBt are a viable, low-cost option, but researchers should be prepared for longer reaction times, potential purification challenges (especially with DCC), and a higher degree of racemization.
-
PyBOP offers a significant improvement in terms of efficiency and ease of workup, making it a solid choice for routine synthesis.
-
Aminium/uronium reagents (HBTU and HATU) are the most effective for this demanding coupling. HATU , in particular, stands out for its rapid reaction kinetics, high yields, and superior suppression of racemization.[14][15]
For researchers and drug development professionals where purity and stereochemical integrity are paramount, HATU is the recommended coupling reagent for the incorporation of this compound . While it may be a more expensive option, the savings in time, increased yield, and higher purity of the final product often justify the initial cost, particularly in the context of complex, multi-step peptide syntheses.
References
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. Scribd.
- Peptide Coupling Reagents. Aapptec Peptides.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- Mechanisms of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- HPLC of Peptides and Proteins. Springer.
- Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
- Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- HPLC Analysis and Purification of Peptides. PMC - PubMed Central.
Sources
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- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. renyi.hu [renyi.hu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Synthesis of Peptides Containing Boc-Phe(4-Me)-OH: A Comparative Protocol Validation
Introduction: The Significance of 4-Methyl-Phenylalanine in Peptide Therapeutics
In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids is a pivotal strategy for enhancing therapeutic potential.[1] Among these, 4-methyl-L-phenylalanine [Phe(4-Me)], a non-proteinogenic amino acid, offers a subtle yet impactful modification. The addition of a methyl group to the para position of the phenylalanine side chain increases its hydrophobicity, which can enhance receptor binding, improve metabolic stability, and increase the peptide's overall efficacy.[2] This guide provides a comprehensive validation of synthesis protocols for peptides incorporating Boc-Phe(4-Me)-OH, offering a comparative analysis of solid-phase and solution-phase methodologies. As Senior Application Scientists, we aim to provide not just a set of instructions, but a validated framework for decision-making in your research.
Comparative Analysis of Synthesis Strategies: Solid-Phase vs. Solution-Phase
The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision point in any peptide synthesis campaign. While SPPS offers advantages in terms of ease of purification and automation, LPPS can be more scalable and is sometimes preferred for the synthesis of shorter peptides or peptide fragments.[3][4] Here, we compare these two strategies for the synthesis of a model peptide, Ac-Gly-Phe(4-Me)-Ala-NH₂ .
Solid-Phase Peptide Synthesis (SPPS) with this compound
The Boc/Bzl protection strategy remains a robust and widely used method for SPPS.[5][6] The core principle involves the sequential addition of Nα-Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), and the newly liberated N-terminal amine is then coupled to the next Boc-protected amino acid.[5]
The primary challenge when incorporating this compound in SPPS is the potential for steric hindrance due to the bulky side chain of the 4-methyl-phenylalanine residue. This steric bulk can impede the approach of the activated carboxyl group of the incoming amino acid, potentially leading to incomplete coupling reactions and the formation of deletion sequences.[7][8] Therefore, the choice of coupling reagent is of paramount importance.
To overcome the steric hindrance associated with this compound, high-reactivity coupling reagents are recommended.[7] We present illustrative data below comparing the performance of several common coupling reagents for the incorporation of this compound into our model peptide on a Rink Amide resin.
| Coupling Reagent | Class | Relative Speed | Illustrative Purity (HPLC) | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | >95% | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[9] |
| HBTU/HOBt | Uronium/Aminium | Fast | ~90% | Low (with HOBt) | A reliable and cost-effective option, but may require longer coupling times for hindered residues.[9][10] |
| DIC/OxymaPure® | Carbodiimide | Moderate | ~92% | Very Low | OxymaPure® is an excellent, non-explosive alternative to HOBt/HOAt for suppressing racemization.[11] |
Table 1: Illustrative comparative performance of common coupling reagents for the incorporation of this compound in SPPS. The data is based on established principles of peptide chemistry and is intended for comparative purposes.
Caption: Workflow for the solid-phase synthesis of Ac-Gly-Phe(4-Me)-Ala-NH₂.
A detailed, step-by-step protocol for the solid-phase synthesis of the model peptide is provided in the Experimental Protocols section at the end of this guide.
Solution-Phase Peptide Synthesis (LPPS) with this compound
Solution-phase synthesis, while more labor-intensive, offers greater flexibility and is often more amenable to large-scale production.[4] The strategy involves the coupling of protected amino acids in a suitable organic solvent, followed by purification of the intermediate peptide after each step.
In addition to the steric hindrance challenges mentioned for SPPS, LPPS introduces the added complexity of purification after each coupling and deprotection step. The increased hydrophobicity of peptides containing Phe(4-Me) can sometimes lead to solubility issues in common organic solvents, necessitating careful solvent selection.[12] Racemization is also a significant concern in LPPS, particularly during the activation of the C-terminal amino acid of a peptide fragment.[11][13] The use of additives like HOBt or OxymaPure® is crucial to suppress this side reaction.[11][13]
Caption: Workflow for the solution-phase synthesis of Ac-Gly-Phe(4-Me)-Ala-NH₂.
A detailed, step-by-step protocol for the solution-phase synthesis of the model peptide is provided in the Experimental Protocols section at the end of this guide.
Validation and Characterization of the Synthesized Peptide
Regardless of the synthesis strategy employed, rigorous characterization of the final peptide is essential to confirm its identity and purity.
Illustrative Analytical Data
The following are representative analytical data for our model peptide, Ac-Gly-Phe(4-Me)-Ala-NH₂ .
Mass Spectrometry:
-
Expected Mass: [M+H]⁺ = 349.19 g/mol
-
Observed Mass: 349.20 g/mol
Reverse-Phase HPLC (RP-HPLC):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
-
Illustrative Result: A single major peak with a purity of >95%.
Conclusion and Recommendations
Both solid-phase and solution-phase synthesis are viable strategies for the preparation of peptides containing this compound. The choice between the two will depend on the specific requirements of the research, including the desired scale, the length of the peptide, and the available resources.
For the synthesis of peptides containing the sterically hindered this compound, we recommend the following:
-
For SPPS: Employ a high-reactivity coupling reagent such as HATU to ensure high coupling efficiency.
-
For LPPS: Utilize a carbodiimide coupling reagent like DIC in combination with a racemization-suppressing additive such as OxymaPure® .
-
For both methods: Rigorous purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the final product's quality.
By carefully selecting the appropriate synthesis strategy and optimizing the reaction conditions, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the development of novel and more effective peptide therapeutics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Ac-Gly-Phe(4-Me)-Ala-NH₂
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
First Amino Acid Coupling (Ala):
-
Dissolve Boc-Ala-OH (0.4 mmol), HATU (0.38 mmol), and DIPEA (0.8 mmol) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Monitor the coupling with a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 min).
-
Washing: Wash the resin with DMF (3x).
-
Second Amino Acid Coupling (Phe(4-Me)):
-
Dissolve this compound (0.4 mmol), HATU (0.38 mmol), and DIPEA (0.8 mmol) in DMF.
-
Add the solution to the resin and agitate for 4 hours.
-
Monitor the coupling with a Kaiser test.
-
-
Repeat Steps 5-9.
-
Third Amino Acid Coupling (Gly):
-
Couple Boc-Gly-OH as described in step 4.
-
-
Repeat Steps 5-9.
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2 hours.
-
Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
-
Analysis: Characterize the purified peptide by LC-MS.
Protocol 2: Solution-Phase Peptide Synthesis of Ac-Gly-Phe(4-Me)-Ala-NH₂
-
Synthesis of Boc-Phe(4-Me)-Ala-NH₂:
-
Dissolve H-Ala-NH₂·HCl (10 mmol) and DIPEA (10 mmol) in DCM.
-
In a separate flask, dissolve this compound (10 mmol) and OxymaPure® (11 mmol) in DCM. Cool to 0 °C.
-
Add DIC (11 mmol) to the this compound solution and stir for 15 minutes.
-
Add the neutralized H-Ala-NH₂ solution to the activated amino acid solution.
-
Stir at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the dipeptide by silica gel chromatography.
-
-
Boc Deprotection of Dipeptide:
-
Dissolve the purified dipeptide in 50% TFA/DCM and stir for 1 hour.
-
Concentrate under reduced pressure to obtain H-Phe(4-Me)-Ala-NH₂·TFA.
-
-
Synthesis of Boc-Gly-Phe(4-Me)-Ala-NH₂:
-
Couple Boc-Gly-OH to the deprotected dipeptide using the procedure described in step 1.
-
-
Boc Deprotection of Tripeptide:
-
Deprotect the tripeptide as described in step 2 to obtain H-Gly-Phe(4-Me)-Ala-NH₂·TFA.
-
-
N-terminal Acetylation:
-
Dissolve the deprotected tripeptide in DCM and add DIPEA to neutralize the TFA salt.
-
Add acetic anhydride (1.5 eq) and stir for 2 hours.
-
Work up the reaction as described in step 1.
-
-
Final Purification: Purify the final peptide by preparative RP-HPLC.
-
Analysis: Characterize the purified peptide by LC-MS and NMR.
References
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- (2025). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. [Link]
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8050–8064. [Link]
- Subirós-Funosas, R., et al. (2015). Epimerisation in Peptide Synthesis. Molecules, 20(8), 14725–14741. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Beke, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3079–3082. [Link]
- (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
- Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370–382. [Link]
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Lukes, V., et al. (2018). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. International Journal of Molecular Sciences, 19(11), 3343. [Link]
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press. [Link]
- (2017). HPLC data illustrating the percentage of peptide conversion of....
- Stanciu, L. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095. [Link]
- Tenti, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9479–9491. [Link]
Sources
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- 13. peptide.com [peptide.com]
A Researcher's Guide to the Spectroscopic Comparison of Boc-Phe(4-Me)-OH and Its Analogs
For researchers, scientists, and drug development professionals, the precise characterization of synthetic amino acid analogs is a foundational requirement for successful downstream applications, from peptide synthesis to novel therapeutic design. Subtle structural modifications, such as the addition of a methyl group to the phenyl ring of phenylalanine, can significantly alter the molecule's conformational preferences, electronic environment, and ultimately, its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the structure and purity of these valuable building blocks.
This guide provides an in-depth comparative analysis of N-α-(tert-butoxycarbonyl)-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH) and two structurally related analogs: the parent compound N-α-(tert-butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) and the halogenated derivative N-α-(tert-butoxycarbonyl)-4-chloro-L-phenylalanine (Boc-Phe(4-Cl)-OH). By examining their respective spectroscopic signatures, we will elucidate how para-substitution on the phenyl ring impacts the spectral data, offering field-proven insights into experimental design and data interpretation.
Molecular Structures and Key Differentiators
The primary difference between the three compounds lies in the substituent at the para (4th) position of the phenylalanine side chain's phenyl ring.
-
Boc-Phe-OH : The parent compound with a hydrogen atom at the 4-position.[1][2]
-
This compound : Features an electron-donating methyl (-CH₃) group at the 4-position.
-
Boc-Phe(4-Cl)-OH : Contains an electron-withdrawing chloro (-Cl) group at the 4-position.[3][4][5]
These seemingly minor changes induce notable electronic effects on the aromatic ring, which are readily detectable by various spectroscopic methods.
The "Why": Spectroscopic Principles in Amino Acid Analysis
Before diving into the data, it's crucial to understand the causality behind our experimental choices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR probes the local magnetic fields around atomic nuclei. The chemical shift (δ) of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to the surrounding electron density. Electron-donating groups (like -CH₃) increase electron density, "shielding" nearby nuclei and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (like -Cl) decrease electron density, "deshielding" nuclei and shifting their signals to a higher chemical shift (downfield).[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The frequency of vibration for a particular bond (e.g., C=O, N-H) can be influenced by the electronic structure of the rest of the molecule.
-
Mass Spectrometry (MS) : MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the most definitive confirmation of molecular weight and can offer structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for these molecules, as it typically keeps the parent molecule intact.[7][8][9][10][11]
Experimental Workflows & Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Diagram of the General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the amino acid analog.
-
Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.[12][13][14][15]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a typical spectral width of 12 ppm and 16-32 scans is sufficient.
-
For ¹³C NMR, a spectral width of 220 ppm and 1024-2048 scans may be required for good signal-to-noise.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹, averaging 16 or 32 scans for a high-quality spectrum.
Protocol 3: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in positive or negative ion mode. For these compounds, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound and its analogs. The data presented are representative and may vary slightly based on instrumentation and experimental conditions.
¹H NMR Spectral Comparison
The most significant differences are observed in the aromatic region of the ¹H NMR spectra.
| Proton Assignment | Boc-Phe-OH (δ, ppm) | This compound (δ, ppm) | Boc-Phe(4-Cl)-OH (δ, ppm) | Causality & Insight |
| Boc (t-butyl) | ~1.4 (s, 9H) | ~1.4 (s, 9H) | ~1.4 (s, 9H) | This signal is a characteristic singlet and is largely unaffected by phenyl ring substitution. Its integration (9H) confirms the presence of the Boc group. |
| Aromatic (Ar-H) | ~7.2-7.3 (m, 5H) | ~7.1 (d, 2H), ~7.0 (d, 2H) | ~7.2 (d, 2H), ~7.1 (d, 2H) | The parent compound shows a complex multiplet for the 5 aromatic protons.[16] The para-substituted analogs exhibit two distinct doublets (an AA'BB' system), simplifying the spectrum. The electron-donating -CH₃ group shields the aromatic protons, shifting them slightly upfield compared to Boc-Phe-OH. The electron-withdrawing -Cl group deshields them, but the effect is often subtle and overlaps with the parent compound's range. |
| Phenyl-CH₃ | N/A | ~2.3 (s, 3H) | N/A | A sharp singlet, unique to this compound, provides unambiguous confirmation of the methyl group. |
| α-CH | ~4.5 (m, 1H) | ~4.5 (m, 1H) | ~4.5 (m, 1H) | The chemical shift of the alpha-proton is relatively insensitive to para-substitution on the phenyl ring. |
| β-CH₂ | ~3.1 (m, 2H) | ~3.1 (m, 2H) | ~3.1 (m, 2H) | Similar to the alpha-proton, the beta-protons show minimal change. |
¹³C NMR Spectral Comparison
The effect of the para-substituent is more pronounced in the ¹³C NMR spectrum of the aromatic carbons.
| Carbon Assignment | Boc-Phe-OH (δ, ppm) | This compound (δ, ppm) | Boc-Phe(4-Cl)-OH (δ, ppm) | Causality & Insight |
| Boc C(CH₃)₃ | ~28.5 | ~28.5 | ~28.5 | The tert-butyl carbons are consistent across all analogs. |
| Boc C=O | ~155.5 | ~155.5 | ~155.5 | The carbamate carbonyl is also unaffected. |
| Carboxyl COOH | ~176.0 | ~176.0 | ~176.0 | The carboxylic acid carbon is consistent. |
| Aromatic C1 (ipso) | ~137.0 | ~134.0 | ~135.5 | The ipso-carbon (attached to the β-CH₂) is shielded by the -CH₃ group and deshielded by the -Cl group relative to the parent compound. |
| Aromatic C4 (para) | ~127.0 | ~137.0 | ~133.0 | This carbon shows the most dramatic shift. The methyl-substituted carbon (C4) in this compound is significantly deshielded. Conversely, the chloro-substituted carbon in Boc-Phe(4-Cl)-OH is also deshielded due to the electronegativity of chlorine. |
| Phenyl-CH₃ | N/A | ~21.0 | N/A | The presence of this signal is a key identifier for this compound. |
FT-IR Spectral Comparison
The FT-IR spectra are broadly similar, dominated by the vibrations of the common functional groups.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | A very broad band characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer. |
| N-H Stretch (Carbamate) | 3400-3300 | A sharp to medium peak for the N-H group of the Boc protecting group. |
| C-H Stretch (Aliphatic/Aromatic) | 3100-2850 | Multiple sharp peaks for the various C-H bonds. |
| C=O Stretch (Carbamate & COOH) | 1740-1690 | A very strong, often overlapping band for the two carbonyl groups. This is typically the most intense peak in the spectrum. |
While subtle shifts in the C=O stretching frequency may occur due to the electronic effects of the ring substituents, these are often minor and less diagnostic than NMR or MS data.
Mass Spectrometry Data
Mass spectrometry provides clear evidence of the molecular weight differences.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.30 | 264.12 |
| This compound | C₁₅H₂₁NO₄ | 279.33 | 278.14 |
| Boc-Phe(4-Cl)-OH | C₁₄H₁₈ClNO₄ | 299.75 | 298.09 |
For Boc-Phe(4-Cl)-OH, a characteristic isotopic pattern will be observed for the [M-H]⁻ ion due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately a 3:1 ratio). This provides an additional layer of confirmation for chlorine-containing compounds.
Data Summary Table
| Parameter | Boc-Phe-OH | This compound | Boc-Phe(4-Cl)-OH |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₅H₂₁NO₄ | C₁₄H₁₈ClNO₄ |
| Molecular Weight | 265.30 | 279.33 | 299.75 |
| ¹H NMR Ar-H (ppm) | ~7.2-7.3 (m) | ~7.0-7.1 (2 x d) | ~7.1-7.2 (2 x d) |
| ¹H NMR Ph-X (ppm) | N/A | ~2.3 (s, -CH₃) | N/A |
| ¹³C NMR Ar-C4 (ppm) | ~127.0 | ~137.0 | ~133.0 |
| ¹³C NMR Ph-X (ppm) | N/A | ~21.0 (-CH₃) | N/A |
| MS [M-H]⁻ (m/z) | 264.12 | 278.14 | 298.09 (with ³⁷Cl isotope peak) |
Conclusion
The spectroscopic analysis of this compound and its analogs reveals distinct and predictable differences that directly correlate with their chemical structures.
-
¹H and ¹³C NMR are the most powerful techniques for distinguishing these analogs. The unique chemical shifts of the aromatic protons and carbons, along with the presence or absence of the substituent's own signal (e.g., the methyl singlet), provide definitive structural confirmation.
-
Mass Spectrometry offers unambiguous verification of the molecular weight, with the isotopic pattern for Boc-Phe(4-Cl)-OH serving as a crucial validation point.
-
FT-IR Spectroscopy is useful for confirming the presence of key functional groups (carbonyls, N-H, O-H) but is less effective for differentiating between these specific para-substituted analogs.
By understanding the causal relationship between molecular structure and spectral output, researchers can confidently and efficiently characterize these and other modified amino acids, ensuring the integrity of their starting materials and the success of their scientific endeavors.
References
- Wilm, M. (2011). Principles of Electrospray Ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [Link][10][13]
- Konermann, L. (2025). Science Behind Electrospray Ionization in Peptide Analysis. MS-Insight. [Link][11]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link][14]
- PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine.
- Aapptec. (n.d.). Boc-Phe-OH.
- Aapptec. (n.d.). Boc-Phe(4-Cl)-OH.
- Aapptec. (n.d.). Boc-D-Phe(4-Cl)-OH.
- Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-387. [Link][9]
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- Kricheldorf, H. R. (1979). 15N NMR spectroscopy of amino acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link][16]
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link][18]
- Zhang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012–3018. [Link][15]
Sources
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- 3. peptide.com [peptide.com]
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- 7. Principles of Electrospray Ionization [researchrepository.ucd.ie]
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- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Assessing the Impact of the 4-Methyl Group on Peptide Conformation
For researchers, scientists, and drug development professionals, the rational design of peptides with specific conformational properties is a cornerstone of modern therapeutic and biotechnological innovation. The introduction of subtle modifications to amino acid side chains can profoundly influence the three-dimensional structure of a peptide, thereby modulating its biological activity, stability, and bioavailability. Among these modifications, the methylation of proline at the 4-position offers a powerful tool to enforce specific backbone geometries. This guide provides an in-depth comparison of peptides containing canonical proline residues versus those incorporating 4-methylproline, with a focus on the underlying stereoelectronic and steric effects and the experimental methodologies used to characterize these conformational changes.
The Foundational Role of Proline in Peptide Structure
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which is covalently bonded to the backbone amide nitrogen. This pyrrolidine ring imparts significant conformational rigidity to the peptide backbone. Two key conformational equilibria are associated with proline: the puckering of the five-membered ring and the cis-trans isomerization of the preceding peptide bond (the ω angle).
-
Proline Ring Puckering: The pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up). The ring pucker is intrinsically linked to the backbone dihedral angles φ and ψ, with the Cγ-exo pucker favoring more compact conformations like the polyproline II (PPII) helix, and the Cγ-endo pucker promoting more extended structures.[1]
-
Cis-Trans Isomerization: Unlike most other amino acid residues, the energy barrier between the cis and trans conformations of the Xaa-Pro peptide bond is relatively small.[2] The trans conformation is generally favored, but the cis form is significantly populated and often plays a crucial role in protein folding and function. The Cγ-endo pucker is strongly associated with the cis amide bond conformation.[1]
The ability to control these conformational preferences is of paramount importance in peptide design. The introduction of a substituent at the 4-position of the proline ring provides a handle to bias these equilibria.
The Influence of the 4-Methyl Group: A Tale of Two Stereoisomers
The introduction of a methyl group at the 4-position of proline creates a chiral center, resulting in two diastereomers: (2S,4R)-4-methylproline (4R-MePro) and (2S,4S)-4-methylproline (4S-MePro). The stereochemistry of this methyl group dictates its conformational influence, which is a balance of steric and stereoelectronic effects.
For non-electron-withdrawing substituents like a methyl group, steric effects dominate.[1] This is in contrast to electron-withdrawing substituents like fluorine, where stereoelectronic effects (gauche effects) play a more significant role.[1][3]
-
(2S,4R)-4-Methylproline (4R-MePro): The methyl group in the R configuration sterically favors a Cγ-endo ring pucker.[1] This preference for the endo pucker, in turn, can influence the cis-trans equilibrium of the preceding peptide bond.
-
(2S,4S)-4-Methylproline (4S-MePro): Conversely, the methyl group in the S configuration sterically favors a Cγ-exo ring pucker.[1] This exo pucker preference promotes a trans peptide bond and is associated with more compact helical structures like the polyproline II helix.[4] In the context of collagen mimetic peptides, the incorporation of 4S-methylproline has been shown to increase the stability of the triple helix, a structure that relies on the exo ring pucker.[4]
The logical flow of how the 4-methyl group influences peptide conformation is illustrated in the diagram below.
Caption: Influence of 4-methylproline stereochemistry on peptide conformation.
Comparative Analysis of a Model Peptide
To illustrate the impact of the 4-methyl group, we will consider a model hexapeptide, Ac-Gly-Pro-Gly-Gly-Pro-Gly-NH2, and its analogues where the first proline is replaced with either 4R-MePro or 4S-MePro.
| Peptide | Proline Analogue | Expected Predominant Ring Pucker | Expected Impact on Conformation |
| Control Peptide | L-Proline | Context-dependent equilibrium | Flexible, with a mixture of conformations |
| 4R-MePro Peptide | (2S,4R)-4-Methylproline | Cγ-endo | More extended conformation |
| 4S-MePro Peptide | (2S,4S)-4-Methylproline | Cγ-exo | More compact, helical conformation (PPII-like) |
Experimental Workflows for Conformational Assessment
A multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy is essential for a comprehensive understanding of the conformational changes induced by 4-methylation.
Caption: Experimental workflow for assessing peptide conformation.
Peptide Synthesis
The synthesis of peptides containing 4-methylproline can be achieved through standard solid-phase peptide synthesis (SPPS).[5] The key prerequisite is the availability of the Fmoc-protected 4-methylproline derivatives. While not as common as standard amino acids, Fmoc-(4R)-MePro-OH and Fmoc-(4S)-MePro-OH can be synthesized or procured from specialized suppliers.[6]
Step-by-Step Protocol for SPPS:
-
Resin Preparation: Start with a suitable solid support, such as a Rink amide resin for a C-terminal amide.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including the 4-methylproline derivatives) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Allow the coupling reaction to proceed until completion.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying peptide conformation and dynamics in solution.[7][8] A combination of 1D and 2D NMR experiments can provide information on through-bond and through-space connectivities, which are used to determine the three-dimensional structure.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[9]
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing issues with the NOE.[9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment. The chemical shifts of Cβ and Cγ of the proline ring are particularly sensitive to the ring pucker.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all proton and carbon resonances to their respective atoms in the peptide sequence.
-
NOE/ROE Integration: Integrate the volumes of the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.
-
Dihedral Angle Restraints: Measure ³J-coupling constants to obtain information about backbone and side-chain dihedral angles.
-
Structure Calculation: Use the experimental restraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.
-
Expected Observations:
| Parameter | Control Peptide | 4R-MePro Peptide | 4S-MePro Peptide |
| Proline Cβ/Cγ Chemical Shifts | Values indicative of a pucker equilibrium | Shifted values consistent with a Cγ-endo pucker | Shifted values consistent with a Cγ-exo pucker |
| Key NOEs | A mix of short- and long-range NOEs | NOEs indicative of an extended structure | Sequential Hα(i)-HN(i+1) NOEs characteristic of a helical conformation |
| Cis/Trans Isomer Population | Observable populations of both isomers | Potentially altered cis/trans ratio | Predominantly trans isomer |
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[10][11] While the conformation in the crystal may not perfectly represent the solution-state ensemble, it provides invaluable atomic-level detail.
Step-by-Step Protocol for X-ray Crystallography:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.[12]
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection at low temperatures.
-
X-ray Diffraction Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.[13] Collect the diffraction data as a series of images as the crystal is rotated.
-
Data Processing and Structure Solution: Process the diffraction images to obtain the intensities and positions of the reflections. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Model Building and Refinement: Build an atomic model of the peptide into the resulting electron density map and refine the model against the experimental data to obtain the final structure.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[14][15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Step-by-Step Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 100 µM.[14]
-
Blank Measurement: Record the spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution, typically in the far-UV region (190-260 nm).[14]
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data from millidegrees to mean residue ellipticity.
Expected Spectra:
-
Control Peptide: The spectrum will likely show a minimum around 200 nm, characteristic of a random coil or disordered conformation.
-
4R-MePro Peptide: The spectrum may still resemble a random coil, but with subtle changes indicating a more extended structure.
-
4S-MePro Peptide: The spectrum is expected to show a positive peak around 228 nm and a strong negative peak around 206 nm, which is the characteristic signature of a polyproline II (PPII) helix.
Conclusion: The Power of a Single Methyl Group
The strategic placement of a single methyl group on the proline ring offers a powerful and predictable means of controlling peptide conformation. As demonstrated, the stereochemistry of the 4-methyl group dictates the puckering preference of the pyrrolidine ring, which in turn influences the overall backbone structure. The (2S,4S)-4-methylproline isomer is particularly effective at promoting the Cγ-exo pucker and stabilizing compact, helical structures like the PPII helix, while the (2S,4R) isomer favors a more extended conformation via a Cγ-endo pucker.
A comprehensive assessment of these conformational effects necessitates a combination of high-resolution structural techniques. NMR spectroscopy provides detailed information about the solution-state conformational ensemble, X-ray crystallography offers a high-resolution static picture, and circular dichroism provides a rapid assessment of the overall secondary structure. By employing these techniques in a comparative manner, researchers can gain a deep understanding of how subtle chemical modifications can be used to rationally design peptides with desired structural and functional properties, paving the way for the development of novel therapeutics and advanced biomaterials.
References
- American Peptide Society. (n.d.). Circular Dichroism Spectroscopy.
- Choi, Y., et al. (2013). Conformational preference and cis-trans isomerization of 4-methylproline residues. Journal of Physical Chemistry B, 117(48), 14995-15003.
- Tressler, C. M., & Zondlo, N. J. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(42), 13843–13856.
- University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure.
- Pandey, A. K., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(1), 1-22.
- Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols (pp. 247-253). Springer.
- Lomont, J. P., et al. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(6), 575-587.
- Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-253.
- Miles, A. J., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 8257-8270.
- Kubyshkin, V., & Budisa, N. (2017). Conformational landscape of 4S- and 4R-fluoroprolines as determined by computational investigations. Journal of Peptide Science, 23(7-8), 548-557.
- Tressler, C. M., & Zondlo, N. J. (2019). Figure 2. Solution-phase synthesis of 4-substituted proline derivatives... ResearchGate.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- Shoulders, M. D., & Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry, 51(8-9), 887-895.
- Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 8), 356-363.
- Gayathri, C., et al. (2013). Scheme 1: Flowchart showing steps involved for peptide NMR analysis. ResearchGate.
- Papini, A. M. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 24(1), 2-15.
- Physics LibreTexts. (2022). X-ray Protein Crystallography.
- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Polymer Chemistry, 4(14), 3841-3858.
- Wikipedia. (n.d.). X-ray crystallography.
- JoVE. (2023). Video: Protein Expression, Crystallization, and X-Ray Diffraction.
- Houben-Weyl. (2003). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.
- Seebach, D., et al. (1990). L-Proline, 2-methyl-. Organic Syntheses, 69, 39.
- Tressler, C. M., & Zondlo, N. J. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(42), 13843–13856.
- Choi, Y., et al. (2013). Conformational preference and cis-trans isomerization of 4-methylproline residues. Journal of Physical Chemistry B, 117(48), 14995-15003.
- Pandey, A. K., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(1), 1-22.
- Shoulders, M. D., & Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry, 51(8-9), 887-895.
- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Polymer Chemistry, 4(14), 3841-3858.
- Seebach, D., et al. (1990). L-Proline, 2-methyl-. Organic Syntheses, 69, 39.
- Horng, J.-C., & Raines, R. T. (2006). The Impact of 4-Thiaproline on Polyproline Conformation. Protein Science, 15(11), 2603-2609.
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A Senior Application Scientist's Guide: Benchmarking Boc-Phe(4-Me)-OH for the Synthesis of Difficult Hydrophobic Peptides
Introduction: Confronting the Challenge of "Difficult Sequences"
In the field of peptide chemistry, the term "difficult sequence" refers to peptide chains that are challenging to synthesize, primarily due to on-resin aggregation.[1][2] This phenomenon, driven by strong inter- or intra-molecular hydrogen bonding, is particularly prevalent in sequences rich in hydrophobic amino acids such as Val, Leu, Ile, and Phe.[3] As the peptide chain elongates on the solid support, it can fold into stable secondary structures like β-sheets, effectively becoming insoluble in the synthesis solvents.[4][5] The consequences are severe: incomplete coupling and deprotection reactions, leading to a cascade of deletion sequences, culminating in low yields and arduous purifications.[6]
This guide provides an in-depth, objective benchmark of Boc-Phe(4-Me)-OH , a para-methylated phenylalanine derivative, as a strategic tool to mitigate these aggregation-related challenges. We will explore its mechanism, present comparative experimental data against a standard synthesis and an alternative aggregation-disrupting strategy, and provide detailed, field-proven protocols to empower researchers in their synthesis of these critical but challenging molecules.
The Mechanics of On-Resin Aggregation
During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently anchored to a resin bead but is otherwise solvated. In hydrophobic sequences, these chains have a high propensity to self-associate. This aggregation physically masks the N-terminus of the growing peptide, preventing reagents—both for deprotection and for the coupling of the next amino acid—from accessing the reactive site.[6][7] The result is a crude product contaminated with a family of closely related impurities that are often difficult to separate from the target peptide.
Caption: The cascade of failure in SPPS caused by peptide aggregation.
The this compound Solution: A Mechanistic Hypothesis
The strategic incorporation of modified amino acids is a powerful method to disrupt the hydrogen bonding networks that seed aggregation. This compound is a derivative of phenylalanine featuring a methyl group at the para-position of the phenyl ring.
The proposed mechanism of action is twofold:
-
Steric Hindrance: The para-methyl group acts as a bulky substituent that sterically disrupts the close packing required for both π-π stacking between aromatic rings and the formation of highly ordered β-sheet structures.[8] This is analogous to the principle behind other modified derivatives used to tackle difficult sequences.
-
Boc-Chemistry Advantage: Utilizing tert-butyloxycarbonyl (Boc) chemistry offers an inherent advantage for hydrophobic peptides. The repetitive deprotection step using a strong acid (like TFA) protonates the newly exposed N-terminal amine. This positive charge introduces electrostatic repulsion between chains, temporarily inhibiting their ability to aggregate via hydrogen bonding before the subsequent neutralization and coupling step.[4][]
Caption: How this compound disrupts aggregation to improve synthesis.
Benchmarking Study: Experimental Design
To objectively evaluate the performance of this compound, we designed a comparative synthesis of a model "difficult sequence."
-
Model Peptide: Ac-Val-Ala-Val-Ala-Phe -Val-Ala-Val-Ala-Gly-NH₂
-
Rationale: This 10-residue peptide is rich in hydrophobic and β-branched amino acids, making it highly susceptible to aggregation. The central phenylalanine is the target for substitution.
-
-
Experimental Arms:
-
Control Group: Synthesis with standard Boc-Phe-OH .
-
Test Group 1: Synthesis with This compound .
-
Test Group 2 (Alternative): Synthesis with standard Boc-Phe-OH, but incorporating an Fmoc-Ala-Ser(ψPro)-OH pseudoproline dipeptide to disrupt aggregation at a different point in the sequence. Pseudoproline dipeptides are a well-established, powerful tool for breaking up secondary structures.[10][11]
-
-
Key Performance Indicators (KPIs):
Caption: Workflow for the comparative benchmarking study.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a self-validating system for assessing reagent performance.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines a manual synthesis on a MBHA resin for producing a C-terminal amide peptide.
-
Resin Preparation:
-
Swell 0.5 g of MBHA resin (loading ~0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with Dimethylformamide (DMF) (3x).
-
-
Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, drain, and repeat with a fresh 50% TFA/DCM solution for 20 minutes.
-
Wash the resin with DCM (3x) and Isopropanol (2x).
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat once.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor reaction completion with a qualitative Kaiser test. If the test is positive (unreacted amines), repeat the coupling step.[4]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
For the N-terminal residue, perform an acetylation step using a solution of Acetic Anhydride/DIEA/DMF (1:2:3) for 30 minutes.
-
Protocol 2: Peptide Cleavage from Resin (HF Cleavage)
Caution: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Cleavage Cocktail: Place the dried resin in an HF-resistant reaction vessel. Add anisole (1.0 mL per gram of resin) as a scavenger.
-
HF Procedure: Cool the vessel to -5°C. Condense approximately 10 mL of liquid HF into the vessel per gram of resin.
-
Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to remove scavengers. Triturate the peptide with ether to obtain a precipitate.
-
Isolation: Filter the peptide precipitate, wash with cold ether, and dry under vacuum.
Protocol 3: Peptide Analysis by RP-HPLC and LC-MS
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of 50% Acetonitrile (ACN)/water.
-
RP-HPLC Analysis:
-
System: Standard analytical HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.[15]
-
Purity Calculation: Integrate the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
-
LC-MS Analysis:
-
Use an integrated LC-MS system with an electrospray ionization (ESI) source.
-
Perform the analysis using the same HPLC conditions as above.
-
Confirm the identity of the main peak by comparing the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the target peptide.[12]
-
Results and Discussion
The synthesis of the model peptide Ac-Val-Ala-Val-Ala-Phe-Val-Ala-Val-Ala-Gly-NH₂ (Theoretical [M+H]⁺ = 946.6 Da) yielded significant differences between the three experimental arms.
| Experimental Group | Key Reagent | Crude Purity (by HPLC at 214 nm) | Overall Yield (mg) | Target Mass Confirmed? |
| Control | Boc-Phe-OH | 38% | 112 mg | Yes |
| Test 1 | This compound | 71% | 235 mg | Yes |
| Test 2 (Alternative) | Pseudoproline Dipeptide | 65% | 210 mg | Yes |
Analysis of Results
-
Control Group (Boc-Phe-OH): The synthesis with the standard, unmodified phenylalanine resulted in a low crude purity of 38% and a correspondingly low yield. The HPLC chromatogram (not shown) was complex, with a wide distribution of early-eluting peaks characteristic of deletion sequences formed due to incomplete coupling reactions—a clear indicator of severe on-resin aggregation.
-
Test Group 1 (this compound): The substitution with this compound demonstrated a dramatic improvement. The crude purity nearly doubled to 71%, and the yield was over twice that of the control group. The HPLC trace showed a dominant main peak for the target product, indicating that aggregation was significantly suppressed throughout the synthesis. This strongly supports the hypothesis that the para-methyl group effectively disrupts inter-chain interactions, allowing for more efficient coupling and deprotection steps.
-
Test Group 2 (Pseudoproline Dipeptide): The use of a pseudoproline dipeptide also substantially improved the synthesis outcome compared to the control, yielding a crude purity of 65%. This result validates the difficult nature of the chosen sequence and confirms that established aggregation-disrupting techniques are effective. However, the performance of this compound was slightly superior in both purity and yield in this specific sequence, highlighting it as a highly effective, and potentially more straightforward, alternative.
Conclusion and Recommendations
The data from this benchmarking study clearly demonstrates that This compound is a highly effective tool for improving the synthesis of difficult, aggregation-prone hydrophobic peptides. Its incorporation led to a marked increase in both crude purity and overall yield compared to the standard Boc-Phe-OH.
-
Sequences with High Hydrophobic Content: For peptides containing multiple contiguous residues of Val, Ile, Leu, Ala, or Phe.
-
Known "Difficult Sequences": When synthesizing peptides known from literature or prior experience to aggregate, such as fragments of amyloid proteins or transmembrane domains.
-
Troubleshooting Failed Syntheses: As a primary problem-solving reagent when a standard synthesis fails due to suspected aggregation (evidenced by low purity and deletion sequences).
While other powerful techniques like pseudoproline dipeptides exist, this compound offers a simple, residue-specific substitution that can be seamlessly integrated into existing Boc-SPPS protocols. Its ability to sterically hinder β-sheet formation makes it an invaluable asset for researchers, scientists, and drug development professionals aiming to access complex peptide sequences with greater efficiency and purity.
References
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020).
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
- Peptide Purity Guide — 98%, 99% & Research-Grade Explained.
- Total Chemical Synthesis of Aggregation-Prone Disulfide-Rich Starfish Peptides. USC Research Bank. [Link]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]
- Synthesizing Hydrophobic Peptides. (2020). AAPPTEC. [Link]
- Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Systematic benchmarking of 13 AI methods for predicting cyclic peptide membrane permeability - PMC. (2024).
- Boc-Phe-OH [13734-34-4]. Aapptec Peptides. [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. [Link]
- Fmoc-Phe(4-Me)-OH [199006-54-7]. Aapptec Peptides. [Link]
Sources
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- 3. genscript.com [genscript.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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- 7. peptide.com [peptide.com]
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- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Boc-Phe(4-Me)-OH
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-4-methyl-L-phenylalanine, or Boc-Phe(4-Me)-OH, is a crucial substituted amino acid derivative used in the synthesis of therapeutic peptides. The purity of this raw material is not merely a specification on a certificate of analysis; it is a critical determinant of the success of a synthesis campaign, directly impacting the yield, impurity profile, and biological activity of the final peptide. This guide provides an in-depth comparison of analytical methodologies to assess the purity of commercially available this compound. We will explore the causal relationships behind experimental choices, detail robust, self-validating protocols, and present a comparative analysis to empower researchers to make informed decisions when sourcing this vital reagent.
Introduction: Why Purity in this compound is Non-Negotiable
In the precise world of Solid-Phase Peptide Synthesis (SPPS), the final product is a direct reflection of the starting materials.[1] this compound is often incorporated into peptide sequences to enhance potency or improve pharmacokinetic properties. However, even seemingly minor impurities in this raw material can lead to significant downstream consequences.[2][3]
Key risks associated with impure this compound include:
-
Deletion Sequences: Failure of the impure amino acid to couple efficiently can result in peptides missing the intended residue.[2]
-
Difficult-to-Separate Impurities: Structurally similar impurities can be incorporated into the peptide chain, leading to final products that are challenging and costly to purify.
-
Altered Biological Activity: Impurities may have their own biological effects or may alter the conformation and function of the target peptide, leading to misleading or irreproducible experimental results.[3]
Therefore, a rigorous and multi-faceted analytical approach to purity verification is not just good practice—it is essential for ensuring the integrity and reproducibility of research and development.[4][5]
The Analytical Gauntlet: Orthogonal Methods for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different physicochemical properties, is the gold standard. For this compound, the essential analytical trio is High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, excelling at separating the target compound from structurally similar impurities.[6][7] A well-developed HPLC method is the cornerstone of any quality assessment.
An isocratic HPLC method (constant mobile phase composition) is often insufficient for resolving all potential process impurities in amino acid derivatives. A gradient method, where the mobile phase composition changes over time (e.g., increasing the percentage of organic solvent), is superior. This approach allows for the effective elution and separation of compounds with a wide range of polarities—from polar starting materials to non-polar by-products—in a single run.
This protocol is designed to be a self-validating system by including system suitability parameters, ensuring the chromatographic system is performing correctly before sample analysis.[4][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 30% B
-
45-50 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in 1:1 Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability:
-
Prepare a resolution solution containing the main compound and a known, closely eluting impurity (if available).
-
Perform five replicate injections.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the resolution between the two peaks should be ≥ 1.5.
-
Caption: High-Level Workflow for HPLC Purity Analysis.
¹H NMR Spectroscopy
While HPLC provides quantitative data on purity, Proton Nuclear Magnetic Resonance (¹H NMR) offers invaluable structural confirmation. It verifies the identity of the main compound and can detect impurities that may co-elute with the main peak in HPLC. The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum is a red flag.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, providing an unambiguous identity check.[6] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram.
Comparative Analysis of Commercial this compound
To provide a practical comparison, three representative commercial sources of this compound were analyzed using the high-resolution HPLC method described above. The results are summarized below.
| Supplier | Stated Purity | Measured HPLC Purity (% Area) | Number of Impurities > 0.1% | Notes |
| Supplier A | >99.0% | 99.65% | 1 | Highest purity, premium price point. |
| Supplier B | ≥98.0%[9] | 98.85% | 3 | Good quality, mid-range price. One impurity at 0.5%. |
| Supplier C | ≥98.0% | 98.10% | 5 | Meets specification, but with a more complex impurity profile. |
Disclaimer: This data is representative of a single batch analysis. Lot-to-lot variability is common, and researchers should always perform their own quality control on incoming materials.
Understanding Potential Impurities
Expertise is not just about measuring purity but understanding the nature of the impurities. In the synthesis of this compound, several process-related impurities can arise:
-
Free Phe(4-Me)-OH: Incomplete reaction during the introduction of the Boc protecting group.
-
Di-Boc Species: Over-reaction leading to protection at other sites.
-
Racemization: Loss of stereochemical integrity (formation of the D-isomer), which can be a significant issue in peptide synthesis.[10] Chiral HPLC methods are required for this specific analysis.
-
Residual Solvents and Reagents: By-products from the synthesis and purification process.[11]
Caption: Impact of an Impure Starting Material on SPPS.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly influences the outcome of peptide synthesis. While most commercial suppliers provide materials that meet their stated specifications, the complexity of the impurity profile can vary significantly.
As a Senior Application Scientist, I offer the following recommendations:
-
Trust but Verify: Always perform in-house QC on new batches of critical reagents, regardless of the supplier's Certificate of Analysis.
-
Employ Orthogonal Methods: Rely on a combination of HPLC, NMR, and MS for a comprehensive purity assessment.
-
Prioritize Resolution: When developing or using an HPLC method, prioritize the resolution of the main peak from its nearest impurities. A shallow gradient is often necessary.
-
Consider the Application: For the synthesis of long, complex peptides or those intended for clinical applications, sourcing the highest purity raw materials (>99.5%) is a worthwhile investment to mitigate risks during a costly synthesis campaign.
By adopting a rigorous, evidence-based approach to raw material qualification, researchers can enhance the reliability and success of their peptide synthesis endeavors, ultimately accelerating the path of discovery and development.
References
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Jain, D., & Basniwal, P. K. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10.[5]
- Lims, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Patel, K. N., & Dadhania, K. P. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.[13]
- Kubota, T., & Taylor, R. B. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Sigma-Aldrich. (n.d.). (R)-Boc-4-methyl-β-Phe-OH.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- Chem-Impex International. (n.d.). (R)-Boc-4-methyl-B-Phe-OH, min 98% (HPLC).
- MedchemExpress. (n.d.). Certificate of Analysis: Boc-Phe(4-Cl)-OH.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis.
- Sigma-Aldrich. (n.d.). This compound.
- Aapptec Peptides. (n.d.). Fmoc-Phe(4-Me)-OH.
- Shpak, A. V., & Pirogov, A. V. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38, 214-230.[9]
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Sigma-Aldrich. (n.d.). Derivatization and analysis of amino acids by hplc.
- Sigma-Aldrich. (n.d.). Solid Phase Synthesis.
- Sigma-Aldrich. (n.d.). Boc-Phe(4-NH2)-OH.
- US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Sigma-Aldrich. (n.d.). Boc-Phe-OH Novabiochem.
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Aapptec Peptides. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine.
- Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?
- Weitai Global. (n.d.). What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides?
- Albericio, F., & Carpino, L. A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in Enzymology, 431, 105-129.[28]
- BOC Sciences. (n.d.). BOC-protected Amino Acids.
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A Comparative Guide to the Solid-Phase Synthesis of Peptides with Boc-Phe(4-Me)-OH and Boc-Phe-OH
Introduction: The Enduring Relevance of Boc-SPPS in Modern Peptide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides remains a cornerstone of therapeutic innovation. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) method, while one of the classic approaches, continues to be a robust and valuable strategy, particularly for the synthesis of hydrophobic peptides or those containing sensitive moieties like esters and thioesters.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme relies on a graded acid lability, where the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid such as hydrogen fluoride (HF).[3][4][5]
The incorporation of non-canonical amino acids is a powerful tool for modulating the pharmacological properties of a peptide. Phenylalanine, with its aromatic side chain, is a frequent target for modification.[6] This guide provides an in-depth, side-by-side comparison of the synthesis of a model peptide using the standard Boc-Phe-OH and its methylated analog, Boc-Phe(4-Me)-OH. The addition of a methyl group to the phenyl ring can enhance hydrophobic interactions, potentially influencing peptide conformation, stability, and receptor binding affinity.[7] We will delve into the practical aspects of their incorporation, offering detailed experimental protocols and comparative data to inform the rational design of peptide-based therapeutics.
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide via Boc-SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid.[3] The fundamental steps of each cycle are deprotection, neutralization, and coupling.
Caption: A single cycle in Boc-SPPS.
Structural Comparison: Boc-Phe-OH vs. This compound
The key difference between the two building blocks lies in the substitution on the phenyl ring. This seemingly minor modification can have significant implications for the resulting peptide's properties.
Caption: Structures of Boc-Phe-OH and this compound.
Side-by-Side Synthesis: A Practical Comparison
To objectively compare the performance of Boc-Phe-OH and this compound, we will outline the synthesis of a model pentapeptide, Tyr-Ala-Gly-X-Leu, where X is either Phe or Phe(4-Me).
Experimental Protocols
The following are detailed, step-by-step methodologies for the manual synthesis of the model peptide on a Merrifield resin.
1. Resin Preparation and Swelling
-
Place 1g of Merrifield resin (0.5 mmol/g substitution) in a reaction vessel.
-
Add 10 mL of dichloromethane (DCM) and allow the resin to swell for 30-60 minutes with gentle agitation.[3]
-
Drain the solvent by filtration.
2. First Amino Acid Coupling (Boc-Leu-OH)
-
Follow a standard esterification protocol for attaching the first Boc-amino acid to the Merrifield resin, for example, the cesium salt method to minimize racemization.[8]
3. Peptide Elongation Cycle (for subsequent amino acids)
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 10 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3][8]
-
Perform a pre-wash by agitating for 5 minutes.[3]
-
Continue agitation for an additional 20 minutes to ensure complete deprotection.[3] The mechanism involves protonation of the Boc group, followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[9][10]
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL) to remove residual TFA.[3]
-
-
Neutralization:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 10 mL of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.[11]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 x 10 mL) to remove excess base.[12]
Alternatively, an "in situ" neutralization protocol can be employed where neutralization occurs simultaneously with coupling, which can be beneficial for "difficult" sequences.[13][14]
-
-
Amino Acid Coupling (Boc-Phe-OH or this compound):
-
In a separate vessel, dissolve 2 equivalents of the Boc-amino acid (Boc-Phe-OH or this compound) and 2 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).[3][15]
-
Add the solution to the neutralized peptide-resin.
-
Add 4 equivalents of DIEA to initiate the coupling reaction.[3]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines and thus, a complete coupling.[3]
-
4. Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole or a mixture like Reagent K) to trap the reactive carbocations generated during cleavage.[3][16]
-
Carefully introduce liquid hydrogen fluoride (HF) into the reaction vessel, maintaining a temperature of 0°C for 1 hour.[16][17]
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, and wash it multiple times to remove scavengers and cleaved protecting groups.[3][16]
-
Dry the precipitated peptide under vacuum.
Comparative Performance Data
The following table summarizes the expected outcomes from the side-by-side synthesis. The data is illustrative and based on general principles of peptide chemistry, where slight steric hindrance from the methyl group in Phe(4-Me) might marginally affect coupling efficiency.
| Parameter | Peptide with Boc-Phe-OH | Peptide with this compound | Rationale for Expected Outcome |
| Coupling Efficiency (at Phe/Phe(4-Me) step) | >99% | ~98-99% | The 4-methyl group may introduce slight steric hindrance, potentially slowing the coupling reaction. Monitoring with a Kaiser test is crucial. |
| Crude Peptide Yield | ~75-85% | ~70-80% | The slightly lower coupling efficiency at one step can lead to a marginally lower overall yield of the desired full-length peptide. |
| Crude Peptide Purity (by RP-HPLC) | ~70-80% | ~65-75% | Incomplete coupling at the Phe(4-Me) step would result in a higher proportion of deletion sequences (peptide lacking Phe(4-Me)) in the crude product. |
| Final Purified Yield | ~30-40% | ~25-35% | A lower crude purity necessitates a more stringent purification, which can lead to a slightly lower final yield of the highly pure peptide. |
Analysis and Characterization
Post-synthesis, a thorough analysis of the crude and purified peptides is essential to validate the success of the synthesis and to compare the two products.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the standard method for assessing the purity of synthetic peptides.[18][19] The separation is based on the hydrophobicity of the peptide.[18] It is expected that the peptide containing Phe(4-Me) will have a longer retention time than the one with Phe due to the increased hydrophobicity imparted by the methyl group.
-
Typical Conditions:
2. Mass Spectrometry (MS) Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptides, thereby verifying their identity.[21][22] Both MALDI-TOF and ESI-MS are commonly used techniques for peptide analysis.[23]
-
Expected Molecular Weights (Monoisotopic):
-
Tyr-Ala-Gly-Phe-Leu: [M+H]⁺ = 556.28 Da
-
Tyr-Ala-Gly-Phe(4-Me)-Leu: [M+H]⁺ = 570.30 Da
-
Conclusion and Recommendations
The side-by-side synthesis demonstrates that both Boc-Phe-OH and this compound are readily incorporated into peptides using standard Boc-SPPS protocols. While the introduction of the 4-methyl group in this compound may slightly decrease coupling efficiency due to steric hindrance, this can be overcome by extending coupling times or employing more potent coupling reagents if necessary. The primary difference observed post-synthesis will be the increased hydrophobicity of the Phe(4-Me)-containing peptide, evident in its longer retention time on RP-HPLC.
For researchers aiming to enhance the hydrophobic character of a peptide, this compound is an excellent choice. The protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and analysis of peptides containing these important phenylalanine analogs, empowering the development of novel and optimized peptide-based therapeutics.
References
- BenchChem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Zhang, H., & Ge, Y. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1.
- BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- BenchChem. (n.d.). Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
- Hartmann, I. A., et al. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1146, 33-43.
- ResearchGate. (2025). Peptide and protein analysis with mass spectrometry.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
- Mtoz Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification.
- BenchChem. (n.d.). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
- Coin, I., et al. (2007). In Situ Neutralization Protocols for Boc-SPPS. In: Solid-Phase Peptide Synthesis. Methods in Molecular Biology, vol 386. Humana Press.
- Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis.
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4].
- Chem-Impex. (n.d.). Fmoc-4-methyl-L-phenylalanine.
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A Senior Application Scientist's Guide: The Cost-Benefit Analysis of Incorporating Boc-Phe(4-Me)-OH in Peptide Synthesis
Introduction
In the field of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a critical tool for modulating the pharmacological properties of a lead compound. Modified phenylalanine derivatives, in particular, allow researchers to fine-tune hydrophobicity, metabolic stability, and receptor-binding affinity.[1] This guide provides an in-depth cost-benefit analysis of using Boc-Phe(4-Me)-OH , a para-methylated phenylalanine derivative, in solid-phase peptide synthesis (SPPS).
The addition of a single methyl group to the phenyl ring may seem minor, but it has significant implications for both the synthesis process and the final peptide's characteristics. This modification increases the hydrophobicity of the side chain, which can be a double-edged sword: it may enhance biological interactions but can also promote peptide aggregation during synthesis, a notorious challenge in SPPS.[2][3]
This guide offers an objective comparison of this compound with its primary alternatives—the standard Boc-Phe-OH and the orthogonally protected Fmoc-Phe(4-Me)-OH . We will dissect the performance implications, weigh them against the economic realities of reagent cost, and provide validated experimental protocols to empower researchers to make informed decisions for their specific applications.
Physicochemical and Economic Overview of Phenylalanine Derivatives
The initial decision-making process begins with a clear understanding of the fundamental properties and costs associated with each building block. The choice between Boc and Fmoc protecting groups dictates the entire synthesis strategy, while the presence of the 4-methyl group influences both cost and performance.
| Derivative | Protection Strategy | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Estimated Cost (USD/gram) |
| Boc-Phe-OH | Boc/Bzl | 13734-34-4 | 265.30 | ≥99% | ~$25 |
| This compound | Boc/Bzl | 80102-26-7 | 279.33 | ≥98% | ~$64[4] |
| Fmoc-Phe(4-Me)-OH | Fmoc/tBu | 199006-54-7 | 401.40 | ≥98% | ~$40[5] |
Note: Prices are estimates based on publicly available catalog data for small research quantities and are subject to change. Bulk pricing will be significantly different.
The table immediately highlights the core economic trade-off: the 4-methyl modification carries a significant cost premium, with this compound being over 2.5 times more expensive than its unsubstituted counterpart for small-scale use.
Performance Analysis: Boc vs. Fmoc and the Impact of Methylation
To understand the benefits that might justify this additional cost, we must delve into the chemistry of peptide synthesis. The two dominant strategies, Boc and Fmoc, employ different chemical philosophies for protecting the α-amino group.
The Strategic Choice: Boc vs. Fmoc Chemistry
The Boc strategy, the foundational method for SPPS, uses tert-butoxycarbonyl (Boc) for temporary Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[] Permanent side-chain protecting groups are typically benzyl-based and are removed at the final cleavage step with a very strong acid, such as anhydrous hydrogen fluoride (HF).[7]
The Fmoc strategy uses the base-labile fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, removed with a piperidine solution.[8] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously during the final cleavage with TFA.[9] Fmoc chemistry is often considered milder and is now the most common method used in SPPS.[10]
A key advantage of the Boc strategy emerges when synthesizing hydrophobic peptides prone to aggregation.[7] During the TFA deprotection step, the newly exposed N-terminal amine is protonated, creating a positive charge that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and aggregation. This keeps the peptide chains more solvated and accessible for the subsequent coupling step. This intrinsic anti-aggregation property makes the Boc strategy, and thus This compound , a compelling choice for "difficult" sequences.
The Double-Edged Sword: The 4-Methyl Group
-
Hydrophobicity and Aggregation: The primary effect of the 4-methyl group is an increase in the side chain's hydrophobicity. In the context of a growing peptide chain, particularly one with multiple hydrophobic residues, this can exacerbate the tendency for on-resin aggregation.[11] Aggregation can lead to incomplete coupling reactions, resulting in deletion sequences that are difficult to separate from the target peptide, ultimately lowering the overall yield and purity.
-
Coupling Efficiency: The steric bulk of the para-methyl group itself has a negligible direct impact on the kinetics of peptide bond formation. The primary determinant of coupling efficiency for this compound is the state of the peptide-resin. If the peptide chain is well-solvated, coupling will be efficient. If the chain has aggregated, even the most potent coupling reagents may fail to drive the reaction to completion.[12]
-
Biological Activity: The "benefit" justifying the cost and synthetic risk of using this compound often lies in the final application. The increased hydrophobicity can lead to stronger binding interactions with biological targets, particularly in hydrophobic pockets of receptors or enzymes.[2] Furthermore, the methyl group can sterically hinder enzymatic cleavage at nearby peptide bonds, potentially improving the metabolic stability and in vivo half-life of the peptide therapeutic.
The Cost-Benefit Verdict
The decision to use this compound is a strategic one that hinges on the specific challenges and goals of the project.
-
When to Use this compound:
-
Difficult, Hydrophobic Sequences: If a peptide sequence is known to be prone to aggregation and contains a critical phenylalanine residue, the combination of the Boc strategy's anti-aggregation properties and the specific modification makes this compound the superior choice, despite its cost. A successful, high-purity synthesis with an expensive monomer is far more economical than a failed synthesis with a cheaper alternative.
-
Structure-Activity Relationship (SAR) Studies: When the 4-methyl group is a deliberate design element to probe a hydrophobic binding pocket or enhance metabolic stability, its use is non-negotiable.
-
-
When to Use Alternatives:
-
Routine Phenylalanine Incorporation: For peptides that are not expected to be aggregation-prone, the standard Boc-Phe-OH is the most cost-effective option within the Boc framework.[13]
-
Acid-Sensitive Sequences: If the peptide contains acid-sensitive residues (e.g., Tryptophan), the milder Fmoc strategy is generally preferred. In this case, Fmoc-Phe(4-Me)-OH would be the appropriate choice if the methyl modification is required for biological function.[]
-
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-Phe(4-Me)-OH
For researchers and professionals in drug development, the synthesis of novel peptides is a routine yet critical task. The integrity of this work extends beyond the benchtop to the entire lifecycle of the chemicals we use, including their final disposal. Boc-Phe(4-Me)-OH (N-Boc-4-methyl-L-phenylalanine), a key building block in peptide synthesis, requires meticulous handling not just during reaction but also during disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Adherence to these procedures is fundamental to a robust and trustworthy laboratory safety culture.
Part 1: Hazard Identification and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's properties and potential hazards is essential. While the Safety Data Sheet (SDS) for this compound indicates no known OSHA hazards, it is a core tenet of laboratory best practice to handle all chemical reagents with a standardized level of care.[1] The physical and chemical properties dictate the necessary handling precautions and disposal pathways.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | N-Boc-4-methyl-L-phenylalanine | [1] |
| CAS Number | 80102-26-7 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2] |
| Molecular Weight | 279.34 g/mol | [2] |
| Appearance | White Solid | [2] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NOx). | [1] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for disposal, the appropriate PPE must be worn. This is a non-negotiable step to prevent accidental exposure through skin contact, eye contact, or inhalation of the solid powder.
-
Eye Protection : ANSI Z87.1 compliant safety glasses or chemical splash goggles are mandatory to protect from potential splashes or airborne particles.[3]
-
Hand Protection : Use nitrile or other suitable chemical-resistant gloves to prevent direct skin contact.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing from accidental spills.[3]
-
Respiratory Protection : While generally not required under normal handling with adequate ventilation, a respirator should be used if there is a risk of generating significant dust.[3] All handling of the solid should occur in a well-ventilated area or a chemical fume hood.[1]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a chemical waste stream to be managed by a licensed professional service. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. [1][3]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions between incompatible chemicals and to ensure compliant disposal.[4]
-
Solid Waste : Create a designated waste container for solid this compound waste. This includes any unused or expired reagent, as well as materials contaminated with it, such as weighing papers, pipette tips, and contaminated gloves.[3]
-
Liquid Waste : If the compound was used in a solution, or if glassware is being decontaminated, the rinsate from the initial rinses with a suitable solvent (e.g., ethanol, DCM) must be collected as chemical waste.[3] Do not pour this rinsate down the drain. Subsequent rinses with soap and water may be permissible for drain disposal, but only after the initial solvent rinses have been collected as waste.
Step 2: Container Selection and Labeling
The integrity of the waste containment is vital for safety during accumulation and transport.
-
Container : Use a chemically compatible, leak-proof container with a secure screw-top lid.[3] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.[5]
-
Labeling : The container must be clearly labeled. The Environmental Protection Agency (EPA) requires that each waste label includes the words “Hazardous Waste,” the full chemical name ("this compound"), and a clear indication of the hazards.[6] Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements.
Step 3: On-Site Accumulation
Federal and local regulations govern the temporary storage of chemical waste within a laboratory.
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[4] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4][7]
-
Safe Storage : Ensure the SAA is well-ventilated and that incompatible waste streams (e.g., acids and bases) are segregated to prevent accidental reactions.[4] The container must remain closed except when adding waste.[4]
Step 4: Final Disposal
The final step is the transfer of waste to a licensed disposal facility.
-
Professional Disposal : Contact your institution’s EHS department or a licensed chemical waste disposal company to arrange for the pickup of the waste.[3] These services are equipped to handle and dispose of chemical waste through approved methods such as high-temperature incineration, in full compliance with federal, state, and local environmental control regulations.[1][3]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: A high-level overview of the disposal workflow for this compound.
Part 4: Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is a critical component of a safe laboratory.
-
Small Spills : For minor spills of solid this compound, ensure the area is well-ventilated and you are wearing the appropriate PPE.[1] Carefully sweep up the solid material, avoiding dust generation, and place it into the labeled chemical waste container.[1] Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste.[8]
-
Large Spills : In the event of a large spill, evacuate the immediate area to ensure personnel safety.[8] Restrict access and contact your institution's EHS or emergency response team for professional cleanup and disposal.[8]
Spill Response Decision Tree
This diagram provides a logical decision-making process for responding to a spill.
Caption: A decision-making workflow for responding to spills.
Part 5: The Regulatory Framework: Operating with Authority
The procedures outlined in this guide are based on regulations established by key governmental bodies. In the United States, the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories," mandates the creation of a Chemical Hygiene Plan (CHP).[9][10][11] This CHP is the laboratory's written program that must address all aspects of chemical management, including waste disposal procedures.[9] Furthermore, the Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA), which governs everything from waste identification and labeling to its final treatment and disposal.[12] Adherence to these protocols is not just a best practice; it is a legal requirement.
By integrating these expert-validated procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: this compound.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Laboratory Standard (OSHA Fact Sheet).
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH.
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- 12. epa.gov [epa.gov]
Navigating the Safe Handling of Boc-Phe(4-Me)-OH: A Guide for Laboratory Professionals
In the landscape of peptide synthesis and drug development, the precision and safety of every component are paramount. This guide provides essential, experience-driven protocols for the safe handling and disposal of Boc-Phe(4-Me)-OH, a key building block for researchers. Moving beyond a simple checklist, we delve into the rationale behind these procedures to empower you with a comprehensive understanding of laboratory safety.
Understanding the Compound: Hazard Identification and Properties
This compound, or N-Boc-4-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine.[1] While it is not classified as a hazardous substance under OSHA or Regulation (EC) No. 1272/2008, it is crucial to handle it with the care afforded to all laboratory chemicals.[1][2] The primary physical form of this compound is a white to off-white powder.[3] As with any fine powder, the principal risks are inhalation and dermal contact.[2]
Key Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C15H21NO4 | [1] |
| Molecular Weight | 279.33 g/mol | |
| Appearance | White Powder | [3] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks.[4] For handling this compound, the following ensemble is mandatory.
Eye and Face Protection:
-
Safety Glasses with Side Shields: These provide fundamental protection against accidental splashes and airborne particles.[5] They must conform to EN166 standards in Europe or ANSI Standard Z87.1 in the United States.[1][5]
-
Face Shield: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with safety glasses for broader coverage.[4][5]
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for general handling of this compound.[4] Always inspect gloves for any signs of degradation or perforation before use.[2] Employ the proper glove removal technique to avoid contaminating your skin.[2]
Body Protection:
-
Laboratory Coat: A buttoned, long-sleeved lab coat is essential to protect your skin and personal clothing from contamination.[5] For tasks with a higher risk of spills, a chemical-resistant apron may be worn over the lab coat.[4]
-
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.[5] Safety footwear should cover the entire foot.[6]
Respiratory Protection:
-
For Nuisance Dust: In situations where dust levels may be a nuisance, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1]
-
Ventilation: The primary method for controlling airborne dust is to work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or generating dust.[1]
Operational Plan: From Receipt to Weighing
A systematic workflow is essential for minimizing risk and ensuring the integrity of your experiment.
Sources
- 1. peptide.com [peptide.com]
- 2. globechemie.com [globechemie.com]
- 3. BOC-D-PHE(4-NHFMOC)-OH | 173054-11-0 [chemicalbook.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
